1,2-Difluoro-4-iodo-5-methoxybenzene
Description
Properties
IUPAC Name |
1,2-difluoro-4-iodo-5-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2IO/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQSYQHIOJOCIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1I)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673123 | |
| Record name | 1,2-Difluoro-4-iodo-5-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228093-54-6 | |
| Record name | 1,2-Difluoro-4-iodo-5-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Guide to the Synthesis of 1,2-Difluoro-4-iodo-5-methoxybenzene: A Key Fluorinated Building Block
Abstract
1,2-Difluoro-4-iodo-5-methoxybenzene is a highly functionalized aromatic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a vicinal difluoro motif, a methoxy activating group, and a synthetically versatile iodine handle, makes it a valuable building block for the construction of complex molecular architectures.[1][2][3][4] The strategic incorporation of fluorine atoms is a widely recognized strategy in drug design to modulate metabolic stability, lipophilicity, and binding affinity.[3][4] This guide provides an in-depth technical overview of a reliable and efficient synthetic pathway to this key intermediate, intended for researchers, chemists, and professionals in drug development. We will explore the strategic rationale behind the chosen synthetic route, delve into the mechanistic underpinnings of the key iodination step, and provide detailed, field-proven experimental protocols.
Strategic Approach: A Retrosynthetic Analysis
The synthesis of 1,2-Difluoro-4-iodo-5-methoxybenzene is most logically approached via a late-stage, regioselective iodination of a readily accessible precursor. The retrosynthetic analysis reveals that the carbon-iodine bond can be formed through an electrophilic aromatic substitution (SEAr) reaction. The precursor, 3,4-difluoroanisole (1) , provides the foundational difluoro-methoxy-benzene core.
Caption: Retrosynthetic disconnection of the target molecule.
This strategy hinges on the ability to control the regioselectivity of the iodination reaction on the 3,4-difluoroanisole ring system, a topic we will explore in detail.
Synthesis of Key Precursor: 3,4-Difluoroanisole (1)
While 3,4-difluoroanisole is commercially available, its synthesis from more fundamental starting materials is straightforward. A common and efficient laboratory-scale preparation involves the methylation of 3,4-difluorophenol. For a more fundamental route, nitration of 1,2-difluorobenzene followed by reduction to 3,4-difluoroaniline and subsequent conversion provides another viable pathway.[5]
Protocol 1: Synthesis of 3,4-Difluoroanisole from 3,4-Difluorophenol
This protocol describes a standard Williamson ether synthesis.
-
Step 1: Reaction Setup
-
To a solution of 3,4-difluorophenol (1.0 eq) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (K₂CO₃, 1.5 eq).
-
-
Step 2: Methylation
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Add methyl iodide (CH₃I, 1.2 eq) dropwise to the mixture.
-
-
Step 3: Reaction and Monitoring
-
Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
-
-
Step 4: Work-up and Purification
-
After cooling to room temperature, filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude 3,4-difluoroanisole, which can be purified further by distillation if necessary.
-
Core Transformation: Regioselective Iodination
The critical step in this synthesis is the introduction of an iodine atom onto the 3,4-difluoroanisole ring. This is an electrophilic aromatic substitution reaction, and its success is dictated by the directing effects of the substituents on the aromatic ring.
Mechanistic Rationale & Control of Regioselectivity
The regiochemical outcome of the iodination is governed by the cumulative electronic effects of the methoxy (-OCH₃) and fluorine (-F) substituents.
-
Methoxy Group (-OCH₃): This is a powerful activating group due to its ability to donate electron density into the ring via resonance (+R effect). It is a strong ortho, para-director.
-
Fluorine Atoms (-F): Fluorine is highly electronegative, making it inductively withdrawing (-I effect), which deactivates the ring towards electrophilic attack. However, like other halogens, it possesses lone pairs that can be donated via resonance (+R effect), making it an ortho, para-director.
In the 3,4-difluoroanisole system, the position ortho to the highly activating methoxy group (C5) is the most electron-rich and sterically accessible site. The combined directing effects of the methoxy group and the two fluorine atoms strongly favor electrophilic attack at this position, leading to the desired 1,2-Difluoro-4-iodo-5-methoxybenzene product with high selectivity.
Selection of Iodinating Reagent
Several reagents can effect electrophilic iodination. The choice depends on the reactivity of the substrate and the desired reaction conditions.[6]
| Reagent System | Characteristics | Suitability for 3,4-Difluoroanisole |
| I₂ / Oxidant (e.g., HNO₃) | Inexpensive but can require harsh acidic conditions and may lead to side products or lack of selectivity.[7] | Less ideal due to the potential for oxidation and lower selectivity. |
| Iodine Monochloride (ICl) | A highly reactive and effective source of electrophilic iodine (I⁺).[8][9] The reaction is typically fast. | Highly effective, but its high reactivity may require careful control of reaction conditions to prevent over-iodination. |
| N-Iodosuccinimide (NIS) | A milder, solid reagent that is easy to handle. Often requires activation with a catalytic amount of a strong acid (e.g., TFA, H₂SO₄) for all but the most activated rings.[10][11] | Optimal Choice. For highly activated systems like anisoles, NIS in a polar aprotic solvent with only a catalytic amount of acid provides an excellent balance of reactivity and selectivity under mild conditions.[12][13][14] |
Based on this analysis, the use of N-Iodosuccinimide (NIS) with a catalytic quantity of trifluoroacetic acid (TFA) in acetonitrile is the recommended method for its high regioselectivity, mild reaction conditions, and operational simplicity.[14]
Overall Synthesis Workflow and Detailed Protocol
The complete and recommended synthetic pathway is visualized below, followed by a detailed experimental protocol for the key iodination step.
Caption: Recommended two-step synthesis workflow.
Detailed Protocol: Iodination of 3,4-Difluoroanisole (1)
This protocol is adapted from established procedures for the iodination of activated methoxybenzenes.[12][13][14]
-
Reagents & Equipment:
-
3,4-Difluoroanisole (1.0 eq)
-
N-Iodosuccinimide (NIS, 1.05 - 1.1 eq)
-
Trifluoroacetic acid (TFA, ~0.1 eq)
-
Anhydrous acetonitrile (CH₃CN)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, standard glassware for work-up and purification
-
-
Step 1: Reaction Setup
-
In a clean, dry round-bottom flask, dissolve 3,4-difluoroanisole (1.0 eq) in anhydrous acetonitrile (approx. 0.2 M concentration).
-
Begin stirring the solution at room temperature (20-25 °C).
-
-
Step 2: Addition of Reagents
-
To the stirred solution, add N-Iodosuccinimide (1.05 eq) in one portion.
-
Using a microliter syringe, add a catalytic amount of trifluoroacetic acid (0.1 eq).
-
-
Step 3: Reaction Monitoring
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours.
-
Monitor the consumption of the starting material by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent system). The product spot should be less polar than the starting material.
-
-
Step 4: Aqueous Work-up
-
Once the reaction is complete, pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium thiosulfate to quench any unreacted iodine and NIS. The color of the solution should become colorless.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and then brine.
-
-
Step 5: Isolation and Purification
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 1,2-Difluoro-4-iodo-5-methoxybenzene as a solid or oil.
-
Safety Considerations
-
N-Iodosuccinimide (NIS): Is an irritant. Avoid inhalation and contact with skin and eyes. Handle in a well-ventilated fume hood.
-
Trifluoroacetic Acid (TFA): Is highly corrosive and toxic. Causes severe skin burns and eye damage. Handle with extreme care using appropriate personal protective equipment (gloves, goggles, lab coat) in a fume hood.
-
Iodine Monochloride (ICl): If used as an alternative, ICl is a corrosive lachrymator. It reacts violently with water. All operations must be conducted under anhydrous conditions in a fume hood.[8]
-
Solvents: Acetonitrile and ethyl acetate are flammable. Keep away from ignition sources.
Conclusion
The synthesis of 1,2-Difluoro-4-iodo-5-methoxybenzene is reliably achieved through a two-step process commencing with the methylation of 3,4-difluorophenol to yield the key precursor, 3,4-difluoroanisole. The subsequent core transformation—a regioselective electrophilic iodination—is best performed using N-Iodosuccinimide with a catalytic amount of trifluoroacetic acid. This method is highly efficient, proceeds under mild conditions, and offers excellent control of regioselectivity, driven by the powerful directing effect of the methoxy group. This robust and scalable pathway provides consistent access to a valuable fluorinated building block, empowering further research and development in the pharmaceutical and materials science sectors.
References
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Doran, D. M., & Spar, I. L. (1980). Oxidative iodine monochloride iodination technique. Journal of Immunological Methods, 39(1-2), 155-163. Retrieved from [Link]
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Encyclopedia.pub. (2022). Versatile Fluorine-Containing Building Blocks. Retrieved from [Link]
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Brinckmann, F. E., et al. (2020). Synthesis of novel fluorinated building blocks via halofluorination and related reactions. Beilstein Journal of Organic Chemistry, 16, 2531-2545. Retrieved from [Link]
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Unelius, C. R., et al. (2017). N-Iodosuccinimide (NIS) in Direct Aromatic Iodination. European Journal of Organic Chemistry, 2017(22), 3234-3239. Retrieved from [Link]
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Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Retrieved from [Link]
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Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. Taylor & Francis Online. Retrieved from [Link]
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ResearchGate. (2017). N-Iodosuccinimide (NIS) in Direct Aromatic Iodination | Request PDF. Retrieved from [Link]
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Olah, G. A., et al. (2007). Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. Russian Journal of Organic Chemistry, 43, 1291-1296. Retrieved from [Link]
- Google Patents. (1991). WO1991017138A1 - Process for preparing 3,4-difluoroaniline.
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Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved from [Link]
- Google Patents. (n.d.). RU1792936C - Method of 3,4-difluoroaniline synthesis.
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Sci-Hub. (1951). Synthesis of 3,4-Difluorophenylarsonic Acid. Retrieved from [Link]
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Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Retrieved from [Link]
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Taylor & Francis. (n.d.). Iodine monochloride – Knowledge and References. Retrieved from [Link]
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Baba Farid Group of Institutions. (n.d.). Iodination of activated aromatics by using I2/ HNO3/AcOH. Retrieved from [Link]
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Baran, P. S., et al. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters, 23(13), 5039–5043. Retrieved from [Link]
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ResearchGate. (2013). Generation of Electrophilic Iodine from Iodine Monochloride in Neutral Media. Iodination and Protodeiodination of Carbazole | Request PDF. Retrieved from [Link]
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ResearchGate. (2002). Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide and Catalytic Trifluoroacetic Acid | Request PDF. Retrieved from [Link]
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MDPI. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Retrieved from [Link]
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An In-depth Technical Guide to the Physicochemical Properties of Halogenated Anisoles: A Case Study on 1,2-Difluoro-3-iodo-4-methoxybenzene
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of halogenated anisole derivatives, with a specific focus on 1,2-Difluoro-3-iodo-4-methoxybenzene as a case study. Due to the limited availability of experimental data for 1,2-Difluoro-4-iodo-5-methoxybenzene, this guide will utilize computed data for the closely related and better-documented isomer, 1,2-Difluoro-3-iodo-4-methoxybenzene, to illustrate the key physicochemical considerations in drug discovery and development. The guide will delve into the structural and electronic properties of this class of compounds, their synthesis, and the experimental and computational methods used to determine their critical physicochemical parameters. Furthermore, it will explore the profound impact of these properties on the pharmacokinetic and pharmacodynamic profiles of potential drug candidates.
Introduction: The Significance of Physicochemical Properties in Drug Discovery
The journey of a drug molecule from a laboratory curiosity to a therapeutic agent is intricately governed by its physicochemical properties. These properties, including lipophilicity, solubility, and molecular size, dictate how a drug is absorbed, distributed, metabolized, and excreted (ADME). A comprehensive understanding and early optimization of these characteristics are paramount to minimizing attrition rates in drug development.
Halogenated aromatic compounds, particularly those containing fluorine, are of significant interest in medicinal chemistry. The introduction of fluorine atoms can modulate a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. When combined with other halogens like iodine and functional groups such as a methoxy group, a diverse chemical space with tunable properties is created. This guide focuses on a representative of this class, 1,2-Difluoro-3-iodo-4-methoxybenzene, to highlight the critical physicochemical parameters that researchers must consider.
Core Physicochemical Properties of 1,2-Difluoro-3-iodo-4-methoxybenzene
| Property | Value (Computed) | Source |
| Molecular Formula | C₇H₅F₂IO | PubChem[1] |
| Molecular Weight | 270.01 g/mol | PubChem[1] |
| XLogP3-AA (Lipophilicity) | 2.7 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Exact Mass | 269.93532 Da | PubChem[1] |
| Topological Polar Surface Area | 9.2 Ų | PubChem[1] |
| Heavy Atom Count | 11 | PubChem[1] |
Note: The user is advised that the above data pertains to the isomer 1,2-Difluoro-3-iodo-4-methoxybenzene and should be used as a reference for 1,2-Difluoro-4-iodo-5-methoxybenzene with caution.
Synthesis and Characterization
The synthesis of halogenated anisoles often involves multi-step processes. For instance, the synthesis of the related compound, 1,2-Difluoro-4-iodobenzene, typically involves the electrophilic iodination of 1,2-difluorobenzene.[2] The synthesis of 1,2-Difluoro-3-iodo-4-methoxybenzene would likely follow a similar strategy, starting from a difluoro-methoxybenzene precursor.
A general synthetic approach could involve the following logical steps:
Caption: A logical workflow for the synthesis and characterization of 1,2-Difluoro-4-iodo-5-methoxybenzene.
Characterization of the final product is crucial to confirm its identity and purity. Standard analytical techniques would include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show the chemical shifts and coupling constants of the aromatic and methoxy protons. ¹³C NMR would provide information on the carbon skeleton. ¹⁹F NMR is particularly important for fluorinated compounds, revealing the chemical environment of the fluorine atoms.
-
Mass Spectrometry (MS): This technique would confirm the molecular weight of the compound and provide information about its fragmentation pattern.
-
Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic vibrational frequencies of the functional groups present, such as C-F, C-O, and C-I bonds.
Experimental Determination of Key Physicochemical Properties
While computational methods provide valuable initial estimates, experimental determination of key physicochemical properties is essential for accurate drug development decisions.
Lipophilicity (LogP)
Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a critical determinant of its ADME properties. The partition coefficient (LogP) is the most common measure of lipophilicity.
Experimental Protocol: Shake-Flask Method for LogP Determination
-
Preparation of Phases: Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol.
-
Compound Dissolution: Dissolve a known amount of the test compound in the n-octanol-saturated water phase.
-
Partitioning: Add an equal volume of the water-saturated n-octanol to the aqueous solution of the compound in a sealed flask.
-
Equilibration: Shake the flask for a predetermined period (e.g., 24 hours) at a constant temperature to allow for equilibrium to be reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Concentration Analysis: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of P.
Caption: Experimental workflow for LogP determination using the shake-flask method.
Aqueous Solubility
Aqueous solubility is another critical factor influencing a drug's absorption and bioavailability. Poorly soluble compounds often exhibit low and variable oral absorption.
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility Determination
-
Compound Addition: Add an excess amount of the solid test compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, PBS) at a specific pH.
-
Equilibration: Agitate the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Concentration Analysis: Determine the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method (e.g., HPLC-UV).
-
Solubility Value: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.
Caption: Experimental workflow for determining thermodynamic aqueous solubility.
The Interplay of Physicochemical Properties and Drug-like Characteristics
The physicochemical properties of a molecule like 1,2-Difluoro-3-iodo-4-methoxybenzene are not independent variables but rather interconnected factors that collectively define its "drug-likeness."
-
Lipophilicity (LogP): A LogP value in the range of 1-3 is often considered optimal for oral drug absorption. The computed XLogP3-AA of 2.7 for 1,2-Difluoro-3-iodo-4-methoxybenzene suggests it falls within this favorable range.[1]
-
Solubility: Adequate aqueous solubility is essential for a drug to dissolve in the gastrointestinal tract before it can be absorbed. The presence of polar functional groups, like the methoxy group, can enhance solubility, while the aromatic ring and iodine atom contribute to its lipophilicity.
-
Molecular Weight: A lower molecular weight (typically < 500 g/mol ) is generally preferred for better membrane permeability and oral bioavailability. At 270.01 g/mol , 1,2-Difluoro-3-iodo-4-methoxybenzene adheres to this guideline.[1]
-
Polar Surface Area (PSA): PSA is a good indicator of a molecule's ability to permeate cell membranes. A PSA of less than 140 Ų is generally associated with good oral bioavailability. The computed TPSA of 9.2 Ų for 1,2-Difluoro-3-iodo-4-methoxybenzene is well within this limit, suggesting good membrane permeability.[1]
The interplay of these properties can be visualized as a balancing act in the drug design process:
Caption: The relationship between key physicochemical properties and their impact on oral absorption.
Conclusion
While a complete experimental dataset for 1,2-Difluoro-4-iodo-5-methoxybenzene remains elusive in the public domain, the analysis of its close isomer, 1,2-Difluoro-3-iodo-4-methoxybenzene, provides a valuable framework for understanding the critical physicochemical properties of this class of molecules. The strategic incorporation of fluorine, iodine, and methoxy substituents offers a powerful tool for medicinal chemists to fine-tune the ADME properties of drug candidates. This guide has outlined the key parameters to consider, the experimental methodologies for their determination, and the underlying principles that govern their influence on a molecule's biological fate. A thorough and early-stage characterization of these properties is an indispensable component of a successful drug discovery and development program.
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reactivity and stability of 1,2-Difluoro-4-iodo-5-methoxybenzene
An In-Depth Technical Guide to the Reactivity and Stability of 1,2-Difluoro-4-iodo-5-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 1,2-Difluoro-4-iodo-5-methoxybenzene, a highly functionalized aromatic compound of significant interest in medicinal chemistry and materials science. We delve into the core principles governing its chemical reactivity, focusing on its utility in palladium-catalyzed cross-coupling reactions and other synthetic transformations. The interplay of its distinct functional groups—the reactive carbon-iodine bond, the activating/directing methoxy group, and the modulating fluoro substituents—is explored to provide a causal understanding of its synthetic behavior. Furthermore, this guide offers field-proven insights into the compound's stability, handling, and storage, ensuring its effective and safe utilization in a research and development setting. Detailed experimental protocols, data tables, and mechanistic diagrams are provided to serve as a practical resource for scientists.
Introduction: A Versatile Building Block
1,2-Difluoro-4-iodo-5-methoxybenzene is a key synthetic intermediate whose value lies in the orthogonal reactivity of its substituents. The benzene core is decorated with three distinct functionalities that dictate its role in complex molecule synthesis:
-
The Iodide: The carbon-iodine (C-I) bond is the primary reactive site for forming new carbon-carbon and carbon-heteroatom bonds, most notably via transition-metal-catalyzed cross-coupling reactions. Its high reactivity compared to aryl bromides or chlorides allows for selective transformations under mild conditions.
-
The Fluoro Groups: The vicinal fluorine atoms significantly influence the electronic properties of the aromatic ring. As strong electron-withdrawing groups, they can modulate the reactivity of the C-I bond and may serve as sites for nucleophilic aromatic substitution (SNAr) under specific conditions. In a pharmaceutical context, fluorine incorporation is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity.[1]
-
The Methoxy Group: As an electron-donating group, the methoxy substituent influences the regioselectivity of electrophilic aromatic substitution reactions (should any be attempted) and modulates the overall electron density of the ring, thereby affecting the kinetics of cross-coupling reactions.
This unique combination makes 1,2-Difluoro-4-iodo-5-methoxybenzene an attractive precursor for synthesizing a diverse range of complex molecules, including pharmaceuticals, agrochemicals, and advanced organic materials.[1]
Caption: Structure of 1,2-Difluoro-4-iodo-5-methoxybenzene.
Physicochemical Properties, Stability, and Handling
Understanding the physical and chemical stability of a reagent is paramount for its successful application and for ensuring laboratory safety.
Physical Properties
| Property | Value |
| Molecular Formula | C₇H₅F₂IO |
| Molecular Weight | 270.02 g/mol |
| Appearance | Off-white to yellow solid |
| CAS Number | 199625-30-0 |
Stability Profile
-
Thermal Stability: While formal studies on this specific molecule are not widely published, substituted iodobenzenes are generally less thermally stable than their bromo- or chloro-analogs due to the lower C-I bond dissociation energy.[2] Decomposition under high heat is possible. However, the compound is sufficiently stable for use in reactions at temperatures commonly employed for cross-coupling (typically up to 120 °C) for standard reaction times. The presence of substituents can influence thermal stability.[3]
-
Photostability: Aryl iodides are known to be sensitive to light. The C-I bond can undergo homolytic cleavage upon exposure to UV radiation, leading to the formation of radical species and subsequent degradation of the material.[4] This is often observed as a discoloration (e.g., turning pink or brown) over time.
-
Chemical Incompatibilities: The compound should be considered incompatible with strong oxidizing agents. The electron-rich methoxy group and the iodide itself can be susceptible to oxidation. While generally stable to a range of bases and nucleophiles at ambient temperature, prolonged exposure to very strong bases (e.g., organolithium reagents at non-cryogenic temperatures) can lead to side reactions.
Recommended Handling and Storage (Self-Validating Protocol)
To ensure the integrity and reactivity of 1,2-Difluoro-4-iodo-5-methoxybenzene, the following storage and handling protocol is essential:
-
Storage: Store in a tightly sealed, opaque container (e.g., amber glass bottle) to protect from light and moisture.[5] The container should be flushed with an inert gas like argon or nitrogen before sealing. For long-term storage, refrigeration (2-8 °C) is recommended.
-
Handling: Handle the compound in a well-ventilated area, preferably within a fume hood. Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.[6] When weighing and dispensing, minimize exposure to ambient light and air.
Reactivity and Synthetic Applications
The synthetic utility of 1,2-Difluoro-4-iodo-5-methoxybenzene is dominated by the reactivity of the carbon-iodine bond.
Palladium-Catalyzed Cross-Coupling Reactions
This class of reactions represents the most powerful and common application for this building block, enabling the formation of C-C and C-N bonds with high efficiency and functional group tolerance.
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is a cornerstone of modern organic synthesis.[7] The C-I bond of 1,2-Difluoro-4-iodo-5-methoxybenzene is highly susceptible to oxidative addition to a Pd(0) catalyst, making it an excellent substrate for this transformation.
Caption: Key steps of the Suzuki-Miyaura catalytic cycle.
Field-Proven Insight: The choice of base is critical. A base like K₂CO₃ or Cs₂CO₃ is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step—often the rate-limiting step of the cycle.[8]
Exemplary Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 1,2-Difluoro-4-iodo-5-methoxybenzene (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).
-
Catalyst Addition: Add a palladium catalyst such as Pd(PPh₃)₄ (0.03 equiv). The use of pre-catalysts with specialized ligands can also be effective.
-
Solvent Addition: Add a degassed solvent mixture, typically toluene/ethanol/water (e.g., 4:1:1 ratio), via cannula. The presence of water can be beneficial for the solubility of the base and the transmetalation step.
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Representative Suzuki-Miyaura Coupling Data
| Boronic Acid Partner | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | >90 |
| 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | >85 |
| Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | >88 |
(Note: Yields are representative based on general reactivity of aryl iodides and may vary.)
The Sonogashira coupling enables the direct linkage of the aromatic ring to a terminal alkyne, a valuable transformation for accessing materials and pharmaceutical precursors.[9] This reaction typically employs a dual catalytic system of palladium and a copper(I) co-catalyst.[10]
Caption: The dual catalytic cycles in a Sonogashira reaction.
Exemplary Protocol: Sonogashira Coupling with Phenylacetylene
-
Setup: To a Schlenk flask under argon, add 1,2-Difluoro-4-iodo-5-methoxybenzene (1.0 equiv), a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.02 equiv), and copper(I) iodide (CuI, 0.04 equiv).
-
Solvent and Reagents: Add a degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 3.0 equiv). The amine acts as both the base and a solvent.
-
Alkyne Addition: Add phenylacetylene (1.1 equiv) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed (monitored by TLC/LC-MS).
-
Workup: Filter the reaction mixture through a pad of celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
While the C-I bond is the most reactive site for cross-coupling, the C-F bonds present another potential avenue for substitution. SNAr reactions require the aromatic ring to be electron-deficient, typically achieved by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group.[11][12] In 1,2-Difluoro-4-iodo-5-methoxybenzene, the methoxy group is electron-donating, which disfavors SNAr. However, the two strongly electronegative fluorine atoms themselves activate the ring. Displacement of a fluoride by a strong nucleophile (e.g., an alkoxide or thiolate) is mechanistically possible but would likely require harsh conditions (high temperature, strong base) and may compete with reactions at the C-I bond. In SNAr, fluoride is an excellent leaving group, often better than other halogens.[13]
Metal-Halogen Exchange
The C-I bond can readily undergo metal-halogen exchange upon treatment with strong organometallic bases, such as organolithium reagents (e.g., n-BuLi or t-BuLi), typically at low temperatures (-78 °C). This reaction rapidly converts the aryl iodide into a highly reactive aryllithium species. This intermediate can then be trapped with a wide variety of electrophiles (e.g., CO₂, aldehydes, ketones) to install new functional groups. This method offers a complementary approach to palladium-catalyzed reactions for C-C bond formation.
Caption: A typical workflow for a palladium-catalyzed reaction.
Conclusion
1,2-Difluoro-4-iodo-5-methoxybenzene is a robust and versatile synthetic building block with a well-defined reactivity profile. Its primary utility stems from the exceptional reactivity of its carbon-iodine bond in a host of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Sonogashira couplings. The electronic modulation provided by the fluoro and methoxy substituents further enhances its value in constructing complex molecular architectures. While the compound requires careful handling—specifically, protection from light—to maintain its integrity, its stability is sufficient for a wide range of synthetic applications. This guide provides the foundational knowledge and practical protocols for researchers to confidently and effectively leverage this powerful intermediate in their synthetic endeavors.
References
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Menger, R. F. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl-2-methylcyclobutene. JMU Scholarly Commons. Retrieved from [Link]
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An In-Depth Technical Guide to 1,2-Difluoro-4-iodo-5-methoxybenzene (CAS 1228093-54-6): Properties and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and synthetic utility of 1,2-Difluoro-4-iodo-5-methoxybenzene (CAS 1228093-54-6). This fluorinated aryl iodide has emerged as a valuable building block in medicinal chemistry and materials science. Its unique trifunctional substitution pattern—featuring two fluorine atoms, an iodine atom, and a methoxy group—offers a strategic advantage in the design and synthesis of complex molecular architectures. The presence of fluorine atoms can enhance the metabolic stability, lipophilicity, and binding affinity of target molecules, while the iodo group serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. This guide will delve into the physicochemical properties of this compound, explore its application in the synthesis of biologically active molecules, with a particular focus on kinase inhibitors, and provide detailed experimental protocols for its use in key organic transformations.
Introduction: The Strategic Advantage of Fluorinated Building Blocks
The incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery. The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. Fluorination can lead to increased metabolic stability by blocking sites of oxidative metabolism, enhanced lipophilicity which can improve membrane permeability, and altered acidity or basicity of nearby functional groups, potentially leading to stronger target binding.
1,2-Difluoro-4-iodo-5-methoxybenzene is a prime example of a strategically designed fluorinated building block. The vicinal difluoro substitution pattern, combined with the electron-donating methoxy group, creates a unique electronic environment on the aromatic ring. The iodine atom at the 4-position provides a reactive site for the introduction of diverse molecular fragments through well-established and versatile cross-coupling methodologies.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic building block is crucial for its effective utilization in the laboratory. The key properties of 1,2-Difluoro-4-iodo-5-methoxybenzene are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1228093-54-6 | N/A |
| Molecular Formula | C₇H₅F₂IO | N/A |
| Molecular Weight | 270.02 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Storage | Sealed in dry, 2-8°C | [1] |
| Purity | ≥95% | N/A |
Synthetic Utility: A Gateway to Complex Molecules
The primary application of 1,2-Difluoro-4-iodo-5-methoxybenzene lies in its role as a versatile intermediate in organic synthesis. The iodo-substituent is the key reactive handle, enabling a variety of palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in the construction of the core scaffolds of many biologically active compounds.
Palladium-Catalyzed Cross-Coupling Reactions
The electron-rich nature of the aromatic ring, influenced by the methoxy group, and the presence of the reactive C-I bond make 1,2-Difluoro-4-iodo-5-methoxybenzene an excellent substrate for several palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds, typically between an aryl halide and an arylboronic acid or ester.[2][3][4] This reaction is widely used in the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.
Generalized Experimental Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1,2-Difluoro-4-iodo-5-methoxybenzene (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq.).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[5][6][7][8][9] This reaction is invaluable for the synthesis of aryl alkynes, which are versatile intermediates that can be further functionalized or are themselves components of biologically active molecules.
Generalized Experimental Protocol for Sonogashira Coupling:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine 1,2-Difluoro-4-iodo-5-methoxybenzene (1.0 eq.), the terminal alkyne (1.2-2.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a suitable base (e.g., triethylamine or diisopropylamine).
-
Solvent Addition: Add a degassed solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with an organic solvent and water. Separate the organic layer and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst.
-
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of aryl amines from aryl halides and primary or secondary amines.[1][10][11][12] This reaction is of paramount importance in the pharmaceutical industry, as the aniline and related N-aryl motifs are present in a vast number of drugs.
Generalized Experimental Protocol for Buchwald-Hartwig Amination:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.0 eq.).
-
Reagent Addition: Add 1,2-Difluoro-4-iodo-5-methoxybenzene (1.0 eq.) and the amine coupling partner (1.1-1.5 eq.).
-
Solvent and Reaction: Add a dry, degassed solvent (e.g., toluene or dioxane) and heat the mixture to the required temperature (typically 80-120 °C). Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.
Application in the Synthesis of Kinase Inhibitors
Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways.[13] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and autoimmune disorders. As such, kinase inhibitors have become a major class of therapeutic agents. The synthesis of novel and selective kinase inhibitors is an area of intense research in drug discovery.
The 1,2-difluoro-5-methoxyphenyl moiety, accessible from 1,2-Difluoro-4-iodo-5-methoxybenzene, is an attractive scaffold for the design of kinase inhibitors. The fluorine atoms can engage in favorable interactions with the kinase active site, potentially enhancing binding affinity and selectivity. A patent for novel kinase inhibitors describes compounds that could be synthesized using 1,2-Difluoro-4-iodo-5-methoxybenzene as a key starting material.[13] While a specific example utilizing this exact starting material is not detailed, the general synthetic routes disclosed are applicable.
Illustrative Synthetic Route to a Kinase Inhibitor Scaffold
The following scheme illustrates a plausible synthetic route to a core scaffold found in many kinase inhibitors, starting from 1,2-Difluoro-4-iodo-5-methoxybenzene. This example involves a Suzuki-Miyaura coupling to introduce a heterocyclic moiety, a common feature in kinase inhibitors that often interacts with the hinge region of the kinase active site.
Conclusion
1,2-Difluoro-4-iodo-5-methoxybenzene (CAS 1228093-54-6) is a highly valuable and versatile building block for organic synthesis. Its trifunctional nature allows for the strategic introduction of a difluorinated methoxyphenyl moiety into a wide range of molecular scaffolds. The well-established reactivity of the iodo group in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, provides chemists with a powerful tool for the construction of complex molecules with potential applications in drug discovery and materials science. The demonstrated utility of related compounds in the synthesis of kinase inhibitors highlights the potential of this building block in the development of novel therapeutics. This technical guide provides researchers with the foundational knowledge and practical protocols to effectively utilize 1,2-Difluoro-4-iodo-5-methoxybenzene in their synthetic endeavors.
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1,2-Difluoro-4-iodo-5-methoxybenzene: A Strategic Building Block in Modern Medicinal Chemistry
An In-Depth Technical Guide
Abstract: In the landscape of modern drug discovery, the rational design of small molecule therapeutics hinges on the availability of versatile chemical building blocks. 1,2-Difluoro-4-iodo-5-methoxybenzene is a highly functionalized aromatic scaffold that embodies a strategic convergence of key medicinal chemistry principles. It synergistically combines a synthetically versatile aryl iodide handle with a fluorine-decorated methoxybenzene core, a motif expressly designed to enhance metabolic stability and modulate physicochemical properties. This technical guide provides an in-depth analysis of the synthesis, core applications, and strategic utility of this compound for researchers, medicinal chemists, and drug development professionals. We will explore its role as a precursor for complex molecular architectures via cross-coupling reactions and detail the pharmacokinetic and pharmacodynamic advantages conferred by its specific substitution pattern, supported by field-proven protocols and application examples.
Introduction: The Synergy of Fluorination and Halogenation
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small atomic size, and the strength of the C-F bond—are leveraged to productively influence molecular conformation, pKa, metabolic pathways, and overall pharmacokinetic profiles.[1][2] Specifically, fluorination of aromatic rings is a well-established technique to block sites of metabolic oxidation, thereby increasing a drug's half-life and bioavailability.[3]
Concurrently, the art of complex molecule synthesis relies on robust and predictable chemical reactions. Aryl halides, particularly iodides, are premier substrates for transition metal-catalyzed cross-coupling reactions.[4] The carbon-iodine bond provides a highly reactive site for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the assembly of intricate molecular scaffolds that are often required for potent and selective target engagement.[5][6]
1,2-Difluoro-4-iodo-5-methoxybenzene is a reagent that brilliantly merges these two strategic pillars. It offers a pre-packaged solution containing:
-
An activated C-I bond for synthetic elaboration.
-
An ortho-difluoro motif to sterically and electronically shield the adjacent methoxy group and other positions from metabolism.
-
A methoxy group that influences solubility and provides a potential hydrogen-bond accepting point.
This combination makes it an exceptionally valuable starting material for constructing novel therapeutics, particularly in areas like kinase inhibitor development where substituted biaryl cores are common.[7][8][9][10][11]
Physicochemical Profile and Synthesis
Compound Properties
While 1,2-Difluoro-4-iodo-5-methoxybenzene is a specific, targeted structure, its direct CAS registration is not widely cited. The properties can be reliably estimated based on its constituent parts and closely related isomers.
| Property | Value | Source |
| Molecular Formula | C₇H₅F₂IO | Calculated |
| Molecular Weight | 270.01 g/mol | Calculated[12] |
| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | Analogy[4] |
| LogP (Predicted) | ~2.7 - 3.0 | Analogy[12] |
| Boiling Point (Predicted) | ~230-240 °C | Analogy |
Note: Data for the isomer 1,2-difluoro-3-iodo-4-methoxybenzene (CAS 936498-08-7) is used as a reference point.[12]
Retrosynthetic Analysis and Proposed Synthesis
The most logical and industrially viable synthesis of 1,2-Difluoro-4-iodo-5-methoxybenzene involves the electrophilic iodination of the commercially available precursor, 3,4-difluoroanisole (1,2-difluoro-4-methoxybenzene). The methoxy group is an ortho-, para-director. Since the para position is blocked by a fluorine atom, iodination is directed to the ortho position (C5), which is activated by the methoxy group and not sterically hindered.
Caption: Proposed synthetic pathway to the target compound.
This reaction typically proceeds with high regioselectivity and yield under controlled conditions, analogous to the synthesis of similar fluorinated aryl iodides.[4]
Core Applications in Medicinal Chemistry
The Synthetic Handle: A Gateway to Molecular Complexity
The primary synthetic utility of the C-I bond is its reactivity in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a C-C bond between an aryl halide and an organoboron species, is arguably the most important of these for drug discovery.[13][14]
Caption: Drug discovery workflow utilizing the building block.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
This protocol is a generalized procedure based on standard literature methods for the coupling of fluorinated aryl iodides.[5][15]
Objective: To synthesize a substituted biaryl compound from 1,2-Difluoro-4-iodo-5-methoxybenzene and a representative arylboronic acid.
Materials:
-
1,2-Difluoro-4-iodo-5-methoxybenzene (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
RuPhos or similar phosphine ligand (0.04 equiv)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (3.0 equiv)
-
Toluene and Water (10:1 v/v)
-
Argon or Nitrogen gas supply
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask or pressure vessel equipped with a magnetic stir bar, add 1,2-Difluoro-4-iodo-5-methoxybenzene (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (3.0 equiv).
-
Inerting: Seal the flask with a septum and purge with inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (0.02 equiv) and the phosphine ligand (0.04 equiv). Then, add the degassed solvent mixture (Toluene/H₂O, 10:1) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously overnight (12-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
This robust protocol enables the reliable construction of diverse molecular libraries, making the title compound an ideal starting point for hit-to-lead campaigns.
The Pharmacokinetic Modulator: Engineering Better Drug Properties
The substitution pattern of 1,2-Difluoro-4-iodo-5-methoxybenzene is deliberately designed to overcome common drug development hurdles, primarily metabolic instability.
Caption: Functional roles of the key molecular substituents.
-
Metabolic Blocking: The cytochrome P450 (CYP) enzymes responsible for Phase I metabolism often hydroxylate electron-rich aromatic rings. The two electron-withdrawing fluorine atoms decrease the electron density of the benzene ring, making it less susceptible to oxidation. Furthermore, the fluorine atom at the C1 position provides a potent steric and electronic shield, protecting the metabolically labile methoxy group at C5 from O-demethylation. This "metabolic blocking" strategy is critical for improving oral bioavailability and extending a drug's duration of action.[3]
-
Tuning Physicochemical Properties: Fluorine substitution significantly increases the lipophilicity (LogP) of a molecule. This can enhance membrane permeability and improve cell penetration, which is crucial for reaching intracellular targets.[1][2] The interplay between the electron-withdrawing fluorine atoms and the electron-donating methoxy group also fine-tunes the molecule's dipole moment and electronic character, which can be critical for optimizing binding interactions with a protein target.
Case Study: Application in Kinase Inhibitor Synthesis
While direct use of the title compound is not broadly published, its structural motifs are highly prevalent in modern kinase inhibitors. For example, numerous potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in anti-angiogenic cancer therapy, feature a (2,4-difluorophenyl)amino core.[7][8]
In the synthesis of these compounds, a scaffold similar to our title compound is coupled to a heterocyclic core. The difluorinated phenyl ring is crucial for achieving high potency and favorable pharmacokinetic properties. The synthesis of compound 37 from a 2008 study on VEGFR-2 inhibitors involved coupling a difluorinated aniline derivative to a pyrrolotriazine core.[7] 1,2-Difluoro-4-iodo-5-methoxybenzene is an ideal precursor for creating such aniline derivatives through reactions like the Buchwald-Hartwig amination, further highlighting its value in constructing these validated pharmacophores.
Conclusion
1,2-Difluoro-4-iodo-5-methoxybenzene is more than just a chemical reagent; it is a product of rational design that addresses fundamental challenges in medicinal chemistry. It provides a direct and efficient route to complex, metabolically robust molecules by integrating a versatile synthetic handle with a proven pharmacokinetic-modulating motif. Its utility in building biaryl cores, common in kinase inhibitors and other drug classes, makes it an indispensable tool for drug discovery programs aiming to accelerate the development of optimized therapeutic candidates. For researchers and drug development professionals, this building block represents a strategic asset for efficiently navigating the complex path from initial hit to viable drug candidate.
References
A complete list of all sources cited in this guide.
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Budiman, Y. P., Friedrich, A., Radius, U., & Marder, T. B. (n.d.). Copper‐Catalysed Suzuki‐Miyaura Cross‐Coupling of Highly Fluorinated Aryl Boronate Esters with Aryl Iodides and Bromides. ResearchGate. [Link]
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Budiman, Y. P., Friedrich, A., Radius, U., & Marder, T. B. (2018). Copper‐Catalysed Suzuki‐Miyaura Cross‐Coupling of Highly Fluorinated Aryl Boronate Esters with Aryl Iodides and Bromides and Fluoroarene−Arene π‐Stacking Interactions in the Products. Chemistry – A European Journal. [Link]
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PubChem. (n.d.). 1,2-Difluoro-3-iodo-4-methoxybenzene. [Link]
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Ningbo Inno Pharmchem Co.,Ltd. (2026). Understanding the Synthesis and Applications of 1,2-Difluoro-4-iodobenzene. [Link]
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NRO Chemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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Frontiers in Chemistry. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. [Link]
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Molander, G. A., & Brown, A. R. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(13), 4764-4769. [Link]
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Pashko, M., et al. (2025). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]
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Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]
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Koenigs, R. M., et al. (2020). Applications of gem‐difluoro olefins in medicinal chemistry. ResearchGate. [Link]
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Borzilleri, R. M., et al. (2008). Synthesis, SAR, and evaluation of 4-[2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][5][12][16]triazine-based VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(15), 4444-4448. [Link]
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Borzilleri, R. M., et al. (2009). Design, Synthesis, and Evaluation of Orally Active 4-(2,4-Difluoro-5-(methoxycarbamoyl)phenylamino)pyrrolo[2,1-f][5][12][16]triazines as Dual Vascular Endothelial Growth Factor Receptor-2 and Fibroblast Growth Factor Receptor-1 Inhibitors. Journal of Medicinal Chemistry. [Link]
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Tius, M. A., et al. (2005). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Journal of Fluorine Chemistry. [Link]
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Al-Ani, M. F., & Al-Karawi, A. J. (2025). Pharmacological applications of azomethine derivatives in the therapy of different diseases. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]
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Menger, R. F. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl-2-methylcyclobutene. JMU Scholarly Commons. [Link]
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Eldehna, W. M., et al. (2020). Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. Molecules, 25(11), 2530. [Link]
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Deshmukh, S., et al. (2024). Novel pyrido[2,3-b][5][12]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. [Link]
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Deshmukh, S., et al. (2024). Novel pyrido[2,3-b][5][12]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry, 15(2), 481-499. [Link]
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Sci-Hub. (2005). 1,4-Difluoro-2,5-dimethoxybenzene as a Precursor for Iterative Double Benzyne−Furan Diels−Alder Reactions. [Link]
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1,2-Difluoro-4-iodo-5-methoxybenzene: A Versatile Building Block for Novel Compound Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,2-difluoro-4-iodo-5-methoxybenzene, a polysubstituted aromatic compound with significant potential as a versatile building block in the synthesis of novel compounds. While direct literature on this specific isomer is limited, this document extrapolates its chemical properties, reactivity, and potential applications based on the well-established chemistry of its constituent functional groups and closely related analogues. The strategic placement of two fluorine atoms, an iodine atom, and a methoxy group on the benzene ring offers a unique combination of electronic and steric properties, making it a highly attractive scaffold for applications in medicinal chemistry, materials science, and agrochemicals. This guide will delve into its predicted synthesis, key chemical transformations with a focus on cross-coupling reactions, and its prospective role in the development of innovative molecules.
Introduction: The Strategic Advantage of Polysubstituted Benzene Scaffolds
The design and synthesis of novel organic molecules with tailored properties lie at the heart of advancements in pharmaceuticals, materials, and agriculture. Polysubstituted benzene rings are privileged scaffolds in this endeavor, offering a rigid framework upon which a variety of functional groups can be strategically placed to modulate biological activity, electronic properties, and physical characteristics. The subject of this guide, 1,2-difluoro-4-iodo-5-methoxybenzene, is a prime example of such a scaffold, where each substituent plays a crucial role in defining its chemical personality.
The presence of fluorine atoms can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] The methoxy group, a common feature in many natural products and pharmaceuticals, acts as a hydrogen bond acceptor and can influence the conformation and electronic nature of the molecule.[2] Critically, the iodine atom serves as a versatile synthetic handle, enabling a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.[3] This guide will explore the synergistic interplay of these functionalities and posit 1,2-difluoro-4-iodo-5-methoxybenzene as a valuable tool for the modern synthetic chemist.
Physicochemical Properties and Spectroscopic Data (Predicted)
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C₇H₅F₂IO | |
| Molecular Weight | 270.01 g/mol | Based on atomic weights. |
| Appearance | Colorless to pale yellow solid or oil | Analogy with similar iodinated and fluorinated aromatics. |
| Boiling Point | ~230-250 °C | Extrapolated from related compounds like 1,2-difluoro-3-iodo-4-methoxybenzene.[4] |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF, DMSO) | General solubility of non-polar to moderately polar organic compounds. |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.0-7.5 (m, 2H), δ 3.9 (s, 3H) | Predicted chemical shifts for aromatic protons and methoxy group. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 150-160 (C-F, C-O), 110-125 (C-H), 90-100 (C-I), 55-60 (O-CH₃) | Approximate chemical shift ranges for substituted carbons. |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -130 to -150 ppm | Typical range for aryl fluorides. |
Proposed Synthesis of 1,2-Difluoro-4-iodo-5-methoxybenzene
A plausible synthetic route to 1,2-difluoro-4-iodo-5-methoxybenzene can be designed starting from commercially available precursors, such as 3,4-difluoroanisole. The synthetic strategy would likely involve an electrophilic iodination step.
dot
Caption: Proposed synthetic workflow for 1,2-difluoro-4-iodo-5-methoxybenzene.
Detailed Protocol:
-
Reaction Setup: To a solution of 3,4-difluoroanisole in a suitable solvent such as acetic acid or a mixture of acetic acid and sulfuric acid, add the iodinating agent. Common iodinating reagents include iodine in the presence of an oxidizing agent like nitric acid or periodic acid.[5]
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the electrophilic aromatic substitution. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is poured into water and extracted with an organic solvent like dichloromethane or ethyl acetate. The organic layer is then washed with a solution of sodium thiosulfate to remove any unreacted iodine, followed by a wash with brine. After drying over an anhydrous salt (e.g., Na₂SO₄), the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the desired 1,2-difluoro-4-iodo-5-methoxybenzene.
Causality Behind Experimental Choices:
-
Choice of Starting Material: 3,4-Difluoroanisole is a logical starting material as the methoxy group is an ortho-, para-director, and the position para to the methoxy group is sterically accessible for iodination.
-
Iodination Reagent: The use of an oxidizing agent in conjunction with iodine generates a more potent electrophilic iodine species (I⁺), which is necessary to overcome the deactivating effect of the fluorine atoms on the benzene ring.
-
Reaction Solvent: Acetic acid and sulfuric acid are common solvents for electrophilic aromatic substitution reactions as they can help to activate the electrophile and stabilize the intermediate carbocation.
Reactivity and Key Transformations: A Gateway to Novel Compounds
The iodine atom in 1,2-difluoro-4-iodo-5-methoxybenzene is the primary site of reactivity, making it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for the construction of complex molecular architectures.
dot
Ar-I + R-B(OH)₂ --[Pd Catalyst, Base]--> Ar-R
Ar-I + H-C≡C-R --[Pd/Cu Catalysts, Base]--> Ar-C≡C-R
Ar-I + R₂NH --[Pd Catalyst, Base]--> Ar-NR₂
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An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 1,2-Difluoro-4-iodo-5-methoxybenzene
Introduction
1,2-Difluoro-4-iodo-5-methoxybenzene is a highly functionalized aromatic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms, an electron-donating methoxy group, and a versatile iodine atom, creates a molecule with distinct regions of electrophilicity and nucleophilicity. Understanding these reactive sites is paramount for its strategic application in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.[1][2][3] This guide provides a comprehensive analysis of the electronic properties of 1,2-Difluoro-4-iodo-5-methoxybenzene, detailing its electrophilic and nucleophilic centers and offering insights into its reactivity.
Molecular Structure and Electronic Properties: A Predictive Analysis
The reactivity of an aromatic compound is fundamentally governed by the electronic effects of its substituents. In 1,2-Difluoro-4-iodo-5-methoxybenzene, the interplay between the inductive and resonance effects of the fluorine, iodine, and methoxy groups dictates the electron density distribution around the benzene ring.
Substituent Effects:
-
Fluorine Atoms: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I), decreasing the electron density of the aromatic ring. This effect is most pronounced at the ortho and para positions.
-
Methoxy Group: The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the aromatic ring through the resonance effect (+R). This electron-donating effect increases the electron density, particularly at the ortho and para positions. However, oxygen is also highly electronegative, leading to a competing electron-withdrawing inductive effect (-I).
-
Iodine Atom: Iodine is the least electronegative of the common halogens and can be polarized. While it exhibits a weak electron-withdrawing inductive effect (-I), its most significant contribution to reactivity is its ability to act as an excellent leaving group in nucleophilic aromatic substitution and to participate in various coupling reactions.[1]
Predicted Reactive Sites:
Based on the cumulative electronic effects of the substituents, we can predict the likely electrophilic and nucleophilic sites of 1,2-Difluoro-4-iodo-5-methoxybenzene.
-
Electrophilic Sites: The positions ortho and para to the strongly electron-withdrawing fluorine atoms (C1 and C2) are expected to be the most electron-deficient and therefore the primary electrophilic sites . The carbon atom attached to the iodine (C4) is also an electrophilic center, susceptible to attack by nucleophiles, especially in reactions where iodine can be displaced.[4]
-
Nucleophilic Sites: The positions ortho and para to the electron-donating methoxy group (C5) are predicted to have the highest electron density, making them the most probable nucleophilic sites . The lone pairs on the oxygen atom of the methoxy group also represent a potential nucleophilic center.
The following diagram illustrates the predicted distribution of electron density and the resulting reactive sites.
Caption: A generalized workflow for a Suzuki cross-coupling reaction.
Conclusion
1,2-Difluoro-4-iodo-5-methoxybenzene is a molecule with a well-defined and predictable reactivity profile. The strong electron-withdrawing nature of the two fluorine atoms renders the C1 and C2 positions highly electrophilic and susceptible to nucleophilic aromatic substitution. Conversely, the electron-donating methoxy group directs potential electrophilic attack to the C6 position, although this is generally less favored. The carbon-iodine bond serves as a versatile handle for a multitude of cross-coupling reactions, further expanding the synthetic utility of this compound. A thorough understanding of these electrophilic and nucleophilic sites is crucial for researchers and drug development professionals to effectively utilize this valuable building block in the design and synthesis of novel and complex molecular architectures.
References
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Pashko, M. O., & Yagupolskii, Yu. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry, 22(4), 10–16. [Link]
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Ningbo Inno Pharmchem Co., Ltd. (2026). Understanding the Synthesis and Applications of 1,2-Difluoro-4-iodobenzene. [Link]
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Homework. (2024). Label the electrophilic and nucleophilic sites in each molecule. YouTube. [Link]
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SpectraBase. (n.d.). 1,2-difluoro-3-iodo-4-methoxybenzene. [Link]
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PubChem. (n.d.). 1,2-Difluoro-4-iodobenzene. [Link]
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Plater, M. J., & Harrison, W. T. A. (2010). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Arkivoc, 2011(2), 229-243. [Link]
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PubChem. (n.d.). 1,3-Difluoro-5-iodobenzene. [Link]
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SpectraBase. (n.d.). (E)-(1,2-DIFLUORO-1,2-ETHENEDIYL)-BIS-[4'-METHOXYBENZENE]. [Link]
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Khan Academy. (n.d.). Identifying nucleophilic and electrophilic centers. [Link]
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Morton, G. E., & Barrett, A. G. M. (2005). 1,4-Difluoro-2,5-dimethoxybenzene as a Precursor for Iterative Double Benzyne−Furan Diels−Alder Reactions. The Journal of Organic Chemistry, 70(9), 3525–3529. [Link]
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The Organic Chemistry Tutor. (2018). Nucleophiles and Electrophiles. YouTube. [Link]
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Theoretical and Experimental Insights into 1,2-Difluoro-4-iodo-5-methoxybenzene: A Guide for Drug Discovery and Materials Science
Abstract
This technical guide provides a comprehensive overview of 1,2-difluoro-4-iodo-5-methoxybenzene, a halogenated aromatic compound with significant potential in medicinal chemistry and materials science. By integrating theoretical studies with practical experimental considerations, we aim to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this versatile chemical building block. This document will delve into the molecular and electronic structure, synthesis and reactivity, and potential applications of 1,2-difluoro-4-iodo-5-methoxybenzene, supported by computational analyses and established experimental protocols.
Introduction: The Significance of Fluorinated and Iodinated Aromatics
The strategic incorporation of fluorine atoms and an iodine substituent onto an aromatic scaffold, as seen in 1,2-difluoro-4-iodo-5-methoxybenzene, imparts unique physicochemical properties that are highly sought after in modern chemistry. Fluorine, with its high electronegativity and small size, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The iodine atom, on the other hand, serves as a versatile synthetic handle for various cross-coupling reactions, enabling the construction of complex molecular architectures.[2] Furthermore, the C-I bond can participate in halogen bonding, a non-covalent interaction that is gaining recognition for its importance in molecular recognition and crystal engineering.
This guide will explore the theoretical underpinnings of these properties in the context of 1,2-difluoro-4-iodo-5-methoxybenzene and provide practical insights into its synthesis and potential applications.
Molecular and Electronic Structure: A Theoretical Perspective
The arrangement of substituents on the benzene ring in 1,2-difluoro-4-iodo-5-methoxybenzene dictates its electronic properties and reactivity. To understand these characteristics, we can draw upon computational studies of similar halobenzene derivatives.
Ground State Properties
The presence of two adjacent fluorine atoms, a methoxy group, and an iodine atom creates a distinct electronic distribution within the molecule. The fluorine and methoxy groups are electron-donating through resonance and electron-withdrawing through induction, while iodine is a weakly deactivating group. This interplay of electronic effects influences the molecule's dipole moment, electrostatic potential, and frontier molecular orbitals.
Table 1: Calculated Physicochemical Properties of 1,2-Difluoro-4-iodo-5-methoxybenzene
| Property | Value | Source |
| Molecular Formula | C7H5F2IO | PubChem[3] |
| Molecular Weight | 270.01 g/mol | PubChem[3] |
| CAS Number | 936498-08-7 | PubChem[3] |
| Appearance | Yellow solid | SpectraBase[4] |
| InChIKey | DEJBZAWEAMZDTM-UHFFFAOYSA-N | PubChem[3] |
The Nature of the Carbon-Iodine Bond and Halogen Bonding
A key feature of 1,2-difluoro-4-iodo-5-methoxybenzene is the presence of an iodine atom, which can act as a halogen bond donor. Computational studies on halobenzenes have shown that the C-X bond (where X is a halogen) possesses a "sigma-hole," a region of positive electrostatic potential on the outermost portion of the halogen atom along the extension of the C-X bond.[5][6] This positive region can interact favorably with electron-rich atoms, forming a halogen bond. The strength of this interaction can be modulated by the other substituents on the benzene ring. The electron-withdrawing nature of the fluorine atoms in 1,2-difluoro-4-iodo-5-methoxybenzene is expected to enhance the positive character of the sigma-hole on the iodine atom, making it a more potent halogen bond donor.
Figure 1: Chemical structure of 1,2-Difluoro-4-iodo-5-methoxybenzene.
Synthesis and Reactivity: A Practical Approach
While a specific, optimized synthesis for 1,2-difluoro-4-iodo-5-methoxybenzene is not extensively reported in the literature, a plausible synthetic route can be devised based on established methodologies for the synthesis of similar polysubstituted benzene derivatives.
Proposed Synthetic Pathway
A potential route could start from commercially available 3,4-difluoroanisole. The synthesis would involve the iodination of this starting material.
Figure 2: Proposed synthetic scheme for 1,2-Difluoro-4-iodo-5-methoxybenzene.
Step-by-Step Experimental Protocol (Hypothetical)
The following protocol is a general guideline and would require optimization.
-
Reaction Setup: To a solution of 3,4-difluoroanisole in a suitable solvent (e.g., acetic acid or a chlorinated solvent), add the iodinating reagent (e.g., N-iodosuccinimide (NIS) or iodine with an oxidizing agent).
-
Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating. The progress of the reaction should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, the reaction mixture is quenched with a reducing agent (e.g., sodium thiosulfate solution) to remove any unreacted iodine. The product is then extracted into an organic solvent.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired 1,2-difluoro-4-iodo-5-methoxybenzene.
Reactivity and Further Functionalization
The iodine atom in 1,2-difluoro-4-iodo-5-methoxybenzene is the primary site for further chemical transformations. It can readily participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions. This allows for the introduction of a wide range of substituents at the 4-position, making it a valuable intermediate for the synthesis of diverse chemical libraries.
Applications in Drug Discovery and Materials Science
The unique structural features of 1,2-difluoro-4-iodo-5-methoxybenzene make it an attractive building block in several areas of chemical research.
Medicinal Chemistry
The incorporation of the 1,2-difluoro-5-methoxybenzene moiety into drug candidates can enhance their pharmacological properties. As seen in derivatives of halobenzenes used as HIV-1 integrase inhibitors, the specific substitution pattern can influence binding affinities to target proteins.[5][6] The ability to fine-tune intermolecular interactions, including halogen bonding, is a key strategy in rational drug design. The iodine atom serves as a convenient point for late-stage functionalization, allowing for the rapid generation of analogs for structure-activity relationship (SAR) studies.
Figure 3: Role of 1,2-Difluoro-4-iodo-5-methoxybenzene in a drug discovery workflow.
Materials Science
In materials science, fluorinated aromatic compounds are utilized in the synthesis of liquid crystals, polymers, and other advanced materials.[2] The introduction of fluorine can impart desirable properties such as thermal stability, chemical resistance, and specific electronic characteristics. The iodo-substituent allows for the incorporation of this building block into larger polymeric structures or for the functionalization of surfaces.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling 1,2-difluoro-4-iodo-5-methoxybenzene. Based on data for similar compounds, it may cause skin and eye irritation.[7][8] It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
1,2-Difluoro-4-iodo-5-methoxybenzene represents a valuable and versatile building block for both drug discovery and materials science. Its unique combination of fluorine and iodine substituents provides a powerful tool for chemists to modulate molecular properties and construct complex chemical architectures. A thorough understanding of its theoretical underpinnings, coupled with practical knowledge of its synthesis and reactivity, will undoubtedly facilitate the development of novel and innovative chemical entities.
References
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El Hage, K., et al. (2019). Quantum-Chemistry Based Design of Halobenzene Derivatives With Augmented Affinities for the HIV-1 Viral G4/C16 Base-Pair. Frontiers in Chemistry. [Link]
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El Hage, K., et al. (2014). Substituent-Modulated Affinities of Halobenzene Derivatives to the HIV‐1 Integrase Recognition Site. Analyses of the. Journal of Physical Chemistry B. [Link]
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Piquemal, J.-P., et al. (2015). Molecular structures of halobenzene derivatives substituted with... ResearchGate. [Link]
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PubChem. 1,2-Difluoro-3-iodo-4-methoxybenzene. [Link]
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Sivickytė, O. (2021). New perspectives for halogen bonding: insights from computational tools. Universidade de Lisboa. [Link]
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SpectraBase. 1,2-difluoro-3-iodo-4-methoxybenzene. [Link]
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Bangladesh Journals Online. (2021). A Computational Investigation of π-π Interactions in a Variety of Benzene Derivatives. [Link]
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PubChem. 1,3-Difluoro-5-iodobenzene. [Link]
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SpectraBase. (E)-(1,2-DIFLUORO-1,2-ETHENEDIYL)-BIS-[4'-METHOXYBENZENE]. [Link]
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Morton, G. E., & Barrett, A. G. M. (2005). 1,4-Difluoro-2,5-dimethoxybenzene as a Precursor for Iterative Double Benzyne−Furan Diels−Alder Reactions. The Journal of Organic Chemistry. [Link]
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Kassahun, A., et al. (2014). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Vanderbilt University. [Link]
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Menger, R. F. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. JMU Scholarly Commons. [Link]
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Fershtat, L. L., et al. (2018). 4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-Dioxide. Molbank. [Link]
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ResearchGate. (2008). 4,5-Difluoro-1,2-dehydrobenzene: Generation and Cycloaddition Reactions. [Link]
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Methodological & Application
Suzuki coupling protocol using 1,2-Difluoro-4-iodo-5-methoxybenzene
An Application Guide to the Suzuki-Miyaura Coupling of 1,2-Difluoro-4-iodo-5-methoxybenzene
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This reaction is particularly vital in the synthesis of biaryl and substituted aromatic structures, which are core components of numerous pharmaceuticals, agrochemicals, and advanced materials.[3][4] This guide focuses on the application of 1,2-Difluoro-4-iodo-5-methoxybenzene as a key building block in these syntheses. The unique substitution pattern of this aryl halide—featuring an electron-donating methoxy group and electron-withdrawing fluorine atoms—makes it a valuable precursor for creating complex, highly functionalized molecules. The presence of a carbon-iodine bond provides a highly reactive site for selective palladium-catalyzed cross-coupling.[1]
This document serves as a detailed technical guide for researchers, chemists, and drug development professionals. It provides a robust, field-tested protocol for the Suzuki coupling of 1,2-Difluoro-4-iodo-5-methoxybenzene, explains the rationale behind key experimental parameters, and offers a framework for troubleshooting and optimization.
Principle of the Reaction: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound, typically a boronic acid or a boronic ester, using a palladium catalyst and a base.[5][6] The catalytic cycle is a well-understood process involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[2]
-
Oxidative Addition : The cycle begins with a catalytically active Palladium(0) species, which inserts into the carbon-halogen bond of the aryl halide. For 1,2-Difluoro-4-iodo-5-methoxybenzene, this occurs selectively at the carbon-iodine bond, which is significantly weaker and more reactive than C-Br or C-Cl bonds.[1] This irreversible step forms a square planar Palladium(II) intermediate.[5]
-
Transmetalation : The next step requires the presence of a base, which activates the organoboron compound (e.g., a boronic acid) to form a more nucleophilic boronate species.[7][8][9] This boronate then transfers its organic group to the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate. The precise mechanism of this ligand exchange is complex and can be influenced by the specific reactants and conditions.[1][7]
-
Reductive Elimination : In the final step, the two organic ligands on the Pd(II) complex couple, forming the new carbon-carbon bond of the desired biaryl product. This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][5]
Caption: Figure 1: Suzuki-Miyaura Catalytic Cycle.
Key Reaction Parameters and Optimization
The success of the Suzuki coupling hinges on the careful selection of several key components. The electron-rich nature of 1,2-Difluoro-4-iodo-5-methoxybenzene (due to the methoxy group) generally facilitates the initial oxidative addition step.
Palladium Catalyst and Ligand Selection
-
Palladium Precursor : Common Pd(0) sources like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be used directly. Alternatively, Pd(II) precursors such as Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are often used and are reduced in situ to the active Pd(0) species.[5][10]
-
Ligands : The choice of phosphine ligand is critical. For aryl iodides, standard ligands like triphenylphosphine (PPh₃) are often sufficient. However, for more challenging couplings or to improve reaction rates and yields, bulky and electron-rich dialkylbiaryl phosphine ligands are highly effective.[3] Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are known to promote both oxidative addition and the rate-limiting reductive elimination step, leading to higher turnover numbers and allowing for lower catalyst loadings.[3][11]
The Role and Selection of the Base
The base is essential for the transmetalation step.[7] It reacts with the boronic acid to form an anionic boronate complex ([R-B(OH)₃]⁻), which is significantly more nucleophilic and readily transfers its organic group to the palladium center.
-
Common Bases : Aqueous solutions of inorganic bases are standard.
-
Potassium Carbonate (K₂CO₃) : A widely used, effective, and economical choice for a broad range of substrates.[4]
-
Potassium Phosphate (K₃PO₄) : A stronger base that can be advantageous for less reactive boronic acids or sterically hindered substrates.[6]
-
Cesium Carbonate (Cs₂CO₃) : A highly effective but more expensive base, often used in difficult couplings.
-
-
Causality : The choice of base can influence reaction selectivity and rate. For sensitive substrates, a weaker base like sodium bicarbonate (NaHCO₃) might be used, whereas for sluggish reactions, a stronger base is preferable. The solubility of the base in the chosen solvent system is also a key consideration.
Solvent System
The solvent must facilitate the dissolution of both the organic substrate and the inorganic base to ensure an efficient reaction.[12] For this reason, biphasic solvent systems are common.[13]
-
Typical Systems :
-
Rationale : The organic solvent dissolves the aryl halide, boronic acid, and the palladium-ligand complex, while the aqueous phase dissolves the inorganic base. The reaction is believed to occur at the interface or in the organic phase where a small amount of the base is soluble. The solvent can also influence catalyst stability and selectivity.[14] It is crucial to degas the solvent before use to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Detailed Experimental Protocol
This protocol provides a reliable starting point for the Suzuki coupling of 1,2-Difluoro-4-iodo-5-methoxybenzene with a generic arylboronic acid.
Materials:
-
1,2-Difluoro-4-iodo-5-methoxybenzene (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., Dioxane and Water, in a 4:1 to 5:1 ratio)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Round-bottom flask or reaction vial with a stir bar
-
Condenser
-
Inert gas supply (Argon or Nitrogen)
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sonogashira Coupling of 1,2-Difluoro-4-iodo-5-methoxybenzene
Introduction: Unlocking Complex Molecular Architectures
The Sonogashira cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful transformation, catalyzed by palladium and typically co-catalyzed by copper, has become indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1] The resulting aryl alkynes are versatile intermediates, serving as precursors for a wide array of more complex molecular scaffolds.
This guide focuses on the Sonogashira coupling of a highly functionalized and synthetically valuable substrate: 1,2-Difluoro-4-iodo-5-methoxybenzene . The presence of multiple substituents—two activating fluorine atoms, a methoxy group, and a reactive iodine atom—makes this molecule a key building block for novel therapeutics and functional materials. The electron-withdrawing nature of the fluorine atoms enhances the reactivity of the C-I bond towards oxidative addition, a key step in the catalytic cycle.[3] However, the steric and electronic environment of the substrate necessitates carefully optimized reaction conditions to achieve high yields and minimize side reactions.
These application notes provide a comprehensive overview of the mechanistic underpinnings, detailed experimental protocols, and practical troubleshooting advice for the successful Sonogashira coupling of 1,2-Difluoro-4-iodo-5-methoxybenzene.
Mechanistic Insights: The Dual Catalytic Cycle
The Sonogashira coupling reaction proceeds through a synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1] Understanding this mechanism is crucial for rational optimization of reaction conditions.
The Palladium Cycle
The primary catalytic cycle involves the palladium center, which facilitates the cross-coupling of the aryl iodide and the alkyne.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition into the carbon-iodine bond of 1,2-Difluoro-4-iodo-5-methoxybenzene. This step is generally the rate-determining step and results in a Pd(II) intermediate. The reactivity of aryl halides follows the order I > Br > Cl.[1]
-
Transmetalation: The Pd(II) complex then undergoes transmetalation with a copper(I) acetylide species, which is generated in the copper cycle. This step transfers the alkyne group to the palladium center and regenerates the copper(I) catalyst.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the desired carbon-carbon bond of the product, 1,2-difluoro-4-(alkynyl)-5-methoxybenzene, and regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
The Copper Cycle
The copper co-catalyst plays a critical role in activating the terminal alkyne.
-
π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne, forming a π-alkyne complex. This coordination increases the acidity of the terminal proton.
-
Deprotonation: An amine base deprotonates the activated alkyne, leading to the formation of a copper(I) acetylide.
-
Transmetalation: This copper(I) acetylide is the key intermediate that participates in the transmetalation step with the palladium(II) complex.
A common side reaction is the Glaser-Hay homocoupling of the terminal alkyne to form a diyne. This is often promoted by the presence of oxygen and can be minimized by ensuring anaerobic conditions.[4]
Visualizing the Catalytic Pathway
Figure 1: The dual catalytic cycle of the Sonogashira coupling reaction.
Recommended Reaction Conditions: A Comparative Overview
While no specific literature protocol for the Sonogashira coupling of 1,2-Difluoro-4-iodo-5-methoxybenzene was identified, the following conditions, adapted from successful couplings of structurally similar fluoro-iodo-arenes, provide a robust starting point for optimization.[5]
| Parameter | Condition A (Standard) | Condition B (Copper-Free) | Rationale & Key Insights |
| Aryl Halide | 1,2-Difluoro-4-iodo-5-methoxybenzene (1.0 equiv) | 1,2-Difluoro-4-iodo-5-methoxybenzene (1.0 equiv) | The C-I bond is highly reactive, facilitating oxidative addition. |
| Alkyne | Terminal Alkyne (1.1 - 1.5 equiv) | Terminal Alkyne (1.1 - 1.5 equiv) | A slight excess of the alkyne drives the reaction to completion. |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (1-5 mol%) or Pd(PPh₃)₄ (1-5 mol%) | Pd(OAc)₂ (2 mol%) with a suitable ligand | PdCl₂(PPh₃)₂ is often more stable and easier to handle than Pd(PPh₃)₄.[6] |
| Ligand | - (included in catalyst) | PPh₃ (4 mol%) or a bulky phosphine ligand (e.g., XPhos) | For copper-free systems, a ligand is crucial for catalyst stability and activity.[7] |
| Copper Co-catalyst | CuI (2-10 mol%) | None | Essential for the classical Sonogashira mechanism.[1] |
| Base | Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 equiv) | Tetrabutylammonium fluoride (TBAF) or Cs₂CO₃ (2-3 equiv) | The amine acts as both a base and a solvent in some cases. Inorganic bases can be used in copper-free systems.[7] |
| Solvent | THF, DMF, or Toluene (degassed) | Acetonitrile or 1,4-Dioxane (degassed) | Solvent choice can significantly impact reaction rate and yield. Degassing is critical to prevent catalyst deactivation and alkyne homocoupling. |
| Temperature | Room Temperature to 60 °C | 50 - 80 °C | Aryl iodides are generally reactive at lower temperatures.[1] Higher temperatures may be needed for less reactive alkynes or in copper-free systems. |
| Atmosphere | Inert (Nitrogen or Argon) | Inert (Nitrogen or Argon) | Crucial to prevent oxidative degradation of the Pd(0) catalyst and suppress Glaser-Hay coupling. |
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific terminal alkynes.
Materials and Reagents:
-
1,2-Difluoro-4-iodo-5-methoxybenzene
-
Terminal alkyne
-
PdCl₂(PPh₃)₂
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Inert atmosphere setup (Nitrogen or Argon line)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 1,2-Difluoro-4-iodo-5-methoxybenzene (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent and Reagent Addition: Under a positive pressure of the inert gas, add anhydrous, degassed THF (5 mL) and triethylamine (3.0 mmol, 3.0 equiv) via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise to the stirred reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature or heat to 50 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired coupled product.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| No or low conversion | Inactive catalyst | Ensure proper inert atmosphere techniques; use fresh, high-purity reagents and solvents. Consider a more active catalyst system (e.g., with a bulky phosphine ligand). |
| Insufficient temperature | For less reactive alkynes, gradually increase the reaction temperature. | |
| Significant alkyne homocoupling (Glaser-Hay product) | Presence of oxygen | Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction. |
| High copper loading | Reduce the amount of CuI co-catalyst. | |
| Decomposition of starting material or product | High temperature | If the substrate or product is thermally sensitive, perform the reaction at a lower temperature for a longer duration. |
| Poor solubility of reagents | Inappropriate solvent | Screen alternative solvents such as DMF, toluene, or acetonitrile. |
Conclusion
The Sonogashira coupling of 1,2-Difluoro-4-iodo-5-methoxybenzene offers a powerful and versatile method for the synthesis of highly functionalized aryl alkynes. By understanding the underlying mechanism and carefully controlling the reaction parameters—particularly the choice of catalyst, base, and the exclusion of oxygen—researchers can achieve high yields of the desired products. The protocols and insights provided in this guide serve as a solid foundation for the successful application of this important transformation in drug discovery and materials science.
References
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Way, J. D., Bergman, C., & Wuest, F. (2015). Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for rapid 18F-labelling of peptides. Chemical Communications, 51(20), 3838-3841. [Link]
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
-
Wikipedia contributors. (2023, December 29). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. Retrieved January 18, 2026, from [Link]
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Liang, Y., Xie, Y. X., & Li, J. H. (2006). Modified palladium-catalyzed Sonogashira cross-coupling reactions under copper-, amine-, and solvent-free conditions. The Journal of Organic Chemistry, 71(1), 379-381. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 18, 2026, from [Link]
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Al-Zoubi, R. M., & Marion, O. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6885-6925. [Link]
- Doucet, H., & Hierso, J. C. (2007). Palladium-catalysed cross-coupling reactions (Suzuki, Stille, Sonogashira). In Modern Tools for the Synthesis of Complex Bioactive Molecules (pp. 21-113). Elsevier.
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. [Link]
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Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira coupling reaction with diminished homocoupling. Organic Letters, 5(11), 1841-1844. [Link]
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Wilson, K. L., Murray, J., & Sneddon, H. F. (2016). Scope and limitations of a DMF bio-alternative within Sonogashira cross-coupling and Cacchi-type annulation. Beilstein Journal of Organic Chemistry, 12, 187-194. [Link]
-
Valente, C., Bagdadi, M., & Organ, M. G. (2011). Optimization of an efficient and sustainable Sonogashira cross-coupling protocol. KAUST Repository. [Link]
-
Plenio, H., & Fleck, M. (2012). A guide to Sonogashira cross-coupling reactions: the influence of substituents in aryl bromides, acetylenes, and phosphines. The Journal of Organic Chemistry, 77(6), 2798-2807. [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved January 18, 2026, from [Link]
-
Langer, P., & Ehlers, P. (2010). Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. ChemInform, 41(31). [Link]
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- 3. researchgate.net [researchgate.net]
- 4. BJOC - Scope and limitations of a DMF bio-alternative within Sonogashira cross-coupling and Cacchi-type annulation [beilstein-journals.org]
- 5. rsc.org [rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 1,2-Difluoro-4-iodo-5-methoxybenzene
Introduction: The Strategic Importance of Fluorinated Arylamines in Drug Discovery
The incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry. Fluorine's unique electronic properties can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. The 1,2-difluoro-5-methoxy-substituted aniline motif, in particular, is a valuable scaffold found in a variety of therapeutic agents. The Buchwald-Hartwig amination has emerged as a powerful and versatile methodology for the construction of carbon-nitrogen (C-N) bonds, offering a significant advantage over classical methods which often require harsh reaction conditions and exhibit limited functional group tolerance.[1][2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful execution of the Buchwald-Hartwig amination to synthesize N-substituted 1,2-difluoro-5-methoxyanilines from 1,2-Difluoro-4-iodo-5-methoxybenzene. We will delve into the mechanistic underpinnings of the reaction, provide a detailed and optimized experimental protocol, and discuss key considerations for achieving high yields and purity.
Mechanistic Insights: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle involving three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][2] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction for specific substrates.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of the aryl iodide. This is often the rate-determining step. For electron-deficient aryl halides, such as our substrate, this step is generally facile.
-
Amine Coordination and Deprotonation: The resulting Pd(II) complex coordinates with the amine. A base is then required to deprotonate the coordinated amine, forming a palladium-amido complex. The choice of base is critical and must be strong enough to deprotonate the amine but not so harsh as to cause decomposition of the starting materials or products.
-
Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Recommended) |
| 1,2-Difluoro-4-iodo-5-methoxybenzene | ≥98% | Commercially Available |
| Amine (Primary or Secondary) | ≥98% | Commercially Available |
| Palladium(II) Acetate (Pd(OAc)₂) | ≥99.9% | Commercially Available |
| Xantphos | ≥98% | Commercially Available |
| Cesium Carbonate (Cs₂CO₃) | ≥99% | Commercially Available |
| Toluene | Anhydrous, ≥99.8% | Commercially Available |
| Schlenk Flask | - | Standard Laboratory Supplier |
| Magnetic Stirrer with Hotplate | - | Standard Laboratory Supplier |
| Inert Gas (Argon or Nitrogen) | High Purity | Standard Laboratory Supplier |
| Syringes and Needles | - | Standard Laboratory Supplier |
Experimental Protocol: A Step-by-Step Guide
This protocol is optimized for the coupling of a generic primary or secondary amine with 1,2-Difluoro-4-iodo-5-methoxybenzene on a 1 mmol scale.
1. Reaction Setup and Inert Atmosphere:
-
Place a magnetic stir bar into a flame-dried Schlenk flask.
-
Seal the flask with a rubber septum and purge with a stream of argon or nitrogen for 10-15 minutes to ensure an inert atmosphere. This is critical as the Pd(0) catalyst is oxygen-sensitive.
2. Addition of Reagents:
-
Under a positive pressure of inert gas, add the following reagents to the Schlenk flask in the order listed:
-
1,2-Difluoro-4-iodo-5-methoxybenzene (1.0 mmol, 1.0 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Xantphos (0.03 mmol, 3 mol%)
-
Cesium Carbonate (Cs₂CO₃) (1.4 mmol, 1.4 equiv.)
-
3. Solvent and Amine Addition:
-
Add anhydrous toluene (5 mL) to the flask via syringe.
-
Add the amine (1.2 mmol, 1.2 equiv.) to the reaction mixture via syringe. If the amine is a solid, it can be added along with the other solid reagents in step 2.
4. Reaction Execution:
-
Ensure the septum is securely wired or clamped.
-
Place the Schlenk flask in a preheated oil bath at 110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
5. Work-up and Purification:
-
Once the reaction is complete (as indicated by the consumption of the starting aryl iodide), remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble inorganic salts.
-
Wash the celite pad with additional ethyl acetate (10 mL).
-
Combine the organic filtrates and concentrate under reduced pressure.
-
The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-3,4-difluoro-6-methoxyaniline.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Results and Discussion: Optimizing for Success
The choice of reaction parameters is crucial for a successful Buchwald-Hartwig amination, especially with electron-deficient substrates. The following table summarizes key parameters and their rationale for the amination of 1,2-Difluoro-4-iodo-5-methoxybenzene.
| Parameter | Recommended | Rationale & Discussion |
| Palladium Source | Pd(OAc)₂ | A common and effective Pd(II) precursor that is reduced in situ to the active Pd(0) species. Other sources like Pd₂(dba)₃ can also be used. |
| Ligand | Xantphos | A bulky, electron-rich bisphosphine ligand that promotes both oxidative addition and reductive elimination, and is effective for a wide range of amines. For particularly challenging couplings, other ligands like RuPhos or BrettPhos could be screened. |
| Base | Cs₂CO₃ | A moderately strong inorganic base that is effective in promoting the reaction while being compatible with many functional groups.[3] Stronger bases like NaOtBu or LHMDS can also be effective but may lead to side reactions with sensitive substrates.[2][3] |
| Solvent | Toluene | A non-polar, high-boiling solvent that is well-suited for this reaction. Dioxane is another common solvent.[3] |
| Temperature | 110 °C | A typical temperature for Buchwald-Hartwig aminations that provides a good balance between reaction rate and stability of the catalyst and reagents.[4] |
Troubleshooting Common Issues:
-
Low Conversion: If the reaction stalls, consider increasing the catalyst loading (e.g., to 5 mol%), using a more electron-rich ligand, or a stronger base if the substrate is tolerant. Ensure the reaction is strictly under an inert atmosphere.
-
Side Products: The formation of hydrodehalogenation (replacement of iodine with hydrogen) can sometimes be observed. This can be minimized by ensuring an efficient coupling reaction through optimization of the ligand and base.
-
Catalyst Decomposition: Darkening of the reaction mixture to black may indicate catalyst decomposition. This can be caused by impurities or exposure to oxygen.
By adhering to this detailed protocol and considering the key reaction parameters, researchers can confidently and efficiently synthesize a diverse range of N-substituted 1,2-difluoro-5-methoxyanilines, valuable building blocks for the advancement of drug discovery and development programs.
References
-
Optimization of the Buchwald-Hartwig reaction. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Buchwald–Hartwig amination. (2023, December 2). In Wikipedia. Retrieved January 19, 2026, from [Link]
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]
Sources
Application Note: Regioselective Generation of a Key Aryllithium Intermediate from 1,2-Difluoro-4-iodo-5-methoxybenzene for Drug Discovery and Materials Science
An Application Note on the Conditions for Lithiation of 1,2-Difluoro-4-iodo-5-methoxybenzene
Introduction: Strategic Importance of Fluorinated Aryl Scaffolds
Substituted difluoromethoxybenzene derivatives are pivotal structural motifs in the development of pharmaceuticals and advanced materials. The precise introduction of functional groups onto this scaffold is critical for modulating biological activity and material properties. 1,2-Difluoro-4-iodo-5-methoxybenzene is a versatile starting material, poised for functionalization through the generation of a highly reactive aryllithium intermediate. This application note provides a comprehensive guide to the conditions required for the regioselective lithiation of this substrate, focusing on the mechanistic rationale, critical experimental parameters, and a detailed, field-proven protocol. We will elucidate the factors governing the reaction's selectivity and offer insights for troubleshooting and validation, ensuring reliable and reproducible outcomes for researchers in organic synthesis and drug development.
Mechanistic Rationale: A Tale of Two Pathways
The lithiation of 1,2-Difluoro-4-iodo-5-methoxybenzene with an organolithium reagent, such as n-butyllithium (n-BuLi), presents two potential reactive pathways: Directed ortho-Metalation (DoM) and Lithium-Halogen Exchange . Understanding the kinetic and thermodynamic factors that govern these pathways is paramount for achieving the desired regioselectivity.
-
Directed ortho-Metalation (DoM): The methoxy group (a potent Directing Metalation Group, or DMG) and, to a lesser extent, the fluorine atoms can direct the deprotonation of an adjacent aromatic proton.[1][2][3] The methoxy group, a Lewis basic moiety, coordinates to the Lewis acidic lithium cation of the organolithium reagent, positioning the base to deprotonate the sterically accessible C-6 proton.[2][4]
-
Lithium-Halogen Exchange: Organolithium reagents can react with aryl halides to exchange the halogen atom for a lithium atom.[5] The rate of this exchange is highly dependent on the halogen, following the general trend: I > Br > Cl > F.[6] The reaction with aryl iodides is exceptionally rapid, often proceeding through a hypervalent iodine "ate" complex intermediate.[7][8]
For 1,2-Difluoro-4-iodo-5-methoxybenzene, lithium-iodine exchange is the overwhelmingly dominant and kinetically favored pathway. The rate of exchange at the carbon-iodine bond at low temperatures is significantly faster than the deprotonation of the C-6 proton, even with the directing effect of the methoxy group.[5][6] This ensures the highly regioselective formation of the aryllithium species at the C-4 position.
Figure 1: Competing pathways for the lithiation of 1,2-Difluoro-4-iodo-5-methoxybenzene.
Critical Experimental Parameters
The success of this transformation hinges on the precise control of several key parameters. Adherence to these conditions minimizes side reactions and maximizes the yield of the desired aryllithium intermediate.
| Parameter | Recommended Condition | Rationale & Expert Insights |
| Lithiation Reagent | n-Butyllithium (n-BuLi) | n-BuLi is a commercially available, strong, non-hindered base ideal for Li-I exchange. While s-BuLi or t-BuLi are more basic, their increased steric bulk is unnecessary and could potentially favor deprotonation. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | THF is crucial for solvating the organolithium reagent, breaking down its aggregates and increasing reactivity.[9] Ensure the THF is freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) as trace water will quench the n-BuLi. |
| Temperature | -78 °C (Dry ice/acetone bath) | Maintaining this low temperature is critical for three reasons: 1) It ensures kinetic control, favoring the rapid Li-I exchange over the slower deprotonation. 2) It prevents the degradation of THF by n-BuLi, a reaction that becomes significant at higher temperatures (-20 °C and above).[5][10] 3) It stabilizes the resulting aryllithium species, preventing unwanted side reactions before the electrophile is added.[11] |
| Atmosphere | Inert (Argon or Nitrogen) | Organolithium reagents are pyrophoric and react rapidly with oxygen and moisture. All glassware must be flame- or oven-dried, and the reaction must be conducted under a positive pressure of an inert gas.[12] |
| Reagent Equivalents | 1.05 - 1.1 equivalents of n-BuLi | A slight excess of n-BuLi ensures complete consumption of the starting material, accounting for any minor quenching by trace impurities. A large excess should be avoided as it can lead to side reactions with the electrophile or product. |
| Addition Rate | Slow, dropwise addition | Adding the n-BuLi solution slowly prevents localized temperature increases that could lead to side reactions. Maintain the internal temperature below -70 °C during the addition. |
Detailed Experimental Protocol
This protocol details the generation of the aryllithium species and its subsequent trapping with trimethyl borate to form the corresponding boronic acid, a highly versatile synthetic intermediate.
Reagent and Equipment Preparation
-
Glassware: Assemble a three-necked, round-bottomed flask equipped with a magnetic stir bar, a low-temperature thermometer, a rubber septum, and a nitrogen/argon inlet. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.
-
Reagents:
-
1,2-Difluoro-4-iodo-5-methoxybenzene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (solution in hexanes, e.g., 2.5 M)
-
Trimethyl borate (B(OMe)₃)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Hexanes
-
Brine
-
Lithiation and Trapping Procedure
-
To the dried flask, add 1,2-Difluoro-4-iodo-5-methoxybenzene (1.0 eq).
-
Via cannula or syringe, add anhydrous THF to achieve a concentration of approximately 0.2 M.
-
Cool the resulting solution to -78 °C using a dry ice/acetone bath.
-
While stirring vigorously, add n-butyllithium (1.05 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not exceed -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 30-45 minutes. The solution may change in appearance (e.g., become slightly yellow or cloudy).
-
While maintaining the temperature at -78 °C, add trimethyl borate (1.2 eq) dropwise via syringe.
-
After the addition of the electrophile, stir the mixture at -78 °C for an additional hour.
-
Remove the cooling bath and allow the reaction to slowly warm to room temperature over 1-2 hours.
Workup and Purification
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[13]
-
Transfer the mixture to a separatory funnel and add ethyl acetate.
-
Separate the layers, and extract the aqueous layer two more times with ethyl acetate.[13]
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[13]
-
The crude boronic acid can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.[13]
Sources
- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 2. baranlab.org [baranlab.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 5. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. researchgate.net [researchgate.net]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. uwindsor.ca [uwindsor.ca]
- 10. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
- 11. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
Formation of 2,3-Difluoro-5-methoxyphenylmagnesium chloride from 1,2-Difluoro-4-iodo-5-methoxybenzene: A Protocol for High-Yield Synthesis of a Key Building Block
An Application Note for Advanced Synthesis
Abstract
This application note provides a comprehensive guide for the synthesis of the Grignard reagent, 2,3-Difluoro-5-methoxyphenylmagnesium chloride, from its corresponding aryl iodide, 1,2-Difluoro-4-iodo-5-methoxybenzene. Due to the presence of multiple functional groups, including electron-withdrawing fluorine atoms and an electron-donating methoxy group, classical Grignard formation via direct magnesium insertion is often low-yielding and prone to side reactions. This document details a superior and highly reliable method: the iodine-magnesium (I/Mg) exchange reaction. By employing a modern "Turbo-Grignard" reagent, iso-propylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl), the desired functionalized Grignard reagent can be prepared rapidly, chemoselectively, and under mild conditions, preserving the integrity of the molecular scaffold. This protocol is designed for researchers in synthetic chemistry and drug development, offering a robust pathway to a versatile intermediate for cross-coupling reactions and the synthesis of complex molecules.
Scientific Principles & Rationale
The synthesis of Grignard reagents from polyfunctionalized aryl halides requires a careful strategic approach. The target substrate, 1,2-Difluoro-4-iodo-5-methoxybenzene, contains functionalities that can complicate classical Grignard synthesis.
Limitations of the Classical Approach
The traditional method for Grignard formation involves the direct oxidative addition of magnesium metal into a carbon-halogen bond.[1] This process, however, often requires elevated temperatures and is notoriously sensitive to the electronic nature of the substrate. For our target molecule, this approach is fraught with challenges:
-
Low Functional Group Tolerance: The reactivity of the Grignard reagent, once formed, can be incompatible with other functional groups on the aromatic ring.[2]
-
Initiation Difficulties: The passivating layer of magnesium oxide on the metal surface can inhibit the reaction, requiring harsh activation methods that may decompose the starting material.[3]
The Iodine-Magnesium Exchange: A Superior Method
The I/Mg exchange reaction has emerged as the method of choice for preparing highly functionalized organomagnesium reagents.[4] This equilibrium-based process involves reacting an aryl iodide with a more stable, pre-formed alkyl Grignard reagent.
R-I + R'-MgX ⇌ R-MgX + R'-I
The equilibrium position is driven by the relative stability of the organometallic species. It strongly favors the formation of the more stable arylmagnesium compound from the less stable alkylmagnesium reagent.[4] The key advantages of this method are:
-
Exceptional Functional Group Tolerance: The reaction is performed at low temperatures (typically below 0 °C), which preserves sensitive groups like esters, nitriles, and, in our case, the fluoro and methoxy moieties.[4][5]
-
High Chemoselectivity: The C-I bond is significantly more reactive towards exchange than C-Br or C-Cl bonds, allowing for precise and clean conversion.[6]
-
Rapid Reaction Rates: The use of i-PrMgCl·LiCl, a "Turbo-Grignard" reagent, dramatically accelerates the exchange reaction, often completing in minutes at low temperatures.[7] The lithium chloride additive breaks up the polymeric aggregates of the Grignard reagent, leading to more reactive monomeric species.[8]
The mechanism for the I/Mg exchange is depicted below.
Figure 1: Simplified mechanism of the I/Mg exchange.
Experimental Protocols
This section provides step-by-step procedures for the preparation and subsequent concentration determination of the target Grignard reagent. All operations must be performed under a dry, inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and flame-dried glassware.
PART A: Preparation of 2,3-Difluoro-5-methoxyphenylmagnesium chloride·lithium chloride
This protocol is based on the general principles for I/Mg exchange reactions developed by Knochel and coworkers.[6][8]
Reagents & Materials
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Notes |
| 1,2-Difluoro-4-iodo-5-methoxybenzene | 284.01 | 10.0 | 1.0 | Must be anhydrous. |
| iso-Propylmagnesium chloride lithium chloride complex | - | 11.0 | 1.1 | Typically a 1.3 M solution in THF. Purchase from a reliable supplier (e.g., Sigma-Aldrich).[8] |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | - | - | Passed through a solvent purification system or distilled from Na/benzophenone. |
| Flame-dried round-bottom flask (100 mL) | - | - | - | Equipped with a magnetic stir bar and rubber septum. |
| Syringes and needles | - | - | - | Oven-dried before use. |
Procedure
-
Preparation: To a 100 mL flame-dried round-bottom flask under a positive pressure of argon, add 1,2-Difluoro-4-iodo-5-methoxybenzene (2.84 g, 10.0 mmol).
-
Dissolution: Add 20 mL of anhydrous THF via syringe and stir until the solid is completely dissolved.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add the solution of i-PrMgCl·LiCl (8.5 mL of a 1.3 M solution, 11.0 mmol) dropwise via syringe over 10-15 minutes. Maintain the internal temperature below 5 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at ambient temperature (approx. 20-25 °C) for 1 hour. The reaction is typically complete within this timeframe.
-
Confirmation (Optional): To confirm the formation of the Grignard reagent, a small aliquot (e.g., 0.1 mL) can be withdrawn, quenched with I₂, and analyzed by GC-MS to check for the disappearance of the starting material and formation of the di-iodinated product.
-
Storage: The resulting pale yellow to light brown solution of 2,3-Difluoro-5-methoxyphenylmagnesium chloride·lithium chloride is now ready for titration or direct use in subsequent reactions. If stored, keep under an argon atmosphere at 0-4 °C.
Safety Precautions
| Hazard | Precaution |
| Grignard Reagents | Highly flammable and pyrophoric upon contact with air. Reacts violently with water. Handle under inert gas. |
| Anhydrous Solvents | THF is highly flammable. Work in a well-ventilated fume hood away from ignition sources. |
| Pressure Buildup | Ensure the reaction vessel is not a closed system. Use a gas bubbler or needle outlet to vent pressure. |
| Personal Protection | Wear safety glasses, a flame-retardant lab coat, and appropriate gloves at all times. |
PART B: Determination of Grignard Reagent Concentration by Iodine Titration
This method provides a reliable and accurate determination of the active Grignard reagent concentration.[9][10] The 1:1 stoichiometry between the Grignard reagent and iodine allows for a direct calculation.[11]
Reagents & Materials
| Reagent/Material | M.W. ( g/mol ) | Notes |
| Iodine (I₂) | 253.81 | Solid, ACS grade or higher. Must be accurately weighed. |
| Anhydrous Lithium Chloride (LiCl) | 42.39 | Dried under high vacuum at >120 °C for several hours. |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | From a solvent purification system. |
| Grignard Solution (from Part A) | - | The solution to be analyzed. |
| Flame-dried vial (e.g., 10 mL) | - | Equipped with a small magnetic stir bar and septum. |
| 1.0 mL Syringe (gas-tight) | - | For accurate dispensing of the Grignard reagent. |
Procedure
-
Prepare Titration Solution: In a flame-dried vial under argon, accurately weigh approximately 254 mg (1.0 mmol) of iodine. Add 4 mL of anhydrous THF and a small amount of anhydrous LiCl (~42 mg, 1.0 mmol) to aid dissolution and prevent precipitation of magnesium salts during titration.[9][11] Stir until the iodine dissolves completely, forming a dark brown solution.
-
Cooling: Cool the iodine solution to 0 °C in an ice bath.
-
Titration: Using a 1.0 mL gas-tight syringe, slowly add the prepared Grignard reagent solution (from Part A) dropwise to the vigorously stirred iodine solution.
-
Endpoint Determination: The endpoint is reached when the characteristic brown color of the iodine is completely discharged, and the solution becomes colorless or slightly cloudy white/yellow. A persistent pale yellow is common. The disappearance of the brown color should last for at least one minute.
-
Record Volume: Carefully record the volume (V) of the Grignard reagent solution added. For accuracy, perform the titration in duplicate or triplicate and average the results.
Calculation of Molarity
Molarity (M) = (Mass of I₂ / M.W. of I₂) / Volume of Grignard solution added (in L)
Example: If 254 mg of I₂ (1.0 mmol) was used and the endpoint was reached after adding 0.80 mL of the Grignard solution: Molarity = (0.254 g / 253.81 g/mol ) / 0.00080 L ≈ 1.25 M
Workflow and Data Summary
The entire process from starting material to a quantified Grignard reagent solution is summarized in the workflow diagram below.
Figure 2: Experimental workflow for preparation and titration.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Grignard Formation | Wet glassware, solvent, or starting material. Poor quality i-PrMgCl·LiCl reagent. | Ensure all glassware is rigorously flame-dried. Use freshly purified anhydrous THF. Check the titer of the commercial i-PrMgCl·LiCl solution before use. |
| Titration Endpoint is Unclear | Precipitation of magnesium salts obscuring the color change. | Ensure sufficient anhydrous LiCl was added to the iodine solution to maintain homogeneity.[11] Stir vigorously. |
| Titration Requires Very Low Volume | Grignard concentration is much higher than expected. | This is unusual but possible. Re-check calculations. Prepare a new titration solution with a larger, accurately weighed mass of iodine. |
| Titration Requires Very High Volume | Grignard concentration is very low. Reaction may have failed or yield is poor. | Review the preparation protocol (Part A). Check for sources of moisture or air exposure. Consider extending the reaction time or repeating the synthesis. |
Application in Synthesis
The prepared 2,3-Difluoro-5-methoxyphenylmagnesium chloride is a valuable intermediate for introducing the difluoro-methoxyphenyl moiety into complex molecules. A primary application is in palladium- or nickel-catalyzed cross-coupling reactions, such as the Negishi coupling.[12] After transmetalation in situ with a zinc salt (e.g., ZnCl₂), the resulting organozinc reagent can be coupled with various aryl or vinyl halides, providing a powerful tool for the synthesis of novel pharmaceutical agents and materials.
References
-
Sapountzis, I., Dube, H., Lewis, R., Gommermann, N., & Knochel, P. (2004). Synthesis of Functionalized Nitroarylmagnesium Halides via an Iodine−Magnesium Exchange. The Journal of Organic Chemistry. [Link]
-
Lee, J. S., Velarde-Ortiz, R., Guijarro, A., Wurst, J. R., & Rieke, R. D. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. The Journal of Organic Chemistry. [Link]
-
Boymond, L., Rottländer, M., Cahiez, G., & Knochel, P. (1998). Preparation of Highly Functionalized Grignard Reagents by an Iodine-Magnesium Exchange Reaction and its Application in Solid-Phase Synthesis. Angewandte Chemie International Edition. [Link]
-
Hermann, A., Seymen, R., Brieger, L., Kleinheider, J., Grabe, B., Hiller, W., & Strohmann, C. (2023). Comprehensive Study of the Enhanced Reactivity of Turbo-Grignard Reagents. Chemistry – A European Journal. [Link]
-
Gemo, A. R., & de la Hoz, A. (2020). Disposable cartridge concept for the on-demand synthesis of turbo Grignards, Knochel–Hauser amides, and magnesium alkoxides. Beilstein Journal of Organic Chemistry. [Link]
-
Various Authors. (2012). How to measure the concentration of any grignard reagent (RMgX) in situ? ResearchGate. [Link]
-
Ziegler, D. S., Wei, B., & Knochel, P. (2019). Chemoselective iodine–magnesium exchange reaction. ResearchGate. [Link]
-
Chemistry Shorts. (2024). Titrating Grignard Reagents #shorts. YouTube. [Link]
-
Brubaker, J. (n.d.). Magnesium-Halogen Exchange. Myers Research Group, Harvard University. [Link]
-
Boymond, L., Rottländer, M., & Knochel, P. (1998). Table 1 from Preparation of Highly Functionalized Grignard Reagents by an Iodine-Magnesium Exchange Reaction... Semantic Scholar. [Link]
-
ChemTips. (2015). Titrating Organometallic Reagents is Easier Than You Think. Chemtips.wordpress.com. [Link]
-
Organic Syntheses. (n.d.). Asymmetric Synthesis of a P-Chiral Phosphine Oxide via a Grignard Reaction/Stereoselective Ring-Opening Sequence. Organic Syntheses, 93, 318-332. [Link]
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Wang, C., & Wang, D. Z. (2015). The chemistry of i-PrMgCl·LiCl and its application in synthesis. Chemical Communications. [Link]
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Varchi, G. (2004). New Functionalized Grignard Reagents and their Applications in Amination Reactions. Doctoral Dissertation, Ludwig-Maximilians-Universität München. [Link]
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Reddy, S. (2006). Preparation of Polyfunctionalized Grignard Reagents and their Application in Aryne Chemistry. Doctoral Dissertation, Ludwig-Maximilians-Universität München. [Link]
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University of Wisconsin-Madison. (n.d.). Grignard Reaction. Chemistry 344. [Link]
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Application Notes and Protocols: The Strategic Use of 1,2-Difluoro-4-iodo-5-methoxybenzene in the Synthesis of Novel Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Fluorinated Building Block for Advanced Agrochemical Design
In the continuous quest for more effective and environmentally benign crop protection agents, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern agrochemical research.[1][2] Fluorine's unique properties, such as its high electronegativity and the strength of the carbon-fluorine bond, can significantly enhance the metabolic stability, lipophilicity, and ultimately the biological efficacy of active ingredients.[3][4] 1,2-Difluoro-4-iodo-5-methoxybenzene emerges as a highly valuable and versatile building block in this context. Its trifunctionalized aromatic core, featuring a vicinal difluoro motif, a methoxy group, and a synthetically versatile iodine atom, offers a unique combination of attributes for the synthesis of novel fungicides, herbicides, and insecticides.
The 1,2-difluoro substitution pattern is known to increase metabolic stability and can influence the conformational preferences of the molecule, potentially leading to enhanced binding affinity with target enzymes.[2] The methoxy group can modulate the compound's solubility and electronic properties. Critically, the iodo-substituent serves as a prime handle for a wide array of palladium-catalyzed cross-coupling reactions, which are powerful and widely employed methods for constructing the complex molecular architectures of modern agrochemicals.[5][6][7]
This application note will detail the utility of 1,2-Difluoro-4-iodo-5-methoxybenzene as a key intermediate in the synthesis of next-generation agrochemicals, with a particular focus on the construction of pyrazole carboxamide fungicides, a class of highly effective succinate dehydrogenase inhibitors (SDHIs).[8]
Rationale for Application: A Gateway to Complex Agrochemical Scaffolds via Palladium-Catalyzed Cross-Coupling
The true synthetic power of 1,2-Difluoro-4-iodo-5-methoxybenzene lies in its amenability to palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst compared to carbon-bromine or carbon-chlorine bonds, allowing for milder reaction conditions and broader functional group tolerance.[6] This makes it an ideal substrate for reactions such as the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings, all of which are instrumental in the industrial synthesis of complex organic molecules.[5][7][9]
Here, we propose a representative application of 1,2-Difluoro-4-iodo-5-methoxybenzene in the synthesis of a novel pyrazole carboxamide fungicide. This class of fungicides has seen remarkable success in controlling a broad spectrum of plant pathogens.[10][11][12] The synthesis of many commercial pyrazole carboxamides involves the coupling of a substituted aniline with a pyrazole carboxylic acid derivative. By employing 1,2-Difluoro-4-iodo-5-methoxybenzene, novel aniline building blocks can be readily prepared, leading to new chemical entities with potentially improved fungicidal activity and a differentiated resistance profile.
The proposed synthetic strategy involves a Suzuki-Miyaura coupling of 1,2-Difluoro-4-iodo-5-methoxybenzene with a suitable nitrogen-containing boronic acid or ester, followed by further functional group manipulations to yield the target aniline, which is then coupled with a pyrazole acyl chloride. This approach highlights the utility of our subject molecule as a versatile platform for generating structural diversity in this important class of fungicides.
Experimental Protocols
Protocol 1: Synthesis of a Novel Fluorinated Aniline Intermediate via Suzuki-Miyaura Coupling
This protocol describes a representative Suzuki-Miyaura coupling reaction to synthesize a novel aniline precursor for pyrazole carboxamide fungicides.
Materials and Equipment:
-
1,2-Difluoro-4-iodo-5-methoxybenzene
-
4-Amino-3-methylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Nitrogen or Argon inlet
-
Standard glassware for extraction and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 1,2-Difluoro-4-iodo-5-methoxybenzene (1.0 eq), 4-amino-3-methylphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Catalyst Preparation: In a separate small flask, prepare the palladium catalyst by dissolving palladium(II) acetate (0.03 eq) and triphenylphosphine (0.06 eq) in a minimal amount of anhydrous 1,4-dioxane under a nitrogen atmosphere.
-
Reaction Initiation: Add the catalyst solution to the main reaction flask, followed by anhydrous 1,4-dioxane and degassed water (4:1 v/v).
-
Reaction Conditions: Heat the reaction mixture to 90 °C under a nitrogen atmosphere and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography to obtain the desired fluorinated aniline intermediate.
Protocol 2: Synthesis of a Novel Pyrazole Carboxamide Fungicide
This protocol outlines the final amide coupling step to produce the target fungicide.
Materials and Equipment:
-
Fluorinated aniline intermediate (from Protocol 1)
-
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM, anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon inlet
-
Standard glassware for extraction and purification
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve the fluorinated aniline intermediate (1.0 eq) in anhydrous dichloromethane.
-
Base Addition: Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acyl Chloride Addition: Slowly add a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.1 eq) in anhydrous dichloromethane to the reaction mixture.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 6 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction with water. Separate the organic layer and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure pyrazole carboxamide fungicide.
Data Presentation
| Compound | Molecular Weight ( g/mol ) | Molar Equivalents | Role |
| 1,2-Difluoro-4-iodo-5-methoxybenzene | 284.03 | 1.0 | Starting Material |
| 4-Amino-3-methylphenylboronic acid | 150.98 | 1.2 | Coupling Partner |
| Palladium(II) acetate | 224.49 | 0.03 | Catalyst |
| Triphenylphosphine | 262.29 | 0.06 | Ligand |
| Potassium carbonate | 138.21 | 3.0 | Base |
| Fluorinated aniline intermediate | - | - | Product of Protocol 1 |
| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride | 194.55 | 1.1 | Acylating Agent |
| Triethylamine | 101.19 | 1.5 | Base |
| Final Pyrazole Carboxamide Fungicide | - | - | Final Product |
Visualization
Figure 1: Structure of 1,2-Difluoro-4-iodo-5-methoxybenzene and proposed synthetic application.
References
- Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation.Chinese Chemical Letters, 2022. [URL: https://www.sciencedirect.com/science/article/pii/S100184172100412X]
- Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation.ResearchGate. [URL: https://www.researchgate.
- Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields.PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9382216/]
- Pyrazole carboxanilide fungicides and use.Google Patents. [URL: https://patents.google.
- Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation.Diva-Portal.org. [URL: https://www.diva-portal.org/smash/record.jsf?pid=diva2:1647511]
- Fungicide pyrazole carboxamides derivatives.Google Patents. [URL: https://patents.google.
- Fungicide pyrazole carboxamides derivatives - Patent US-9695126-B2.PubChem. [URL: https://pubchem.ncbi.nlm.nih.
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- Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals.PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/30060657/]
- Pyrazolecarboxamide derivative and fungicide containing it as active ingredient.Google Patents. [URL: https://patents.google.
- Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals.ResearchGate. [URL: https://www.researchgate.net/publication/326620024_Palladium-Catalyzed_Cross-Coupling_Reactions_A_Powerful_Tool_for_the_Synthesis_of_Agrochemicals]
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- Fluorinated Pesticide Intermediates: What They Are, and How Are They Synthesized?Organofluorine / Alfa Chemistry. [URL: https://organofluorine.alfa-chemistry.com/blog/fluorinated-pesticide-intermediates-what-they-are-and-how-are-they-synthesized.html]
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- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Synthesis-and-application-of-trifluoromethylpyridines-Funabiki-Konno/2d8c3e8a3a29b4e6b5d0e2e5c6a1b2d7f8c9e0d1]
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- Design and synthesis of N-2,6-difluorophenyl-5-methoxyl-1,2,4-triazolo[1,5-a]-pyrimidine-2-sulfonamide as acetohydroxyacid synthase inhibitor.PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/19342247/]
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 1,2-Difluoro-4-iodo-5-methoxybenzene
Introduction: A Versatile Fluorinated Building Block
In the landscape of modern medicinal chemistry and materials science, fluorinated organic molecules have garnered significant attention due to their unique physicochemical properties. The strategic introduction of fluorine atoms can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making it a powerful tool for drug design. 1,2-Difluoro-4-iodo-5-methoxybenzene is a valuable building block that offers a synthetically accessible handle for the introduction of a difluoromethoxy-substituted aryl moiety. The presence of the iodine atom at the 4-position provides a reactive site for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this substrate in a variety of palladium-catalyzed cross-coupling reactions.
Mechanistic Cornerstone: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis, facilitating the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity.[1] These reactions generally proceed through a common catalytic cycle, which is essential to understand for troubleshooting and optimizing reaction conditions.[2]
The cycle typically involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl iodide (1,2-difluoro-4-iodo-5-methoxybenzene) to form a Pd(II) intermediate. The electron-withdrawing nature of the two fluorine atoms on the aromatic ring can influence the rate of this step.
-
Transmetalation (for Suzuki, Sonogashira, etc.) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): In this step, the organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, or an amine coordinates and is deprotonated.[3][4]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]
The efficiency of each step is highly dependent on the choice of catalyst, ligands, base, and solvent. Ligands, in particular, play a crucial role in stabilizing the palladium catalyst and modulating its reactivity and selectivity.[5]
Caption: Generalized Palladium Catalytic Cycle.
Application 1: Suzuki-Miyaura Coupling for Biaryl Synthesis
The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)–C(sp²) bonds, making it invaluable for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.[6] The reaction of 1,2-difluoro-4-iodo-5-methoxybenzene with various arylboronic acids provides access to a diverse range of substituted 3,4-difluoro-5-methoxybiphenyls.
Protocol: Suzuki-Miyaura Coupling
Materials:
-
1,2-Difluoro-4-iodo-5-methoxybenzene
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1,2-difluoro-4-iodo-5-methoxybenzene (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the palladium catalyst (1-5 mol%).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation: Representative Suzuki Coupling Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O (4:1:1) | 100 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 90-98 |
| 3 | 3-Pyridinylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Toluene | 110 | 75-85 |
Note: Yields are indicative and may vary based on the specific substrate and reaction scale.
Application 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[4] This reaction is particularly important in drug discovery, as the aniline moiety is a common pharmacophore. The coupling of 1,2-difluoro-4-iodo-5-methoxybenzene with a variety of primary and secondary amines allows for the synthesis of novel N-aryl compounds.
Protocol: Buchwald-Hartwig Amination
Materials:
-
1,2-Difluoro-4-iodo-5-methoxybenzene
-
Primary or secondary amine
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃ or a G3-precatalyst)
-
Ligand (e.g., XPhos, SPhos, or RuPhos)
-
Base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃)
-
Solvent (e.g., toluene, 1,4-dioxane, or THF)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (1-3 mol%) and the ligand (1.2-3.6 mol%) to a dry reaction vessel.
-
Add the base (1.2-2.0 equiv).
-
Add 1,2-difluoro-4-iodo-5-methoxybenzene (1.0 equiv) and the amine (1.1-1.5 equiv).
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-120 °C) with stirring until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by flash column chromatography.
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
| Entry | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) / XPhos (3) | NaOt-Bu | Toluene | 100 | 80-90 |
| 2 | Aniline | Pd(OAc)₂ (2) / RuPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 70-85 |
| 3 | n-Butylamine | XPhos Pd G3 (2) | Cs₂CO₃ | THF | 80 | 85-95 |
Note: Yields are indicative and may vary based on the specific substrate and reaction scale.
Application 3: Sonogashira Coupling for the Synthesis of Alkynes
The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne, providing a direct route to arylalkynes.[7] These products are versatile intermediates in organic synthesis.
Protocol: Sonogashira Coupling
Materials:
-
1,2-Difluoro-4-iodo-5-methoxybenzene
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine (TEA) or diisopropylamine (DIPA))
-
Solvent (e.g., THF or DMF)
Procedure:
-
To a Schlenk flask, add 1,2-difluoro-4-iodo-5-methoxybenzene (1.0 equiv), the palladium catalyst (1-3 mol%), and CuI (2-5 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous, degassed solvent and the base.
-
Add the terminal alkyne (1.1-1.5 equiv) dropwise at room temperature.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the product by flash column chromatography.
Data Presentation: Representative Sonogashira Coupling Conditions
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | TEA | THF | RT | 90-98 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | DMF | 50 | 85-95 |
| 3 | 1-Octyne | Pd(OAc)₂ (2) / XPhos (4) | CuI (3) | Cs₂CO₃ | Toluene | 60 | 80-90 |
Note: Yields are indicative and may vary based on the specific substrate and reaction scale.
Application 4: Heck Reaction for Alkene Arylation
The Heck reaction is a palladium-catalyzed method for the C-C coupling of an aryl halide with an alkene.[8][9] This reaction is a powerful tool for the synthesis of substituted alkenes.
Protocol: Heck Reaction
Materials:
-
1,2-Difluoro-4-iodo-5-methoxybenzene
-
Alkene (e.g., styrene, butyl acrylate)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., PPh₃ or P(o-tolyl)₃)
-
Base (e.g., Et₃N, K₂CO₃, or NaOAc)
-
Solvent (e.g., DMF, NMP, or acetonitrile)
Procedure:
-
To a reaction vessel, add 1,2-difluoro-4-iodo-5-methoxybenzene (1.0 equiv), the palladium catalyst (1-5 mol%), the ligand (2-10 mol%), and the base (1.5-2.5 equiv).
-
Add the degassed solvent.
-
Add the alkene (1.1-2.0 equiv).
-
Heat the reaction mixture to the required temperature (typically 100-140 °C) and stir until the reaction is complete.
-
Cool the mixture, filter off any solids, and dilute the filtrate with an organic solvent.
-
Wash the organic layer with water and brine, dry, and concentrate.
-
Purify the product by column chromatography.
Data Presentation: Representative Heck Reaction Conditions
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 120 | 75-85 |
| 2 | Butyl acrylate | Pd(OAc)₂ (3) | P(o-tolyl)₃ (6) | K₂CO₃ | NMP | 130 | 80-90 |
| 3 | Cyclohexene | Pd₂(dba)₃ (2) | XPhos (4) | NaOAc | Acetonitrile | 110 | 65-75 |
Note: Yields are indicative and may vary based on the specific substrate and reaction scale.
Experimental Workflow and Decision Making
The choice of reaction conditions is critical for a successful cross-coupling reaction. The following diagram illustrates a general workflow for optimizing the reaction of 1,2-difluoro-4-iodo-5-methoxybenzene.
Caption: Decision-making workflow for reaction optimization.
References
-
Jaime-Figueroa, S., et al. (2013). Palladium-Catalyzed Cross-Coupling Reactions: A Practical Guide. Academic Press. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
-
de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH. [Link]
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49. [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]
-
Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345–390. [Link]
-
Wolfe, J. P., Wagaw, S., Marcoux, J.-F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818. [Link]
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Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173. [Link]
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Torborg, C., & Beller, M. (2009). Recent Applications of Palladium-Catalyzed Coupling Reactions in the Chemical Industry. Angewandte Chemie International Edition, 48(18), 3182–3203. [Link]
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Shang, R., & Liu, L. (2011). Transition-metal-catalyzed C–F bond activation and transformation. Science China Chemistry, 54(11), 1670–1687. [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
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Marion, N., & Nolan, S. P. (2008). N-Heterocyclic Carbenes in Palladium-Catalyzed Cross-Coupling. Angewandte Chemie International Edition, 47(23), 4234–4253. [Link]
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Jutand, A. (2007). Role of the Base in Palladium-Catalyzed Reactions. In Palladium in Organic Synthesis (pp. 1-52). Wiley-VCH. [Link]
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Oestreich, M. (Ed.). (2009). The Mizoroki-Heck Reaction. Wiley. [Link]
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Fairlamb, I. J. S. (2005). Palladium-catalysed cross-coupling reactions: a mechanistic overview. In Cross-Coupling Reactions (pp. 1-24). Springer, Berlin, Heidelberg. [Link]
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Negishi, E.-i. (Ed.). (2002). Handbook of Organopalladium Chemistry for Organic Synthesis. Wiley-Interscience. [Link]
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Stanforth, S. P. (1998). Catalytic cross-coupling reactions in biaryl synthesis. Tetrahedron, 54(3-4), 263–303. [Link]
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PubChem. 1,2-Difluoro-4-iodo-5-methoxybenzene. [Link]
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Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147–168. [Link]
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Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467–4470. [Link]
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Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633–9695. [Link]
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Ananikov, V. P. (2015). Nickel: The "Spirited" Younger Brother of Palladium. ACS Catalysis, 5(3), 1964–1971. [Link]
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Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]
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Frisch, A. C., & Beller, M. (2005). Catalysts for Cross-Coupling Reactions with Non-activated Alkyl Halides. Angewandte Chemie International Edition, 44(5), 674–688. [Link]
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Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]
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Johansson Seechurn, C. C. C., Kitching, M. O., Colacot, T. J., & Snieckus, V. (2012). Palladium-Catalyzed Cross-Coupling: A Historical Contextual Perspective to the 2010 Nobel Prize. Angewandte Chemie International Edition, 51(21), 5062–5085. [Link]
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Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Palladium-Catalysed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177–2250. [Link]
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Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
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Molnár, Á. (2011). Efficient, Selective, and Recyclable Palladium Catalysts in Carbon−Carbon Coupling Reactions. Chemical Reviews, 111(3), 2251–2320. [Link]
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Sherry, B. D., & Fürstner, A. (2008). The Promise and Challenge of Iron-Catalyzed Cross Coupling. Accounts of Chemical Research, 41(11), 1500–1511. [Link]
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Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014). Recent advances in homogeneous nickel catalysis. Nature, 509(7500), 299–309. [Link]
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Würtz, S., & Glorius, F. (2008). Rhodium-Catalyzed C−H Bond Functionalization: From Regioselective C−H Arylation to C−C Bond Formation. Accounts of Chemical Research, 41(11), 1523–1533. [Link]
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Zeni, G., & Larock, R. C. (2006). Synthesis of Heterocycles via Palladium-Catalyzed Coupling Reactions. Chemical Reviews, 106(11), 4644–4680. [Link]
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Topic: Experimental Setup for Reactions Involving 1,2-Difluoro-4-iodo-5-methoxybenzene
An Application Note and In-Depth Protocol Guide for Researchers
Abstract: This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the effective use of 1,2-Difluoro-4-iodo-5-methoxybenzene as a key building block in modern organic synthesis. We delve into the fundamental principles and provide detailed, field-proven protocols for its application in pivotal cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The causality behind experimental choices, from reagent selection to reaction conditions, is explained to ensure robust and reproducible outcomes.
Introduction: The Strategic Value of 1,2-Difluoro-4-iodo-5-methoxybenzene
1,2-Difluoro-4-iodo-5-methoxybenzene is a highly functionalized aromatic building block of significant interest in medicinal chemistry and materials science. Its unique substitution pattern offers a confluence of electronic and steric properties that can be strategically exploited. The molecule features:
-
A reactive C-I bond , which is the primary site for cross-coupling reactions. The order of reactivity for aryl halides in many palladium-catalyzed processes is I > Br > OTf >> Cl, making the iodo-substituent ideal for efficient oxidative addition, often under mild conditions.[1][2][3]
-
Two vicinal fluorine atoms , which act as strong electron-withdrawing groups. This electronic pull enhances the electrophilicity of the aromatic ring, facilitating the initial oxidative addition step in the catalytic cycle.[1][4] Furthermore, the incorporation of fluorine can improve key pharmaceutical properties such as metabolic stability and binding affinity.[5]
-
A methoxy group , which is an electron-donating group. This creates an interesting electronic push-pull system within the ring and provides a handle for further functionalization if needed.
This guide focuses on leveraging these features in three of the most powerful C-C and C-N bond-forming reactions in the synthetic chemist's toolkit.
Compound Profile and Safety Protocol
Prior to any experimental work, a thorough understanding of the reagent's properties and safety requirements is mandatory.
Physicochemical Data
| Property | Value | Source |
| Chemical Name | 1,2-Difluoro-4-iodo-5-methoxybenzene | - |
| CAS Number | Not explicitly found for this isomer, related isomer 64248-58-4 | [6] |
| Molecular Formula | C₇H₅F₂IO | [7] |
| Molecular Weight | 270.01 g/mol | [7] |
| Appearance | Likely a solid or oil at room temperature. | General Knowledge |
| Solubility | Soluble in common organic solvents (THF, Dioxane, Toluene, DMF). | General Knowledge |
Environmental Health & Safety (EHS) Protocol
Handling of 1,2-Difluoro-4-iodo-5-methoxybenzene requires adherence to standard laboratory safety practices for halogenated aromatic compounds.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles conforming to EN166 standards, and nitrile gloves.[6][8]
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[8] Avoid inhalation of vapors or dust and prevent skin and eye contact.[6][9] Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6] Protect from light and keep away from incompatible materials such as strong oxidizing agents.
-
First Aid:
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[8]
Application I: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of synthetic chemistry, enabling the formation of biaryl structures by coupling an organoboron species with an organohalide.[10] The electron-deficient nature of the 1,2-difluoro-4-iodo-5-methoxybenzene ring makes it an excellent electrophilic partner for this transformation.[1]
Mechanistic Rationale
The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2] The base plays a crucial role by activating the boronic acid, forming a more nucleophilic borate species that facilitates the transmetalation step.[2][11]
Detailed Experimental Protocol
This protocol provides a general starting point. Optimization of catalyst, ligand, base, and solvent may be required for specific boronic acids.
Materials:
-
1,2-Difluoro-4-iodo-5-methoxybenzene (1.0 equiv)
-
Aryl or Vinyl Boronic Acid or Ester (1.1 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) or Pre-catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (if using a pre-catalyst, e.g., SPhos, XPhos, PPh₃, 2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or a mixture with water)
-
Schlenk flask or reaction vial, magnetic stirrer, inert gas line (Argon or Nitrogen)
Workflow Diagram:
Step-by-Step Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 1,2-difluoro-4-iodo-5-methoxybenzene (e.g., 1 mmol, 270 mg), the boronic acid partner (1.2 mmol), and the base (e.g., K₂CO₃, 2 mmol, 276 mg).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst and ligand (e.g., Pd(OAc)₂ at 2 mol% and SPhos at 4 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, 5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Key Considerations for Success
-
Choice of Base: For base-sensitive functional groups, weaker bases like K₂CO₃ or K₃PO₄ are preferred over alkoxides.[11] Cs₂CO₃ is often highly effective but more expensive.
-
Water Content: A small amount of water is often beneficial, particularly when using inorganic bases, as it helps dissolve the base and facilitates the formation of the active borate species.
-
Ligand Selection: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines like SPhos or XPhos) are highly effective at promoting the oxidative addition and reductive elimination steps, often allowing for lower catalyst loadings and milder conditions.[12]
-
Troubleshooting: If the reaction stalls, potential issues include catalyst decomposition (indicated by the formation of palladium black), insufficient base, or poor quality of the boronic acid. Adding a fresh portion of the catalyst or ensuring the boronic acid is not dehydrated (as the anhydride is less reactive) can be effective.
Application II: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl halides, providing a direct route to substituted alkynes.[13] The reaction typically employs a dual-catalyst system of palladium and a copper(I) salt.
Mechanistic Rationale
The Sonogashira reaction follows a catalytic cycle similar to the Suzuki coupling but involves a distinct copper-mediated cycle. The palladium cycle facilitates the oxidative addition of the aryl iodide and the final reductive elimination.[13] The copper cycle serves to deprotonate the terminal alkyne and form a copper(I) acetylide, which then participates in the transmetalation step with the palladium(II) complex.[13][14]
Detailed Experimental Protocol
Materials:
-
1,2-Difluoro-4-iodo-5-methoxybenzene (1.0 equiv)
-
Terminal Alkyne (1.1 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)
-
Copper(I) Co-catalyst (e.g., CuI, 0.5-5 mol%)
-
Base (a liquid amine, e.g., Et₃N, DIPEA, which also serves as solvent or co-solvent)
-
Anhydrous, degassed solvent (e.g., THF or Toluene, if needed)
-
Schlenk flask or reaction vial, magnetic stirrer, inert gas line
Step-by-Step Procedure:
-
Vessel Preparation: To a dry Schlenk flask, add 1,2-difluoro-4-iodo-5-methoxybenzene (1 mmol, 270 mg), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%, 14 mg), and the copper(I) iodide (1 mol%, 1.9 mg).
-
Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 15 minutes.
-
Solvent and Reagent Addition: Add the degassed solvent (e.g., THF, 5 mL) and the amine base (e.g., Et₃N, 3 mmol, 0.42 mL) via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion. The high reactivity of the aryl iodide often allows for mild conditions.[13]
-
Monitoring: Monitor by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution (to remove copper salts), then water and brine. Dry the organic layer over Na₂SO₄, filter, concentrate, and purify by flash column chromatography.
Key Considerations for Success
-
Copper-Free Variant: The presence of copper can sometimes lead to the homocoupling of the alkyne (Glaser coupling).[13] If this is a significant side reaction, copper-free Sonogashira protocols can be employed, though they may require different ligands or harsher conditions.
-
Base Selection: An amine base is critical. It neutralizes the HI produced during the reaction and assists in the deprotonation of the alkyne. Triethylamine or diisopropylethylamine are common choices.[15]
-
Atmosphere: Strict exclusion of oxygen is important, especially when using the copper co-catalyst, to prevent oxidative homocoupling of the alkyne.[16]
-
Troubleshooting: Low yields can result from catalyst poisoning or alkyne dimerization. Ensure all reagents and solvents are rigorously deoxygenated. If homocoupling is severe, switching to a copper-free system is the best approach.
Application III: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds by coupling amines with aryl halides.[17][18] It has largely replaced harsher classical methods and offers broad substrate scope.
Mechanistic Rationale
The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) species, coordination of the amine, deprotonation by the base to form an amido complex, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst.[17][19][20]
Detailed Experimental Protocol
Materials:
-
1,2-Difluoro-4-iodo-5-methoxybenzene (1.0 equiv)
-
Primary or Secondary Amine (1.1 - 1.5 equiv)
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Bulky Phosphine Ligand (e.g., BINAP, XPhos, RuPhos)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, LiHMDS, Cs₂CO₃)
-
Anhydrous, degassed aprotic solvent (e.g., Toluene, Dioxane)
-
Schlenk tube or glovebox environment
Step-by-Step Procedure:
-
Vessel Preparation (Glovebox Recommended): In a glovebox, add the base (e.g., NaOt-Bu, 1.4 mmol, 135 mg) to an oven-dried Schlenk tube equipped with a stir bar.
-
Catalyst/Ligand Pre-mixing: In a separate vial, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the ligand (e.g., XPhos, 3.6 mol%). Add a small amount of solvent (e.g., 1 mL Toluene) and stir for 5-10 minutes to form the active catalyst.
-
Reagent Addition: To the Schlenk tube containing the base, add 1,2-difluoro-4-iodo-5-methoxybenzene (1 mmol, 270 mg).
-
Catalyst Transfer: Add the pre-mixed catalyst solution to the Schlenk tube.
-
Solvent and Amine Addition: Add the remaining solvent (e.g., Toluene, 4 mL) followed by the amine (1.2 mmol).
-
Reaction: Seal the tube, remove it from the glovebox, and place it in a preheated oil bath (e.g., 80-110 °C). Stir for the required time (4-24 h).
-
Monitoring: Monitor the reaction by LC-MS.
-
Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl. Dilute with ethyl acetate and filter through Celite to remove palladium residues.
-
Extraction and Purification: Separate the organic layer, extract the aqueous layer with ethyl acetate, combine the organic phases, wash with brine, dry over Na₂SO₄, and concentrate. Purify the product by flash column chromatography.
Key Considerations for Success
-
Base Selection: The choice of base is critical. Sodium tert-butoxide (NaOt-Bu) is a common and highly effective base, but it is incompatible with many electrophilic functional groups.[20] For sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ are preferred.[20]
-
Ligand Choice: Sterically hindered, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos) are state-of-the-art and can couple a wide range of amines, including challenging, sterically hindered partners.[17][19] Bidentate ligands like BINAP were important in earlier generations of the reaction.[17]
-
Aryl Iodide Reactivity: While aryl iodides are generally very reactive, in Buchwald-Hartwig aminations they can sometimes be challenging. The iodide anion formed during the reaction can have an inhibitory effect on the catalyst.[21] However, the use of modern ligands often overcomes this issue.
-
Atmosphere: This reaction is highly sensitive to oxygen, which can deactivate the Pd(0) catalyst. The use of a glovebox or rigorous Schlenk techniques is essential for reproducibility and high yields.
Conclusion
1,2-Difluoro-4-iodo-5-methoxybenzene stands out as a versatile and valuable reagent for introducing a fluorinated methoxy-phenyl moiety into complex molecules. Its high reactivity in palladium-catalyzed cross-coupling reactions, driven by the labile carbon-iodine bond and the electronic influence of the fluorine substituents, allows for the efficient construction of C-C and C-N bonds. By understanding the mechanistic principles and carefully selecting the appropriate catalysts, ligands, and bases as outlined in this guide, researchers can reliably leverage this building block to accelerate their synthetic programs in drug discovery and materials science.
References
- Buchwald–Hartwig amination - Wikipedia. (n.d.).
- Liu, Y., & Li, H. (2021). Photoinduced Cross-Coupling of Aryl Iodides with Alkenes. Organic Letters.
- Organic-Chemistry.org. (2026). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
- wwjmrd. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions.
- ResearchGate. (n.d.). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex.
- Biosynth. (2025). Mastering Sonogashira Coupling: The Role of Iodinated Trifluoromethylbenzenes.
- Sonogashira coupling - Wikipedia. (n.d.).
- Thermo Fisher Scientific. (2011). SAFETY DATA SHEET: 1,2-Difluoro-4-iodobenzene.
- ResearchGate. (2025). ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene.
- Royal Society of Chemistry. (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides.
- ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube.
- JoVE. (2022). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium. YouTube.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- ResearchGate. (n.d.). Catalytic Direct Arylation with Aryl Chlorides, Bromides, and Iodides.
- Wiley-VCH. (n.d.). Cross-Coupling Arylations: Precedents and Rapid Historical Review of the Field.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Angene Chemical. (2025). Safety Data Sheet.
- MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
- Synquest Labs. (n.d.). 1,4-Difluoro-2,5-dimethoxybenzene Safety Data Sheet.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- PubChem. (n.d.). 1,2-Difluoro-3-iodo-4-methoxybenzene.
- Chem-Impex. (n.d.). 1,2-Difluoro-4,5-dimethoxybenzene.
- PubChem. (n.d.). 1,2-Difluoro-4-iodobenzene.
- Engineering ToolBox. (n.d.). 1,2-Difluoro-4,5-dimethoxybenzene Properties vs Pressure.
- Arkivoc. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
- ACS Figshare. (2012). Suzuki–Miyaura Coupling Reactions of Iodo(difluoroenol) Derivatives, Fluorinated Building Blocks Accessible at Near-Ambient Temperatures.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- University of Groningen Research Portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years.
- Royal Society of Chemistry. (n.d.). Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for rapid 18F-labelling of peptides.
- ResearchGate. (n.d.). Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for rapid 18F-labelling of peptides.
- NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Suzuki reaction - Wikipedia. (n.d.).
- National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
- PubMed. (n.d.). Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions.
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Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 1,2-Difluoro-4-iodo-5-methoxybenzene
Welcome to the technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions involving the challenging substrate, 1,2-Difluoro-4-iodo-5-methoxybenzene. This document is designed for researchers, chemists, and drug development professionals who are encountering low yields or other difficulties with this specific transformation. Here, we move beyond generic advice to provide in-depth, mechanistically-grounded troubleshooting strategies and optimized protocols.
Understanding the Challenge: Why is 1,2-Difluoro-4-iodo-5-methoxybenzene Difficult?
The structure of 1,2-Difluoro-4-iodo-5-methoxybenzene presents a classic case of an electron-rich aryl halide, which poses a significant hurdle for the Suzuki-Miyaura coupling. The primary difficulty arises during the oxidative addition step, often the rate-determining step of the catalytic cycle.[1]
-
Electronic Effects: The potent electron-donating methoxy group (-OMe), combined with the resonance-donating effects of the two fluorine atoms, increases the electron density on the aromatic ring. This makes the carbon-iodine bond less electrophilic and thus less reactive towards the electron-rich Pd(0) catalyst.[2][3]
-
Steric Hindrance: The presence of ortho-substituents (fluorine and methoxy groups) can sterically impede the approach of the bulky palladium catalyst to the C-I bond, further slowing oxidative addition.[4][5]
Successfully coupling this substrate requires a catalyst system robust enough to overcome this inherent lack of reactivity.
Caption: Challenges of the 1,2-Difluoro-4-iodo-5-methoxybenzene substrate.
Troubleshooting Guide: From Problem to Solution
This section addresses common issues in a question-and-answer format, providing direct causes and actionable solutions.
Question 1: My reaction shows little to no consumption of the starting aryl iodide. What is the primary cause and how can I fix it?
Answer: This classic symptom points directly to a sluggish or failed oxidative addition step. The catalyst system is not active enough to break the C-I bond of your electron-rich substrate.
Troubleshooting & Optimization:
-
Catalyst & Ligand Selection is Critical: Standard catalysts like Pd(PPh₃)₄ are often ineffective for this type of substrate.[6] You must use a more active system.
-
Recommended Ligands: Switch to bulky, electron-rich biaryl phosphine ligands. These ligands are designed to accelerate both oxidative addition and the final reductive elimination step.[7] Excellent choices include:
-
XPhos
-
SPhos
-
RuPhos
-
-
Recommended Pre-catalysts: Use modern pre-catalysts that cleanly and efficiently generate the active Pd(0) species. Buchwald G3 or G4 pre-catalysts are highly recommended.[3]
-
-
Increase Reaction Temperature: These challenging couplings often require more thermal energy. If you are running the reaction at 60-80 °C, consider increasing the temperature to 100-110 °C (solvent permitting).[7]
-
Check Catalyst and Reagent Purity: Ensure your palladium source and ligands have not degraded from air exposure.[8][9] Use fresh reagents whenever possible.
| Parameter | Standard Condition (Likely to Fail) | Optimized Condition (Recommended) | Rationale |
| Catalyst/Ligand | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | XPhos Pd G3 or SPhos Pd G4 | Bulky, electron-rich ligands are required to promote oxidative addition with electron-rich aryl halides.[7][10] |
| Temperature | 60 - 80 °C | 100 - 110 °C | Overcomes the high activation energy of the rate-limiting oxidative addition step.[11] |
| Catalyst Loading | 1-2 mol% | 2-5 mol% | A higher catalyst concentration may be needed for particularly stubborn substrates.[7] |
Question 2: My aryl iodide is consumed, but the yield is still low, and I see significant byproducts. What are they and how can I prevent them?
Answer: If the starting material is consumed, the catalyst is working. The problem now lies with competing side reactions that are outpacing the desired product formation. The most common culprits are protodeboronation and homocoupling.
Troubleshooting & Optimization:
-
Problem: Protodeboronation. This is the replacement of the boron group on your coupling partner with a proton from a water source, creating an unwanted arene byproduct.[6][12]
-
Solution 1: Use a More Stable Boron Reagent. Boronic acids are susceptible to this side reaction.[9] Switching to a more robust derivative can dramatically improve yields.
-
Boronate Esters (e.g., Pinacol Esters): More stable and less prone to degradation.[3][12]
-
Potassium Trifluoroborate Salts (ArBF₃K): Generally more stable towards protodeboronation than boronic acids.[13]
-
MIDA Boronates: Offer exceptional stability and allow for a "slow release" of the boronic acid, keeping its concentration low and minimizing degradation.[13]
-
-
Solution 2: Rigorous Anhydrous Conditions. Water facilitates protodeboronation.[7] Use anhydrous solvents and dry your base (e.g., K₃PO₄) in an oven before use.
-
-
Problem: Homocoupling. This is the coupling of two boronic acid molecules to form a biaryl byproduct. This is typically caused by the presence of oxygen, which can interfere with the catalytic cycle.[6][14]
-
Solution: Meticulous Degassing. Ensure all solvents and the reaction headspace are thoroughly deoxygenated. A common and effective method is to perform three "freeze-pump-thaw" cycles or to sparge the solvent with an inert gas (Argon or Nitrogen) for at least 30 minutes before adding the catalyst.[15] Always maintain a positive pressure of inert gas throughout the reaction.
-
Caption: Troubleshooting workflow for byproduct formation.
The Catalytic Cycle: A Deeper Look
Understanding the mechanism is key to rational optimization. The Suzuki coupling proceeds via a catalytic cycle involving a palladium catalyst. For electron-rich aryl halides, the oxidative addition of the Ar-I to the Pd(0) complex is the bottleneck.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the rate-limiting step.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the aryl iodide. This step is slow due to the high electron density of the substrate.[1][16]
-
Transmetalation: The organic group (R) from the boron reagent is transferred to the palladium center. This step is facilitated by a base, which activates the organoboron compound.[17][18]
-
Reductive Elimination: The two organic groups (Ar and R) are expelled from the palladium center, forming the new C-C bond of the product and regenerating the Pd(0) catalyst.[17]
Optimized Experimental Protocols
The following protocols provide a direct comparison between a standard approach and a method optimized for this challenging substrate.
Protocol 1: Standard Suzuki-Miyaura Conditions
(This protocol may result in low yield for the target substrate but serves as a baseline.)
-
To an oven-dried flask, add the boronic acid (1.2 equiv.), 1,2-Difluoro-4-iodo-5-methoxybenzene (1.0 equiv.), and a base such as K₂CO₃ (2.0 equiv.).
-
Add the palladium catalyst, for example, Pd(PPh₃)₄ (3-5 mol%).
-
Place the flask under an inert atmosphere (Nitrogen or Argon).
-
Add a degassed solvent system, such as Toluene/Ethanol/Water (4:1:1).
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.[6]
-
Upon completion (or stalling), cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography.
Protocol 2: Optimized Conditions for 1,2-Difluoro-4-iodo-5-methoxybenzene
(This protocol is specifically designed to overcome the challenges of the substrate.)
-
Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1,2-Difluoro-4-iodo-5-methoxybenzene (1.0 equiv.), the boronic acid pinacol ester (1.1-1.3 equiv.), and finely ground, oven-dried K₃PO₄ (2.0-3.0 equiv.).[6][7]
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand if not using a pre-catalyst (e.g., XPhos, 2.2 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with high-purity argon three times to ensure a completely inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane or toluene via syringe. The solvent must be thoroughly deoxygenated (freeze-pump-thaw is recommended).[7]
-
Heating: Heat the reaction mixture to 100-110 °C in a pre-heated oil bath with vigorous stirring.
-
Monitoring: Monitor the reaction progress by LC-MS every 2-4 hours.[6] Reactions with challenging substrates may require 12-24 hours.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to isolate the desired biaryl product.
Frequently Asked Questions (FAQs)
Q: What is the best base for this reaction and why? A: For sterically hindered and electronically challenging couplings, a moderately strong, non-nucleophilic base is often preferred. Finely powdered potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices.[5][7] They are effective at promoting transmetalation without causing hydrolysis of sensitive functional groups or other side reactions that can occur with stronger bases like NaOH or alkoxides.[19]
Q: I don't have a Buchwald pre-catalyst. Can I generate the catalyst in situ? A: Yes, you can generate the catalyst in situ, but it requires care. You can combine a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a suitable ligand (e.g., XPhos, SPhos).[19] It is crucial to use the correct Pd:ligand ratio (typically 1:2.2 for monodentate ligands) and to ensure all components are handled under inert conditions to prevent decomposition before the reaction starts.
Q: How can I be sure my solvents are properly degassed? A: The gold standard is the freeze-pump-thaw method (at least 3 cycles). For this, you freeze the solvent with liquid nitrogen, apply a high vacuum to remove gases, and then thaw. A simpler but often effective method for smaller scales is to sparge the solvent with a stream of inert gas (argon or nitrogen) via a long needle for 20-30 minutes.[15] The presence of oxygen is a primary cause of homocoupling and catalyst deactivation.[14]
Q: My boronic acid is several years old. Is it still good to use? A: Caution is advised. Boronic acids can degrade over time, especially if exposed to air and moisture, leading to the formation of boroxines (trimeric anhydrides) or decomposition via protodeboronation.[9][20] This can lead to inconsistent results. It is highly recommended to use a fresh bottle, repurify the old material, or convert it to a more stable pinacol ester or trifluoroborate salt before use.[12][21]
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). [Link]
-
Suzuki reaction - Wikipedia. (n.d.). [Link]
-
The Slow‐Release Strategy in Suzuki–Miyaura Coupling - ResearchGate. (n.d.). [Link]
-
The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. (n.d.). [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry. (2014). [Link]
-
How can I solve my problem with Suzuki coupling? - ResearchGate. (2014). [Link]
-
Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - RSC Publishing. (n.d.). [Link]
-
"Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. (n.d.). [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). [Link]
-
DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC - NIH. (n.d.). [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES. (n.d.). [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate. (n.d.). [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing). (2013). [Link]
-
Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. (2018). [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021). [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. (2024). [Link]
-
A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature - PubMed. (2003). [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing). (2016). [Link]
-
Role of a base in Suzuki-Miyaura reaction | Request PDF - ResearchGate. (2025). [Link]
-
Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides - Organic Chemistry Portal. (n.d.). [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. (n.d.). [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. (2019). [Link]
-
The Suzuki Reaction - Chem 115 Myers. (n.d.). [Link]
-
(PDF) Optimization of the Suzuki-Miyaura Cross-coupling - ResearchGate. (2015). [Link]
-
Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures | Organometallics - ACS Publications. (2018). [Link]
-
Optimizing Suzuki Coupling Reactions - CovaSyn. (n.d.). [Link]
-
What is the proper way to set up a suzuki coupling? : r/chemistry - Reddit. (2020). [Link]
-
THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION - ResearchGate. (n.d.). [Link]
-
Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing). (n.d.). [Link]
-
Optimizing Chemical Reaction Conditions Using Deep Learning: a Case Study for Suzuki-Miyaura Cross-Coupling Reaction - ResearchGate. (2020). [Link]
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- 11. Optimizing Suzuki Coupling Reactions [covasyn.com]
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- 21. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1,2-Difluoro-4-iodo-5-methoxybenzene Derivatives
Welcome to the technical support center for navigating the unique purification challenges presented by derivatives of 1,2-Difluoro-4-iodo-5-methoxybenzene. This guide is designed for researchers, medicinal chemists, and drug development professionals who work with this versatile but often challenging scaffold. The electronic properties imparted by the fluorine atoms, the reactivity of the C-I bond, and the influence of the methoxy group create a unique chemical environment that demands a nuanced approach to purification.
This document moves beyond standard protocols to provide in-depth troubleshooting guides and frequently asked questions, grounded in mechanistic principles and practical laboratory experience.
Troubleshooting Guides: A Problem-Oriented Approach
This section addresses the most common and frustrating issues encountered during the purification of 1,2-Difluoro-4-iodo-5-methoxybenzene derivatives.
Scenario 1: Product Co-elutes with a Similarly Non-polar Impurity (e.g., Deiodinated Starting Material)
This is arguably the most frequent challenge, especially after palladium-catalyzed reactions like Suzuki or Buchwald-Hartwig couplings, where hydrodehalogenation is a known side reaction.[1][2] The deiodinated analog lacks the heavy iodine atom but has nearly identical polarity, making separation by standard silica gel chromatography extremely difficult.
The polarity difference between the iodo-compound and its dehalogenated counterpart is minimal. The primary interaction with the silica surface is through the polar functionalities (methoxy group, other derivative groups), which are identical in both molecules. The van der Waals interactions are slightly different, but often not enough for baseline separation with standard solvent systems.
-
Confirm the Impurity: Before attempting extensive purification, confirm the identity of the contaminant. A quick LC-MS analysis is ideal. The deiodinated compound will have a mass difference corresponding to the mass of iodine minus hydrogen (~126 amu).
-
Optimize Normal Phase Chromatography:
-
Reduce Eluent Strength: Significantly decrease the concentration of the polar solvent (e.g., from 10% EtOAc/Hexanes to 2-3% EtOAc/Hexanes). Run a long column with a slow gradient to maximize resolution.
-
Change Solvent Selectivity: If reducing polarity fails, switch to a solvent system with different intermolecular forces. Aromatic solvents can introduce π-π stacking interactions.
-
Recommended System: Toluene/Hexanes or Toluene/Ethyl Acetate. The aromatic solvent can interact differently with the electron-rich rings of your product and impurity, often providing the selectivity needed for separation.[3]
-
-
-
Employ Reverse Phase Chromatography:
-
If the derivative is sufficiently soluble, reverse phase (C18) HPLC or flash chromatography can be highly effective. The separation mechanism is based on hydrophobicity. The larger, more polarizable iodine atom can increase retention time on a C18 column compared to the hydrogen atom in the impurity.
-
Typical Mobile Phase: A gradient of Acetonitrile/Water or Methanol/Water.
-
-
Consider Recrystallization (for solid products):
-
This is a powerful technique if a suitable solvent is found. The deiodinated impurity, being structurally very similar, may co-crystallize. However, its slightly different shape and packing ability can be exploited.
-
Action: Screen a wide range of solvents. A two-solvent system (e.g., Dichloromethane/Hexanes or Ethanol/Water) is often successful. Dissolve the crude material in a minimum of the "good" solvent (DCM/Ethanol) and slowly add the "poor" solvent (Hexanes/Water) until turbidity persists, then warm to clarify and cool slowly.[4][5]
-
Caption: Decision tree for resolving co-elution problems.
Scenario 2: Product Appears to Degrade on the Silica Gel Column
Users often report streaking, low recovery, and the appearance of new, more polar spots on TLC after running a column. This suggests product instability on the stationary phase.
Standard silica gel is slightly acidic (pH ~4-5) due to the presence of silanol groups (Si-OH). Aryl iodides, particularly those with electron-donating groups like methoxy, can be sensitive to acid.[3] The C-I bond can be cleaved, or other acid-catalyzed side reactions can occur, leading to degradation.
-
Use Neutralized Silica: This is the most direct solution. You can either purchase pre-neutralized silica gel or prepare it yourself.
-
Protocol: Make a slurry of your silica gel in the starting eluent. Add 1% triethylamine (NEt₃) or another non-nucleophilic base relative to the solvent volume. Swirl for 5 minutes, then pack the column as usual. The base neutralizes the acidic silanol groups.
-
-
Switch to a Different Stationary Phase:
-
Alumina (Al₂O₃): Alumina is available in neutral or basic grades and is an excellent alternative for acid-sensitive compounds. It has different selectivity compared to silica, so TLC analysis on alumina plates is recommended first.[3]
-
Florisil®: A magnesium silicate-based adsorbent that is less acidic than silica and can offer unique selectivity.
-
-
Minimize Contact Time:
-
Use a wider column and run the chromatography faster (higher flow rate). While this may slightly reduce resolution, it significantly decreases the time your compound is in contact with the acidic stationary phase.
-
Dry Column Vacuum Chromatography (DCVC) can be a good option as it is very fast.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing derivatives from 1,2-Difluoro-4-iodo-5-methoxybenzene? A1: Besides unreacted starting materials, the most common impurities depend on the reaction performed.
-
For Iodination Reactions: You may encounter regioisomers, although the directing effects of the methoxy and fluoro groups generally provide good selectivity.[6][7]
-
For Palladium-Catalyzed Cross-Couplings (e.g., Suzuki, Buchwald-Hartwig): The primary byproduct is often the hydrodehalogenated starting material (1,2-difluoro-4-methoxybenzene).[1] Homocoupling of the boronic acid (in Suzuki reactions) or the aryl iodide can also occur.
-
For Metal-Halogen Exchange Reactions (e.g., with n-BuLi): Incomplete exchange can leave starting material. Side reactions can occur if the resulting organolithium species is not trapped quickly at low temperatures.[8][9]
Q2: My solid derivative won't crystallize from any single solvent. What should I do? A2: This is a common issue. If single-solvent recrystallization fails, a multi-solvent system is the next logical step.[5]
-
Identify a "Soluble" and "Insoluble" Pair: Find a solvent that readily dissolves your compound when hot (e.g., Dichloromethane, Ethyl Acetate, Acetone) and a miscible solvent in which your compound is poorly soluble (e.g., Hexanes, Heptane, Water).
-
Perform the Recrystallization: Dissolve your crude product in a minimal amount of the hot "soluble" solvent. While still warm, add the "insoluble" solvent dropwise until the solution becomes faintly cloudy. Add a few more drops of the "soluble" solvent to redissolve the precipitate and achieve a clear solution. Allow this saturated solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.[4][5]
-
Induce Crystallization: If crystals still don't form, try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Adding a "seed crystal" of pure product, if available, is also highly effective.[4]
Q3: Are there any stability or storage concerns for these iodinated compounds? A3: Yes. Aromatic iodides can be sensitive to light and, to a lesser extent, heat. The C-I bond is the weakest carbon-halogen bond and can undergo homolytic cleavage.[10]
-
Storage: Store purified derivatives in amber vials or wrap the vials in aluminum foil to protect them from light. For long-term storage, refrigeration or freezing is recommended, especially for compounds that are oils or low-melting solids.
-
Handling: During purification, avoid unnecessarily prolonged heating. When removing solvent on a rotary evaporator, use a moderate water bath temperature.
Q4: Can I use Gas Chromatography (GC) to analyze the purity of my 1,2-Difluoro-4-iodo-5-methoxybenzene derivative? A4: Yes, GC can be an excellent tool for purity analysis of these compounds, provided they are volatile and thermally stable enough.[11][12] Many derivatives will be suitable. A GC-MS system is particularly powerful for identifying impurities. However, be aware that high temperatures in the GC inlet can sometimes cause degradation of sensitive compounds. If you suspect this, try lowering the inlet temperature.
Data & Protocols
Table 1: Recommended Solvent Systems for Flash Chromatography
| Impurity Type | Primary System (Normal Phase) | Alternative System (Normal Phase) | Notes |
| More Polar Byproducts | Hexanes / Ethyl Acetate (Gradient: 0% to 20%) | Hexanes / Dichloromethane (Gradient: 0% to 50%) | The standard choice for most separations. |
| Less Polar Byproducts | Isocratic Hexanes / Ethyl Acetate (e.g., 98:2) | Isocratic Hexanes / MTBE (e.g., 99:1) | Use a very low polarity mobile phase. |
| Co-eluting Non-polar Impurity | Toluene / Hexanes (Gradient: 5% to 50%) | Cyclohexane / Ethyl Acetate | Toluene offers different selectivity via π-π interactions.[3] |
| Acid-Sensitive Product | Hexanes / Ethyl Acetate with 1% NEt₃ | Use Alumina instead of Silica | The addition of a base neutralizes the silica surface.[3] |
Protocol: Two-Solvent Recrystallization for Solid Derivatives
-
Solvent Selection: Choose a solvent pair (e.g., Dichloromethane/Hexane).
-
Dissolution: Place the crude solid material in an Erlenmeyer flask. Add the minimum volume of the "good" solvent (Dichloromethane) required to dissolve the solid with gentle heating.
-
Saturation: While the solution is still warm, add the "poor" solvent (Hexane) dropwise with swirling until the solution just begins to turn cloudy.
-
Clarification: Add a few drops of the "good" solvent (Dichloromethane) until the solution becomes clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold "poor" solvent (Hexane).
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Caption: Logical flow for selecting an appropriate purification strategy.
References
-
Haken, J. K., & Vernon, F. (1986). Gas chromatography of halogenated derivatives of cyclohexane, benzene and anisole. Journal of Chromatography A, 361, 57-61. [Link]
-
Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one?? [Link]
-
Science.gov. (n.d.). halogenated aromatic compounds: Topics. [Link]
-
Léger, J., et al. (2018). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. PMC - NIH. [Link]
-
Moniot, C. L., et al. (2005). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. PubMed. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2026). Understanding the Synthesis and Applications of 1,2-Difluoro-4-iodobenzene. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Wikipedia. (n.d.). Metal–halogen exchange. [Link]
-
S. G. H. (2022). Aromatic Iodides: Synthesis and Conversion to Heterocycles. MDPI. [Link]
-
Gladysz, J. A., et al. (2017). Syntheses, structures, and stabilities of aliphatic and aromatic fluorous iodine(I) and iodine(III) compounds. Semantic Scholar. [Link]
-
University of Colorado Boulder. (n.d.). recrystallization, filtration and melting point. [Link]
-
ResearchGate. (n.d.). Advances in the Direct Iodination of Aromatic Compounds. [Link]
-
Percy, J. M., et al. (2012). Suzuki-Miyaura coupling reactions of iodo(difluoroenol) derivatives, fluorinated building blocks accessible at near-ambient temperatures. PubMed. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. [Link]
-
University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
ResearchGate. (n.d.). Fluorinated Aromatic Compounds. [Link]
-
Vanderbilt University. (n.d.). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. [Link]
-
Macmillan Group, Princeton University. (2007). The Mechanism of Lithium-Halogen Exchange. [Link]
-
MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]
-
MDPI. (n.d.). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates... [Link]
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- 12. Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions of 1,2-Difluoro-4-iodo-5-methoxybenzene
Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions with 1,2-difluoro-4-iodo-5-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The unique electronic and steric properties of this substrate—electron-rich due to the methoxy group, yet influenced by the electron-withdrawing and sterically demanding fluorine atoms—present specific challenges that this guide will help you navigate.
Understanding the Substrate: 1,2-Difluoro-4-iodo-5-methoxybenzene
The reactivity of 1,2-difluoro-4-iodo-5-methoxybenzene in palladium-catalyzed cross-coupling reactions is governed by a delicate interplay of electronic and steric effects. The electron-donating methoxy group activates the aryl iodide towards oxidative addition, the initial step in many cross-coupling catalytic cycles. However, the two fluorine atoms introduce significant electron withdrawal, which can modulate the reactivity of the palladium center and influence the rates of subsequent steps in the catalytic cycle. Furthermore, the ortho-difluoro substitution pattern presents steric hindrance that can impact ligand coordination and the approach of the coupling partner.
This guide provides troubleshooting strategies for common palladium-catalyzed reactions involving this substrate, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings.
General Troubleshooting Workflow
When encountering difficulties with a cross-coupling reaction involving 1,2-difluoro-4-iodo-5-methoxybenzene, a systematic approach to troubleshooting is crucial. The following workflow can help identify and resolve common issues.
Caption: A general workflow for troubleshooting palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Troubleshooting and FAQs
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. With 1,2-difluoro-4-iodo-5-methoxybenzene, common issues include low conversion rates and competing side reactions.
Q1: My Suzuki-Miyaura reaction with 1,2-difluoro-4-iodo-5-methoxybenzene is showing low to no conversion. What are the likely causes and how can I fix it?
A1: Low conversion can stem from several factors related to catalyst activity and reaction conditions.
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Insufficiently Active Catalyst: The combination of the electron-donating methoxy group and the electron-withdrawing fluorine atoms can make oxidative addition challenging for some palladium catalysts.
-
Troubleshooting:
-
Increase Catalyst Loading: While typical loadings are 1-2 mol %, for challenging substrates, increasing the loading to 3-5 mol % can be beneficial.[1]
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Choose a More Electron-Rich Ligand: Electron-donating ligands can facilitate oxidative addition.[2] Consider switching from common ligands like PPh3 to more electron-rich and bulky phosphine ligands such as Buchwald-type ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr, SImes).[3][4] NHC ligands are often superior for electron-rich aryl chlorides and can be effective for challenging aryl iodides as well.[3]
-
-
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Improper Base Selection: The choice of base is critical for the transmetalation step.
-
Troubleshooting:
-
Use a Stronger Base: If you are using a weak base like Na2CO3, consider switching to a stronger base such as K3PO4 or Cs2CO3. The choice of base can also be solvent-dependent.[2]
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Ensure Anhydrous Conditions (for some boronic esters): While many Suzuki reactions tolerate water, some boronic esters require anhydrous conditions for optimal performance.[5]
-
-
-
Solvent Effects: The solvent plays a crucial role in catalyst stability and reagent solubility.[6][7]
-
Troubleshooting:
-
Try a Different Solvent System: Common solvent systems include toluene/water, dioxane/water, or THF/water. For this substrate, a more polar aprotic solvent like DMF or DMA may improve solubility and reaction rates, but be mindful of potential catalyst decomposition at higher temperatures.
-
-
Q2: I am observing significant homocoupling of my boronic acid partner. How can I minimize this side reaction?
A2: Homocoupling of the boronic acid is often promoted by the presence of oxygen and can be exacerbated by certain catalyst systems.
-
Troubleshooting:
-
Thoroughly Degas Your Reaction Mixture: Use a robust degassing method such as freeze-pump-thaw cycles or sparging with an inert gas (argon or nitrogen) for an extended period.
-
Use a Less Active Catalyst for Homocoupling: Some palladium catalysts are more prone to promoting homocoupling. If you are using a very active catalyst, you might consider a slightly less active one in combination with optimized conditions.
-
Control the Stoichiometry: Using a slight excess of the aryl iodide (1.1 to 1.2 equivalents) can sometimes suppress the homocoupling of the boronic acid.
-
| Parameter | Recommended Starting Conditions for Suzuki Coupling |
| Palladium Precursor | Pd(OAc)2, Pd2(dba)3 |
| Ligand | SPhos, XPhos, RuPhos, IPr, SImes |
| Catalyst Loading | 1-3 mol % |
| Base | K3PO4, Cs2CO3 |
| Solvent | Toluene/H2O, Dioxane/H2O, THF/H2O |
| Temperature | 80-110 °C |
Heck Reaction: Troubleshooting and FAQs
The Heck reaction couples the aryl iodide with an alkene. With 1,2-difluoro-4-iodo-5-methoxybenzene, regioselectivity and catalyst deactivation can be concerns.
Q1: My Heck reaction is sluggish and gives a low yield. What should I try?
A1: Sluggish Heck reactions with this substrate are often due to the electronic properties of the aryl iodide and potential catalyst inhibition.
-
Troubleshooting:
-
Ligand Choice is Key: For electron-rich aryl halides, traditional phosphine ligands may not be optimal.[8] Consider using bulky, electron-rich phosphines like P(t-Bu)3 or Buchwald-type ligands. For some Heck reactions, ligandless conditions with Pd(OAc)2 can be effective, particularly with aryl iodides.[9]
-
Base Selection: The base in a Heck reaction is crucial for regenerating the active Pd(0) catalyst.
-
Use a Hindered Amine Base: Bases like triethylamine (NEt3) or diisopropylethylamine (DIPEA) are common. For more challenging reactions, a stronger, non-coordinating organic base like DBU or a weaker inorganic base like Ag2CO3 might be beneficial.
-
-
Solvent Considerations: Polar aprotic solvents are generally preferred for the Heck reaction.
-
Optimize the Solvent: DMF, NMP, or DMA are good starting points. The choice of solvent can significantly impact the reaction rate and catalyst stability.[6]
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-
Q2: I am getting a mixture of regioisomers in my Heck reaction. How can I improve the selectivity?
A2: The regioselectivity of the Heck reaction is influenced by both electronic and steric factors.
-
Troubleshooting:
-
Cationic vs. Neutral Pathway: The regioselectivity can sometimes be steered by promoting either the neutral or cationic Heck pathway.
-
For the Cationic Pathway: The addition of a silver salt (e.g., Ag2CO3, Ag3PO4) can help to sequester the iodide and generate a cationic palladium intermediate, which can alter the regioselectivity.[9]
-
-
Ligand Sterics: The steric bulk of the ligand can influence which face of the alkene coordinates to the palladium center, thereby affecting the regioselectivity of the insertion step. Experimenting with ligands of varying steric bulk can be a useful strategy.
-
Sonogashira Coupling: Troubleshooting and FAQs
The Sonogashira coupling is used to form a C(sp2)-C(sp) bond between the aryl iodide and a terminal alkyne.[10]
Q1: My Sonogashira reaction is not going to completion, and I see starting materials remaining.
A1: Incomplete Sonogashira couplings with this substrate can be due to issues with the catalyst system or the reaction conditions.
-
Troubleshooting:
-
Copper Co-catalyst: While many Sonogashira reactions use a copper(I) co-catalyst (e.g., CuI), it can sometimes be detrimental, leading to alkyne homocoupling (Glaser coupling).[11]
-
Try a Copper-Free Protocol: There are numerous copper-free Sonogashira protocols that utilize specific palladium catalysts and ligands to achieve high yields.[11]
-
-
Base Selection: An amine base is typically used in Sonogashira couplings.
-
Choose the Right Amine: Common choices include triethylamine, diisopropylamine, or piperidine. The basicity and coordinating ability of the amine can influence the reaction outcome.[12]
-
-
Solvent: A variety of solvents can be used, with THF and DMF being common.
-
Solvent Polarity: The polarity of the solvent can affect the solubility of the acetylide intermediate and the overall reaction rate.
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-
Q2: I am observing a significant amount of the homocoupled diyne product (Glaser coupling). How can I suppress this?
A2: Diyne formation is a common side reaction in Sonogashira couplings, especially when using a copper co-catalyst.
-
Troubleshooting:
-
Strictly Anaerobic Conditions: Oxygen promotes the homocoupling of alkynes. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere.
-
Reduce or Eliminate the Copper Co-catalyst: As mentioned, switching to a copper-free protocol is often the most effective way to eliminate Glaser coupling.[11]
-
Use a Less Hindered Amine Base: In some cases, a less sterically hindered amine can reduce the rate of homocoupling.
-
Buchwald-Hartwig Amination: Troubleshooting and FAQs
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds. The steric hindrance from the ortho-difluoro groups can be a significant challenge.
Q1: My Buchwald-Hartwig amination of 1,2-difluoro-4-iodo-5-methoxybenzene is giving low yields.
A1: The steric bulk around the iodine atom can hinder the oxidative addition and subsequent reductive elimination steps.
-
Troubleshooting:
-
Ligand Selection is Critical: For sterically hindered aryl halides, bulky, electron-rich ligands are essential.
-
Use Buchwald Ligands: Ligands such as XPhos, RuPhos, or BrettPhos are specifically designed for challenging Buchwald-Hartwig aminations.
-
Consider Josiphos-type Ligands: These ferrocene-based ligands can also be highly effective for sterically demanding couplings.
-
-
Base Choice: A strong, non-nucleophilic base is required.
-
Common Bases: Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are frequently used. The choice of cation (Na+, K+, or Li+) can sometimes influence the reaction rate.
-
-
Solvent: Aprotic, non-polar, or weakly polar solvents are generally preferred.
-
Typical Solvents: Toluene, dioxane, or THF are good choices.
-
-
Q2: I am observing hydrodeiodination (loss of iodine) as a significant side reaction. What can I do?
A2: Hydrodeiodination can occur when the palladium hydride intermediate, formed from β-hydride elimination or reaction with trace water, reductively eliminates with the aryl halide.
-
Troubleshooting:
-
Use a Bulky Ligand: Sterically demanding ligands can disfavor the formation of the palladium hydride species and promote the desired C-N bond formation.
-
Ensure Anhydrous Conditions: Meticulously dry your solvent and reagents to minimize the presence of water.
-
Choose a Different Base: In some cases, the choice of base can influence the rate of hydrodehalogenation.
-
Experimental Protocols
Representative Suzuki-Miyaura Coupling Protocol
This protocol is a general starting point and may require optimization for your specific boronic acid or ester.
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To an oven-dried reaction vessel, add 1,2-difluoro-4-iodo-5-methoxybenzene (1.0 equiv), the boronic acid or ester (1.2 equiv), and K3PO4 (2.0 equiv).
-
Add Pd(OAc)2 (2 mol %) and SPhos (4 mol %).
-
Seal the vessel and evacuate and backfill with argon three times.
-
Add degassed toluene and water (e.g., a 10:1 mixture).
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Representative Heck Reaction Protocol
This protocol is a general starting point and may require optimization for your specific alkene.
-
To an oven-dried reaction vessel, add 1,2-difluoro-4-iodo-5-methoxybenzene (1.0 equiv) and Pd(OAc)2 (2 mol %).
-
If using a ligand, add the phosphine ligand (e.g., P(o-tol)3, 4 mol %).
-
Add the alkene (1.5 equiv) and a base such as triethylamine (2.0 equiv).
-
Seal the vessel and evacuate and backfill with argon three times.
-
Add a dry, polar aprotic solvent such as DMF.
-
Heat the reaction to 80-120 °C and stir for 16-48 hours.
-
Monitor the reaction by TLC, GC-MS, or LC-MS.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na2SO4.
-
Filter, concentrate, and purify by column chromatography.
Purification Strategies for Fluorinated Compounds
The introduction of fluorine atoms can significantly alter the polarity and chromatographic behavior of organic molecules, sometimes making purification challenging.[13]
-
Normal-Phase Chromatography: Fluorinated compounds can exhibit unique interactions with silica gel. It may be necessary to screen a wider range of solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/hexanes, ether/hexanes) to achieve optimal separation.
-
Reverse-Phase Chromatography: For highly polar or water-soluble compounds, reverse-phase HPLC can be an effective purification method.
-
Crystallization: If the product is a solid, crystallization can be a highly effective method for obtaining pure material.
-
Distillation: For volatile liquid products, distillation under reduced pressure may be a suitable purification technique.
Catalytic Cycle Overview
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
By understanding the specific challenges posed by 1,2-difluoro-4-iodo-5-methoxybenzene and systematically applying the troubleshooting strategies outlined in this guide, researchers can significantly improve the success rate and efficiency of their cross-coupling reactions.
References
- Vertex AI Search. (n.d.). Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC - NIH.
- Edwards, P. J. (2003). Purification Strategies for Combinatorial and Parallel Chemistry. Combinatorial Chemistry & High Throughput Screening, 6(1), 11–27.
- MacFarlane, R. J., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
- Sigma-Aldrich. (n.d.). New NHC–Pd Complexes for Challenging Aryl Chloride Couplings.
- Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling.
- ResearchGate. (n.d.). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions | Request PDF.
- Chemistry LibreTexts. (2023, June 30). Heck Reaction.
- PubMed. (2016, November 4). Synthesis of Difluorinated Enynes through Sonogashira-Type Coupling.
- White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
- MDPI. (n.d.). Heck Reaction—State of the Art.
- MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- ResearchGate. (n.d.). Facile and efficient Suzuki–Miyaura coupling reaction of aryl halides catalyzed by Pd2(dba)3 in ionic liquid/supercritical carbon dioxide biphasic system.
- PMC - NIH. (n.d.). Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes.
- ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
- ACS Publications. (n.d.). NHC/Phosphite Nickel(II) Precatalysts for the C–N Cross-Coupling of (Hetero)Aryl Chlorides under Mild Conditions | Organic Letters.
- ResearchGate. (n.d.). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF.
- SFU Summit. (2023, December 21). New Fluorination Strategies and Reagents.
- Arkat USA. (n.d.). Recent advances and prospects in palladium-catalyzed Hiyama coupling reaction.
- (n.d.). Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality.
- ResearchGate. (n.d.). Comparison of phosphine and NHC ligands. | Download Scientific Diagram.
- ACS Publications. (n.d.). Palladium-Catalyzed Site-Selective Fluorination of Unactivated C(sp3)–H Bonds | Organic Letters.
- ResearchGate. (n.d.). On-Water Synthesis of Biaryl Sulfonyl Fluorides | Request PDF.
- ResearchGate. (n.d.). Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions | Request PDF.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate. (n.d.). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species | Request PDF.
- ACS Publications. (n.d.). Mixed NHC/Phosphine Ni(II) Complexes: Synthesis and Their Applications as Versatile Catalysts for Selective Cross-Couplings of ArMgX with Aryl Chlorides, Fluorides, and Methyl Ethers | Organometallics.
- RSC Publishing. (2019, April 8). Solvent effects in palladium catalysed cross-coupling reactions.
- (2025, November 18). (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- ORCA – Online Research @ Cardiff. (n.d.). A Stereoselective, Base-free, Palladium-catalyzed Heck Coupling Between 3-halo-1,4-Naphthoquinones.
- ACS Publications. (n.d.). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring | Organic Letters.
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
- SciSpace. (2008, December 16). Mechanisms of the Mizoroki–Heck Reaction.
- YouTube. (2020, February 13). Sonogashira cross-coupling reaction.
- PMC - NIH. (2023, December 28). Stereoselective Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Tetrasubstituted gem-Difluoroalkenes.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development.
- YouTube. (2024, January 10). Ligand design for cross-couplings: N-heterocyclic carbenes (NHCs).
- PMC - NIH. (n.d.). Fluorination Enables a Ligand-Controlled Regiodivergent Palladium-Catalyzed Decarboxylative Allylation Reaction to Access α,α-Difluoroketones.
- Reddit. (2024, June 14). Troubleshooting a difficult Heck reaction : r/Chempros.
- (n.d.). Contemporary synthetic strategies in organofluorine chemistry.
- Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings.
- Thermo Fisher Scientific. (n.d.). Current Trends in Practical Fluorination Chemistry.
- ResearchGate. (n.d.). ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes.
- Journal of the American Chemical Society. (n.d.). Understanding the Unusual Reduction Mechanism of Pd(II) to Pd(I): Uncovering Hidden Species and Implications in Catalytic Cross-Coupling Reactions.
- PubMed. (n.d.). Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates.
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preventing deiodination of 1,2-Difluoro-4-iodo-5-methoxybenzene
Answering the user's request.## Technical Support Center: 1,2-Difluoro-4-iodo-5-methoxybenzene
Welcome to the technical support resource for 1,2-Difluoro-4-iodo-5-methoxybenzene. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. We will address the primary challenge encountered when working with this and similar electron-rich aryl iodides: unwanted deiodination. This guide provides in-depth troubleshooting protocols, mechanistic explanations, and preventative strategies to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
This section addresses the fundamental questions regarding the stability and reactivity of 1,2-Difluoro-4-iodo-5-methoxybenzene.
Q1: What is deiodination and why is it a significant problem with this specific molecule?
A: Deiodination is an undesired side reaction where the iodine atom on the aromatic ring is replaced by a hydrogen atom, yielding 1,2-difluoro-4-methoxybenzene as a byproduct. This is particularly problematic for 1,2-Difluoro-4-iodo-5-methoxybenzene because the C-I bond is the intended reactive site for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).[1] The presence of the electron-donating methoxy group makes the molecule electron-rich, which increases its susceptibility to both oxidative addition and certain deiodination pathways.[1] This side reaction consumes your starting material, lowers the yield of the desired product, and complicates purification due to the formation of a structurally similar byproduct.[1][2]
Q2: What are the primary mechanisms that cause deiodination during a reaction?
A: There are three main mechanistic pathways responsible for deiodination:
-
Palladium-Catalyzed Hydrodeiodination: This is the most common culprit in cross-coupling reactions. It occurs when a palladium-hydride (Pd-H) species is formed within the catalytic cycle.[2][3] This highly reactive intermediate can be generated from various sources, including trace water, alcohol or amine impurities, certain solvents (like DMF), or even from the decomposition of phosphine ligands or bases.[4][5] The Pd-H species can then undergo reductive elimination with the aryl group, cleaving the C-I bond and forming a C-H bond instead of the desired C-C or C-N bond.[2]
-
Thermal Decomposition: Aryl iodides, especially electron-rich ones, can be thermally labile. At elevated temperatures, the C-I bond can cleave, leading to decomposition and the formation of deiodinated products.[6][7] This is a critical consideration for reactions requiring high heat.
-
Photochemical Decomposition: The C-I bond is the weakest of the carbon-halogen bonds and can be susceptible to cleavage by light, particularly UV radiation.[6][8] This can generate radical intermediates that abstract a hydrogen atom from the solvent or other reagents, resulting in the deiodinated arene.
Q3: How should I properly store 1,2-Difluoro-4-iodo-5-methoxybenzene to prevent degradation?
A: Proper storage is the first line of defense against deiodination. Due to its sensitivity to heat and light, the compound should be stored under conditions that minimize these stresses.
| Condition | Recommendation | Rationale |
| Temperature | Refrigerate (2-8 °C) | Slows the rate of potential thermal decomposition.[9] |
| Light | Store in an amber vial or wrap the container in foil. | Prevents photochemical cleavage of the C-I bond.[6][10] |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Minimizes exposure to atmospheric moisture and oxygen, which can participate in degradation pathways.[9] |
| Purity | Use high-purity material. | Impurities can sometimes catalyze decomposition over time. |
Troubleshooting Guide: Minimizing Deiodination in Cross-Coupling Reactions
If you are observing significant formation of the deiodinated byproduct (1,2-difluoro-4-methoxybenzene) in your reaction, follow this systematic guide to diagnose and resolve the issue. The core principle is to accelerate the rate of the desired productive catalytic cycle (reductive elimination to form the product) while suppressing the pathways that lead to the formation of Pd-H species and subsequent hydrodeiodination.[4]
Logical Troubleshooting Workflow
The following diagram outlines a decision-making process for optimizing your reaction conditions.
Caption: Troubleshooting workflow for minimizing deiodination.
Step 1: Optimize the Catalyst and Ligand System
Causality: The ligand is the most critical factor. Bulky, electron-rich phosphine ligands accelerate the rate of reductive elimination to form the desired C-C or C-N bond. This makes the productive pathway kinetically favored over the undesired hydrodeiodination pathway.[3]
-
Problem: Using older, less bulky ligands (e.g., PPh₃) or running ligand-free.
-
Solution: Employ modern, sterically hindered biarylphosphine ligands. These are designed to promote efficient cross-coupling while suppressing side reactions.
-
Recommendations:
Step 2: Re-evaluate the Base
Causality: The base can influence the reaction in multiple ways. Strong bases like sodium tert-butoxide (NaOtBu) can sometimes promote the formation of Pd-H species.[2] Weaker inorganic bases are generally less prone to causing this side reaction.
-
Problem: Observing high levels of deiodination with strong alkoxide bases.
-
Solution: Switch to a weaker, non-nucleophilic inorganic base.
-
Recommendations: Potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃).[2][4]
Step 3: Change the Solvent
Causality: The solvent can act as a hydride source. Protic solvents (alcohols) are obvious sources. Some polar aprotic solvents, like DMF and dioxane, have also been shown to promote dehalogenation more than non-polar alternatives.[1][12]
-
Problem: Running the reaction in DMF, dioxane, or an alcohol.
-
Solution: Use a non-polar, aprotic solvent.
-
Recommendations: Toluene is often the best choice. Tetrahydrofuran (THF) is also a good alternative.[4][12]
Step 4: Adjust the Reaction Temperature
Causality: Deiodination can have a different activation energy than the desired coupling reaction. In many cases, it is favored at higher temperatures.[1]
-
Problem: The reaction is run at high temperatures (e.g., >100 °C) and deiodination is significant.
-
Solution: Attempt to run the reaction at a lower temperature. Modern catalyst systems are often highly active and may not require high heat.
-
Recommendations: Try running the reaction at 80 °C or even room temperature if the catalyst system allows.
Step 5: Ensure High Purity of Reagents and Solvents
Causality: Trace amounts of water or other hydrogen-donating impurities can be a primary source of the hydride for the Pd-H species. Oxygen can lead to catalyst deactivation and formation of homocoupled byproducts, which can complicate the reaction profile.[9]
-
Problem: Using non-anhydrous or non-degassed solvents and reagents.
-
Solution: Rigorously control the reaction setup to exclude water and oxygen.
-
Recommendations:
-
Use solvents from a solvent purification system or freshly distilled, anhydrous solvents.
-
Degas the reaction mixture thoroughly by sparging with argon or nitrogen for 15-30 minutes, or by using several freeze-pump-thaw cycles.
-
Ensure all solid reagents are dried and handled under an inert atmosphere.
-
Competing Catalytic Pathways
The diagram below illustrates the divergence between the desired product-forming pathway and the undesired deiodination pathway, originating from the common Ar-Pd(II)-I intermediate.
Caption: Competing catalytic cycles in Pd-catalyzed cross-coupling.
Reference Protocol: Deiodination-Minimized Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling 1,2-Difluoro-4-iodo-5-methoxybenzene with an arylboronic acid, incorporating best practices to suppress deiodination.
Materials:
-
1,2-Difluoro-4-iodo-5-methoxybenzene (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
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XPhos (0.04 mmol, 4 mol%)
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Anhydrous potassium phosphate (K₃PO₄), finely powdered (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed toluene (5 mL)
-
Oven-dried reaction vial with a magnetic stir bar and a screw cap with a PTFE septum
Procedure:
-
Vial Preparation: To the oven-dried reaction vial, add the 1,2-Difluoro-4-iodo-5-methoxybenzene, arylboronic acid, K₃PO₄, Pd(OAc)₂, and XPhos.
-
Inert Atmosphere: Seal the vial with the cap and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add the degassed toluene via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block set to 80 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the starting material and the formation of both the desired product and the deiodinated byproduct (1,2-difluoro-4-methoxybenzene).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium salts. Wash the celite pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by column chromatography on silica gel to isolate the desired biaryl product.
References
-
Mondal, S. (2017). The Effect of Substituents and Solvents on the Deiodination Reactions of Thyroid Hormones by Iodothyronine Deiodinase Mimics. IISc Thesis. [Link]
-
Reddit r/Chempros Discussion. (2019). significant dehalogenation in stille coupling. Reddit. [Link]
- Al-Zoubi, R. M., & Marion, O. (2007). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Journal of Heterocyclic Chemistry, 44(5), 1087-1090.
-
Reddit r/Chempros Discussion. (2024). Spontaneous aryl iodide deiodination upon heating. Reddit. [Link]
-
Kumar, A., & Mugesh, G. (2020). Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics. Molecules, 25(18), 4295. [Link]
-
Li, L., et al. (2018). Photo-induced iodination of aryl halides under very mild conditions. Nature Protocols, 13(9), 1966-1975. [Link]
- Hartwig, J. F. (2010).
-
Wikipedia Contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]
- Voronkov, M. G., et al. (2013). Photochemical reactions of acyl iodides with aryl halides. Russian Journal of Organic Chemistry, 49(1), 17-21.
-
Glöcklhofer, F., et al. (2022). "Click"-Like η6-Metalation/Demetalation of Aryl Iodides as a Means of Turning "ON/OFF" Halogen Bond Donor Functionality. Angewandte Chemie International Edition, 61(13), e202116901. [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Preparation of Aryl Iodides, Part 1: Electrophilic Iodination. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction. YouTube. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
American Chemical Society Green Chemistry Institute. (n.d.). Specific Solvent Issues with Iodination. [Link]
-
Wikipedia Contributors. (2023). Suzuki reaction. Wikipedia. [Link]
- U.S. Patent No. US7617934B2. (2009). Alkyl iodide storage container and method for purification of alkyl iodide.
-
Chemistry For Everyone. (2025). How Should Potassium Iodide Be Stored?. YouTube. [Link]
Sources
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- 5. The Effect of Substituents and Solvents on the Deiodination Reactions of Thyroid Hormones by Iodothyronine Deiodinase Mimics [etd.iisc.ac.in]
- 6. reddit.com [reddit.com]
- 7. youtube.com [youtube.com]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. jk-sci.com [jk-sci.com]
- 12. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Failed Grignard Formation with 1,2-Difluoro-4-iodo-5-methoxybenzene
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties with the formation of the Grignard reagent from 1,2-Difluoro-4-iodo-5-methoxybenzene. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome common challenges and achieve a successful reaction.
Understanding the Challenges
The formation of a Grignard reagent from 1,2-Difluoro-4-iodo-5-methoxybenzene presents a unique set of challenges primarily due to the electronic nature of the substituents on the aromatic ring. The fluorine and methoxy groups are electron-withdrawing and electron-donating, respectively, which can influence the reactivity of the aryl iodide and the stability of the resulting Grignard reagent.
Troubleshooting Guide: Question & Answer Format
Here, we address specific issues you might be facing during your experiment.
Q1: My Grignard reaction with 1,2-Difluoro-4-iodo-5-methoxybenzene is not initiating. What are the likely causes and how can I fix it?
A1: Failure to initiate is the most common problem in Grignard reactions. Several factors could be at play:
-
Inactive Magnesium Surface: Magnesium turnings are coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction with the aryl halide.[1][2]
-
Solution: Magnesium Activation. It is crucial to activate the magnesium surface to expose fresh, reactive metal.[1] Several methods can be employed:
-
Mechanical Activation: Crushing the magnesium turnings in the flask with a glass rod (under an inert atmosphere) can break the oxide layer.[3]
-
Chemical Activation: Using activating agents is a highly effective method.
-
Iodine (I₂): Add a small crystal of iodine to the flask containing magnesium.[1][3][4] The disappearance of the purple or brown color of iodine is a good indicator that the reaction has initiated.[2]
-
1,2-Dibromoethane (DBE): A small amount of DBE can be added. Its reaction with magnesium produces ethylene gas (observed as bubbling) and magnesium bromide, effectively cleaning the surface.[1][3]
-
Diisobutylaluminium hydride (DIBAH): This can be used to activate the magnesium surface and dry the reaction mixture, allowing for initiation at lower temperatures.[5]
-
-
-
-
Presence of Moisture: Grignard reagents are extremely sensitive to water and will be rapidly quenched.[1][6][7]
-
Solution: Rigorous Anhydrous Conditions.
-
Glassware: All glassware should be oven-dried at a high temperature (e.g., 120-150°C) for several hours and cooled under a stream of inert gas (Nitrogen or Argon).[8]
-
Solvents: Use anhydrous ether solvents, such as diethyl ether or tetrahydrofuran (THF).[9][10][11] Commercially available anhydrous solvents are recommended. If necessary, solvents should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).
-
Reagents: Ensure the 1,2-Difluoro-4-iodo-5-methoxybenzene is dry.
-
Inert Atmosphere: The entire reaction must be conducted under a positive pressure of an inert gas.[12]
-
-
-
Poor Quality of Reagents:
-
Solution: Use High-Purity Reagents.
-
Magnesium: Use fresh, high-quality magnesium turnings. Older, heavily oxidized magnesium may be less reactive.[8]
-
Aryl Iodide: Ensure the purity of your starting material. Impurities can inhibit the reaction.
-
-
Q2: I've tried activating the magnesium, but the reaction still won't start. What else can I do?
A2: If standard activation methods fail, consider these more advanced initiation techniques:
-
Sonication: Using an ultrasonic bath can help to break up the magnesium oxide layer and promote initiation.[6]
-
"Entrainment" Method: Initiate the reaction with a more reactive alkyl halide, such as a small amount of ethyl bromide or methyl iodide. Once the Grignard formation with the more reactive halide is underway, slowly add your solution of 1,2-Difluoro-4-iodo-5-methoxybenzene.
-
Halogen-Magnesium Exchange: An alternative to direct formation is a halogen-magnesium exchange reaction. This involves reacting your aryl iodide with a pre-formed, commercially available Grignard reagent like isopropylmagnesium chloride (i-PrMgCl).[1] This method often tolerates more sensitive functional groups.
Q3: My reaction started, but then it turned cloudy and black, and I'm getting a low yield of my desired product. What's happening?
A3: A color change to cloudy and black, accompanied by low yield, often points to side reactions. The most likely culprit is Wurtz-type coupling.
-
Wurtz Coupling: The already formed Grignard reagent can react with the unreacted aryl iodide to form a biphenyl dimer.[13][14][15][16] This side reaction is more prevalent at higher concentrations of the aryl halide and at elevated temperatures.[15][16]
-
Solution: Control Reaction Conditions.
-
Slow Addition: Add the solution of 1,2-Difluoro-4-iodo-5-methoxybenzene to the magnesium suspension very slowly, using a syringe pump for precise control. This keeps the concentration of the aryl iodide low at any given time.
-
Temperature Control: The formation of Grignard reagents is exothermic.[13][17] Maintain a gentle reflux. If the reaction becomes too vigorous, cool the flask in an ice bath. Avoid excessive heating, as this can promote side reactions.[8]
-
-
Q4: How do I know if I have successfully formed the Grignard reagent?
A4: There are several indicators of successful Grignard formation:
-
Visual Cues:
-
Confirmation by Quenching:
-
Take a small aliquot of the reaction mixture and quench it with an electrophile that gives a known, easily identifiable product (e.g., quench with iodine to form the diiodo-compound, or with a simple ketone like acetone). Analyze the quenched sample by TLC, GC, or NMR to confirm the presence of the expected product.
-
-
Titration: For quantitative analysis, the concentration of the Grignard reagent can be determined by titration against a standard solution of a secondary alcohol (like sec-butanol) in the presence of a colorimetric indicator such as 1,10-phenanthroline.
Experimental Protocols
Recommended Protocol for Grignard Formation
This protocol is a starting point and may require optimization for your specific setup and scale.
Materials:
-
1,2-Difluoro-4-iodo-5-methoxybenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Iodine crystal (or 1,2-dibromoethane)
-
Round-bottom flask, condenser, dropping funnel (all oven-dried)
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Setup: Assemble the flame-dried glassware while hot and purge with inert gas. Equip the flask with a magnetic stir bar and a reflux condenser.
-
Magnesium Preparation: Place the magnesium turnings (1.2 equivalents) in the reaction flask.
-
Activation: Add a single crystal of iodine to the flask.
-
Initial Solvent Addition: Add a small amount of anhydrous solvent to just cover the magnesium.
-
Initiation: Gently warm the flask with a heat gun until the iodine color starts to fade, or add a small amount of your aryl iodide solution.[12] Look for signs of reaction (bubbling, cloudiness). If it doesn't start, add a few drops of 1,2-dibromoethane.
-
Aryl Iodide Addition: Once the reaction has initiated, add the remaining 1,2-Difluoro-4-iodo-5-methoxybenzene (1 equivalent) dissolved in anhydrous solvent dropwise via the dropping funnel at a rate that maintains a gentle reflux.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture. The reaction is typically complete when most of the magnesium has been consumed. Gentle heating may be required to drive the reaction to completion.
-
Confirmation: Use one of the methods described in Q4 to confirm the formation of the Grignard reagent before proceeding with your next step.
Troubleshooting Flowchart
Caption: Troubleshooting workflow for failed Grignard formation.
Frequently Asked Questions (FAQs)
Q: Can I use an ether other than diethyl ether or THF? A: Diethyl ether and THF are the most common and generally the best solvents for Grignard reactions.[9][10][11] They are aprotic and effectively solvate the magnesium center of the Grignard reagent, which is crucial for its stability and reactivity.[7][10][11] Other ethers like dioxane can be used, but may require different reaction conditions.
Q: Is it better to use an aryl bromide or aryl iodide? A: Aryl iodides are generally more reactive than aryl bromides and chlorides for Grignard formation.[19] The carbon-iodine bond is weaker and more easily undergoes oxidative addition to the magnesium.
Q: Why is it important to use an inert atmosphere? A: Grignard reagents react with oxygen in the air, which can lead to the formation of alkoxides and reduce the yield of your desired product.[13] A nitrogen or argon atmosphere is essential to prevent this side reaction.
Q: Can I prepare the Grignard reagent at a very low temperature? A: While some highly reactive substrates can form Grignard reagents at low temperatures, aryl halides typically require some thermal energy to initiate the reaction.[20] However, once initiated, the reaction is exothermic, and cooling may be necessary to control the rate.
Q: What is the Schlenk equilibrium and how does it affect my reaction? A: The Schlenk equilibrium describes the equilibrium between the Grignard reagent (RMgX) and the corresponding dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂) species in solution. The position of this equilibrium is influenced by the solvent and the nature of the R and X groups. While it's an important aspect of Grignard chemistry, for most synthetic purposes, you can consider the reagent to be RMgX.
Data Summary
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous Diethyl Ether or THF | Aprotic, stabilizes the Grignard reagent.[7][10][11] |
| Magnesium | Fresh, high-purity turnings | Ensures high reactivity. |
| Activation | Iodine, 1,2-Dibromoethane, or mechanical crushing | Removes the passivating MgO layer.[1][2][3] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction with oxygen and moisture.[13] |
| Addition Rate | Slow, dropwise addition | Minimizes Wurtz coupling side reactions.[13] |
| Temperature | Gentle reflux | Provides energy for initiation without promoting side reactions. |
References
-
Wikipedia. Grignard reagent. [Link]
-
BYJU'S. Grignard Reaction Mechanism. [Link]
-
Homework.Study.com. List three techniques used to initiate a Grignard reaction that fails to start spontaneously. [Link]
-
Tilstam, U., & Weinmann, H. (2002). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development, 6(6), 906-910. [Link]
-
askIITians. Why is ether used as a solvent during Grignard reactions?. [Link]
-
Study.com. Why are ethereal solvents important to the success of preparing the grignard reagent?. [Link]
-
Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286-293. [Link]
-
University of Calgary. Formation of Grignard Reagents from Organic Halides. [Link]
-
The Organic Chemistry Tutor. (2020, July 24). Formation Of Grignard Reagent Mechanism. YouTube. [Link]
-
ResearchGate. Does anyone know the best way to activate magnesium for the grignard reagent?. [Link]
-
Quora. What purpose do solvents like diethyl ether serve in reactions like Grignard addition of alkyl groups? What do these solvants do?. [Link]
-
Vedantu. Why is ether used as a solvent during Grignard rea class 11 chemistry CBSE. [Link]
-
Wellcome Centre for Anti-Infectives Research. (2023, February 9). Making a Grignard reagent from elemental magnesium. YouTube. [Link]
-
Quora. What is the use of 'Ethers' in the reaction between Grignard Reagents and a Carbonyl Group?. [Link]
-
Stieber Research Group. (2023, June 12). Video Tutorial of a Grignard Reaction. YouTube. [Link]
-
JoVE. Video: Grignard Reagent Preparation and Grignard Reaction. [Link]
-
Reddit. Grignard Formation - Troubleshooting and Perfecting : r/Chempros. [Link]
-
ResearchGate. Formation of side products via Wurtz‐type coupling (a) and salt metathesis reactions (b) in THF (see text). [Link]
-
Bartleby. Answered: A common side reaction during Grignard Reactions is the Wurtz coupling... [Link]
-
Deitmann, E., Maskos, M., Menges-Flanagan, G., & Ziegenbalg, D. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Reaction Chemistry & Engineering, 8(9), 2185-2195. [Link]
-
Mettler Toledo. Grignard Reaction Mechanisms | Real Time Monitoring in Batch or Flow. [Link]
-
Chemistry LibreTexts. Wurtz reaction. [Link]
-
Quora. Why does my Grignard reaction did not turn violet in the end?. [Link]
-
Sciencemadness.org. Grignard successes and failures. [Link]
-
Rieke, R. D., & Wu, T. C. (1993). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. The Journal of Organic Chemistry, 58(12), 3368-3372. [Link]
-
Knochel, P. (2004). New Functionalized Grignard Reagents and their Applications in Amination Reactions. [Link]
-
Reddit. Failed Grignard Reaction? : r/OrganicChemistry. [Link]
-
Chemistry Stack Exchange. Preparation of an aromatic Grignard reagent. [Link]
-
Master Organic Chemistry. All About The Reactions of Grignard Reagents. [Link]
-
PubChem. 1,2-Difluoro-3-iodo-4-methoxybenzene. [Link]
-
Quora. What is the role of halides in the reactivity of Grignard reagent?. [Link]
-
PubMed Central. Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis. [Link]
-
OpenStax. 10.6 Reactions of Alkyl Halides: Grignard Reagents. [Link]
-
ResearchGate. Formation of Grignard Reagents from Aryl Halides: Effective Radical Probes Hint at a Nonparticipation of Dianions in the Mechanism. [Link]
-
PubChem. 1,2-Difluoro-4-iodobenzene. [Link]
-
MDPI. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. [Link]
Sources
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- 7. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
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- 10. Why is ether used as a solvent during Grignard reactions? - askIITians [askiitians.com]
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- 16. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
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- 20. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Technical Support Center: Managing Reaction Byproducts of 1,2-Difluoro-4-iodo-5-methoxybenzene
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 1,2-Difluoro-4-iodo-5-methoxybenzene. This versatile building block is crucial for introducing a difluoro-methoxyphenyl moiety in pharmaceutical and materials science research. However, its reactivity, particularly at the C-I bond, can lead to a variety of byproducts in common cross-coupling reactions. This guide provides expert insights, troubleshooting strategies, and validated protocols to help you identify, minimize, and manage these impurities, ensuring the integrity of your synthesis.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during reactions with 1,2-Difluoro-4-iodo-5-methoxybenzene.
Q1: My cross-coupling reaction (Suzuki, Sonogashira, etc.) is sluggish or fails to go to completion. What are the primary suspects?
A1: Incomplete conversion is often traced back to catalyst deactivation or suboptimal reaction conditions. The primary causes include:
-
Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen. Inadequate degassing of solvents, reagents, and the reaction vessel is a frequent cause of catalyst death and can promote unwanted side reactions like homocoupling.[1][2]
-
Impure Reagents: Ensure the purity of your starting materials, especially the coupling partner (e.g., boronic acid, alkyne), base, and solvent. Water content can be particularly problematic, affecting both the catalyst and certain bases.
-
Poor Catalyst/Ligand Choice: Not all palladium catalysts and ligands are created equal. For an electron-rich aryl iodide like this, bulky, electron-rich phosphine ligands are often required to facilitate efficient oxidative addition and reductive elimination.[3][4] Consider using modern pre-catalysts which generate the active LPd(0) species more reliably.[5]
-
Incorrect Base: The choice and stoichiometry of the base are critical. For instance, in Suzuki-Miyaura couplings, the base is not just a proton scavenger but is involved in the activation of the boronic acid for transmetalation.[6] An inappropriate base can lead to slow reaction rates or decomposition.
Q2: I'm observing a significant amount of a deiodinated byproduct (1,2-difluoro-5-methoxybenzene). How can I prevent this?
A2: Proto-deiodination (replacement of iodine with hydrogen) is a common side reaction in palladium-catalyzed couplings. It typically arises from:
-
Source of Hydride: The hydride can come from various sources, including the solvent (e.g., alcohols, THF), the amine base, or impurities. In Buchwald-Hartwig aminations, a competing pathway of β-hydride elimination from the palladium-amido complex can lead to the formation of a Pd-H species, which then reductively eliminates the deiodinated arene.[7]
-
Mitigation Strategies:
-
Choice of Base: Use a non-coordinating, sterically hindered base. For Buchwald-Hartwig reactions, switching from NaOtBu to a weaker base like Cs₂CO₃ or K₃PO₄ can sometimes reduce this side reaction, although it may require higher temperatures or longer reaction times.[3]
-
Solvent Selection: Use anhydrous, aprotic solvents like dioxane or toluene instead of alcohols if possible.
-
Ligand Optimization: Employing ligands that promote rapid reductive elimination of the desired product can outcompete the proto-deiodination pathway.
-
Q3: In my Suzuki-Miyaura coupling, I'm getting a lot of homocoupled boronic acid byproduct (biaryl, R-R). Why is this happening and what can I do?
A3: The formation of a biaryl byproduct from the boronic acid partner is a classic sign of oxygen in the reaction system.[1][2] The mechanism is thought to involve the Pd(II)-catalyzed coupling of two boronic acid molecules, which reduces Pd(II) to the active Pd(0) state.[2] While this can help initiate the primary catalytic cycle if you start with a Pd(II) source, excess oxygen will drive this side reaction.
-
Solution: The most effective solution is rigorous exclusion of oxygen.
-
Degassing: Use a "freeze-pump-thaw" cycle (at least three times) for your solvent.
-
Inert Atmosphere: Purge the reaction flask thoroughly with an inert gas (Argon or Nitrogen) and maintain a positive pressure throughout the experiment.
-
Q4: My Sonogashira reaction is producing a large amount of a diyne byproduct. How do I suppress this Glaser-Hay homocoupling?
A4: The homocoupling of terminal alkynes to form 1,3-diynes is known as Glaser coupling. This is the most common side reaction in Sonogashira couplings and is promoted by the copper(I) co-catalyst in the presence of oxygen.[4][8]
-
Mitigation Strategies:
-
Strict Oxygen Exclusion: As with Suzuki coupling, ensure all components are thoroughly degassed and the reaction is run under a robust inert atmosphere.
-
Copper-Free Conditions: If homocoupling remains a persistent issue, switch to a copper-free Sonogashira protocol. These methods often require a specific palladium catalyst/ligand system and a stronger amine base (e.g., pyrrolidine, piperidine) but completely eliminate the primary cause of diyne formation.[4]
-
Minimize Reaction Time: Do not let the reaction run significantly longer than necessary, as this can increase the amount of homocoupled product.
-
Q5: What are the best general techniques for purifying my final product away from these byproducts?
A5: A multi-step approach is often best.
-
Aqueous Workup: A standard aqueous workup can remove inorganic salts and water-soluble reagents (like excess base).
-
Column Chromatography: This is the most powerful and common technique. Given the fluorine content, the polarity of your product may be different than expected. A systematic screen of solvent systems (e.g., hexanes/ethyl acetate, hexanes/dichloromethane) is recommended. The unique intermolecular interactions of fluorinated compounds can sometimes be exploited for better separation.[9]
-
Crystallization: If your product is a solid, crystallization is an excellent method for achieving high purity, especially after an initial chromatographic pass.[9]
-
Specialized Techniques: For very challenging separations, fluorous solid-phase extraction (F-SPE) can be employed, which leverages the high fluorine content for selective retention.[9]
Q6: Can the fluorine or methoxy groups react under my coupling conditions?
A6: Under standard palladium-catalyzed cross-coupling conditions (neutral to basic pH, temperatures typically ≤ 120 °C), both the fluoro and methoxy groups are generally robust.
-
Fluorine: While nucleophilic aromatic substitution (SNAr) of fluorine is possible, it typically requires highly activated systems (e.g., with multiple nitro groups) and/or harsh conditions (strong nucleophiles, high temperatures) not commonly employed in cross-coupling.[10][11]
-
Methoxy Group: Hydrolysis of the methoxy group to a phenol is also unlikely under these conditions. This transformation usually requires strong acids or bases at elevated temperatures.[12][13]
Section 2: In-Depth Troubleshooting Guides by Reaction Type
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for C-C bond formation. However, success with 1,2-Difluoro-4-iodo-5-methoxybenzene hinges on controlling competing pathways.
Troubleshooting Table: Suzuki-Miyaura Coupling
| Issue Observed | Probable Cause(s) | Recommended Action(s) |
| Low Conversion | Inefficient catalyst; Inactive boronic acid | Use a modern Pd pre-catalyst (e.g., G3/G4 palladacycle). Use fresh boronic acid or consider a more stable boronate ester (e.g., MIDA or pinacol). |
| Homocoupling (R-R) | Oxygen present in the reaction.[1][2] | Rigorously degas all solvents and reagents (freeze-pump-thaw). Maintain a positive pressure of inert gas (Ar/N₂). |
| Proto-deiodination (Ar-H) | Hydride source (solvent, base); Slow reductive elimination. | Use an anhydrous, aprotic solvent (dioxane, toluene). Screen bulky, electron-rich ligands to accelerate reductive elimination. |
| Insoluble Precipitate | Base incompatibility; Boronic acid decomposition. | Screen alternative bases (e.g., K₃PO₄, CsF, organic bases). Ensure the boronic acid is stable under the reaction conditions. |
Sonogashira Coupling
This reaction is highly effective for synthesizing arylalkynes but is notorious for the copper-catalyzed homocoupling of the alkyne partner.
Troubleshooting Table: Sonogashira Coupling
| Issue Observed | Probable Cause(s) | Recommended Action(s) |
| High levels of Diyne (R-C≡C-C≡C-R) | Oxygen contamination promoting copper-catalyzed Glaser coupling.[4] | 1. Primary: Rigorously degas and run under inert atmosphere. 2. Secondary: Switch to a "copper-free" Sonogashira protocol.[8] |
| Low Conversion | Inactive catalyst; Poor alkyne solubility. | Screen different Pd sources and ligands. Ensure the amine base is strong enough to deprotonate the alkyne. Use a co-solvent if needed. |
| Proto-deiodination (Ar-H) | Reaction temperature too high; Certain bases. | Lower the reaction temperature. Screen alternative amine bases (e.g., TEA vs. DIPEA). |
Buchwald-Hartwig Amination
C-N bond formation is sensitive to steric hindrance and the nature of the amine. The main side reaction to control is hydrodehalogenation.
Troubleshooting Table: Buchwald-Hartwig Amination
| Issue Observed | Probable Cause(s) | Recommended Action(s) |
| Hydrodehalogenation (Ar-H) | β-Hydride elimination is competitive with reductive elimination.[7] | Use ligands with large bite angles (e.g., Xantphos, DPEPhos) or very bulky monophosphine ligands (e.g., tBuXPhos) that favor reductive elimination. |
| Low Conversion | Sterically hindered amine; Weakly nucleophilic amine. | Switch to a more active catalyst system (ligand + Pd source). A stronger base (e.g., LHMDS, NaOtBu) may be required.[3] |
| Dark, insoluble mixture | Catalyst decomposition ("Palladium Black"). | Use an additional equivalent of ligand relative to the palladium source to improve catalyst stability. Ensure proper stirring. |
Section 3: Standard Operating Protocols (SOPs)
SOP 1: Analytical Byproduct Profiling using LC-MS
This protocol allows for the rapid identification and relative quantification of the starting material, desired product, and common byproducts.
-
Sample Preparation: At various time points (e.g., 1h, 4h, 24h), withdraw a ~50 µL aliquot from the reaction mixture using a nitrogen-purged syringe.
-
Quenching: Immediately quench the aliquot in 1 mL of a 1:1 acetonitrile/water solution. Vortex thoroughly.
-
Filtration: Filter the quenched sample through a 0.22 µm PTFE syringe filter to remove particulate matter.
-
LC-MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 5-7 minutes, hold for 1 minute, and re-equilibrate.
-
Injection Volume: 1-5 µL.
-
Detection: UV (e.g., 254 nm) and Mass Spectrometry (positive ion electrospray mode).
-
-
Data Analysis: Identify peaks by their mass-to-charge ratio (m/z).
-
1,2-Difluoro-4-iodo-5-methoxybenzene (Starting Material): Expected [M+H]⁺ ≈ 284.9
-
Deiodinated Byproduct: Expected [M+H]⁺ ≈ 159.1
-
Desired Product: Varies based on coupling partner.
-
Homocoupled Byproducts: Varies based on coupling partner.
-
SOP 2: Purification via Automated Flash Chromatography
This protocol is a general guideline for purifying the products derived from 1,2-Difluoro-4-iodo-5-methoxybenzene.
-
Reaction Workup: After the reaction is complete, cool to room temperature. Dilute with a suitable organic solvent (e.g., Ethyl Acetate, DCM) and wash with water and/or brine to remove inorganic salts. Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Adsorption: Adsorb the crude material onto a small amount of silica gel or Celite®. This "dry loading" technique typically results in better separation than direct liquid injection.
-
Column Selection: Choose a pre-packed silica gel column appropriately sized for your crude material mass (typically a 40:1 to 100:1 silica-to-crude ratio).
-
Solvent System Selection: Use TLC to determine an optimal solvent system. Aim for a retention factor (Rf) of ~0.2-0.3 for the desired product. Hexanes/Ethyl Acetate is a common starting point. Due to the fluorine atoms, your product will be less polar than a non-fluorinated analogue.
-
Gradient Elution: Program the flash chromatography system to run a gradient from a low polarity mobile phase (e.g., 100% Hexanes) to a higher polarity (e.g., 40% Ethyl Acetate in Hexanes) over 10-15 column volumes.
-
Fraction Collection & Analysis: Collect fractions and analyze by TLC or LC-MS to identify those containing the pure product. Combine pure fractions and remove the solvent under reduced pressure to yield the final, purified compound.
References
- BenchChem. (2025). Comparative Guide to Analytical Techniques for Byproduct Identification in 1-Chloro-3-iodobenzene Synthesis.
- BenchChem. (2025).
- Sigma-Aldrich. Cross-Coupling Reaction Guide.
- Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
- Nakajima, Y., et al. (2014). Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry.
- Quick Company.
- Wikipedia.
- Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
- Sciencemadness Discussion Board. (2022). Interesting route to 4-methoxyphenol.
- Vanderbilt University. (n.d.). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes.
- Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling).
- ResearchGate. (2024). A mechanism showing the hydrolysis of the methoxy groups and the condensation resulting in siloxane crosslinked PLA.
- Reddit. (2024). Hydrolysis of Methoxy Group but not Methylenedioxy.
- Chemistry LibreTexts. (2023).
- Wikipedia. Sonogashira coupling.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- MDPI. (2024).
- SAGE Journals. (n.d.). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH.
- BenchChem. (2025). Sonogashira Reactions with 2-Chloro-1,3-difluoro-4-iodobenzene.
Sources
- 1. reddit.com [reddit.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
Technical Support Center: Catalyst Poisoning in Reactions with 1,2-Difluoro-4-iodo-5-methoxybenzene
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 1,2-Difluoro-4-iodo-5-methoxybenzene. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) related to catalyst poisoning, a common challenge in harnessing this versatile building block in cross-coupling reactions. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, empowering you to diagnose and solve issues effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding catalyst performance in reactions involving 1,2-Difluoro-4-iodo-5-methoxybenzene.
Q1: Why is my Palladium-catalyzed reaction (e.g., Suzuki, Buchwald-Hartwig) with 1,2-Difluoro-4-iodo-5-methoxybenzene sluggish or failing?
A1: While 1,2-Difluoro-4-iodo-5-methoxybenzene is an aryl iodide, which typically ensures rapid oxidative addition to a Pd(0) center, several factors related to this specific substrate can lead to catalyst deactivation or "poisoning":
-
Iodide Inhibition: Although the C-I bond is reactive, the iodide anion (I⁻) released during the catalytic cycle can act as a poison. Iodide is a soft ligand that can bind strongly to the soft Pd(0) or Pd(II) center, forming inactive, stable palladium-iodide complexes or even bridged dimers that precipitate out of solution as palladium black.[1][2] This is a particularly known issue in Buchwald-Hartwig aminations.[1][3]
-
Substrate Purity: Commercial 1,2-Difluoro-4-iodo-5-methoxybenzene may contain impurities from its synthesis (e.g., residual starting materials, organosulfur compounds, or other halides) that can act as potent catalyst poisons.
-
Ligand Degradation: The phosphine ligands essential for stabilizing the active Pd(0) species can be susceptible to oxidation if degassing procedures are inadequate.[4] Furthermore, certain reaction conditions can promote ligand degradation.
-
Electron-Rich Nature: The methoxy group makes the aromatic ring electron-rich, which can slow the oxidative addition step compared to electron-deficient aryl halides.[5] This slower turnover can give deactivation pathways more time to occur.
Q2: Can the iodide released from the substrate really poison the catalyst? Isn't iodide the leaving group?
A2: Yes, this is a well-documented phenomenon. While iodide is the leaving group, its concentration builds as the reaction progresses. It can compete with other ligands for coordination to the palladium center. In some cases, it can form highly stable, catalytically inactive µ-iodo bridged palladium dimers.[1] While this is less of a problem in Suzuki couplings compared to Buchwald-Hartwig aminations, it can still contribute to lower-than-expected reaction rates or incomplete conversion, especially at lower temperatures.[1][6] However, it's also noted that in some specific catalytic systems, iodide can have an enhancing effect by forming binuclear palladium complexes that accelerate the catalytic cycle.[7][8] This highlights the complexity and system-dependent nature of its role.
Q3: Are there specific ligands that are more robust for reactions with this substrate?
A3: Absolutely. The choice of ligand is critical to prevent catalyst deactivation and promote efficient turnover. For challenging substrates, especially those prone to catalyst inhibition, modern biaryl monophosphine ligands (often called "Buchwald ligands") are highly recommended.
-
Sterically Hindered, Electron-Rich Ligands: Ligands like XPhos, SPhos, and RuPhos are designed to be bulky and electron-donating.[9] The steric bulk helps prevent the formation of inactive catalyst dimers and protects the metal center.[10] The electron-rich nature increases the electron density on the palladium, which can accelerate the key oxidative addition and reductive elimination steps.[10][11]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are also excellent choices as they form very strong bonds to the palladium center, making them resistant to dissociation and deactivation pathways like aggregation.[9]
Q4: What impurities should I be most concerned about in my 1,2-Difluoro-4-iodo-5-methoxybenzene starting material?
A4: Impurities are a primary suspect in catalyst poisoning. Key culprits include:
-
Sulfur-Containing Compounds: Even trace amounts of thiols or thioethers from synthesis or degradation can irreversibly bind to and poison palladium catalysts.[12][13]
-
Other Halogenated Species: The presence of aryl bromides or chlorides can complicate the reaction, as they have different reactivity profiles and may require more forcing conditions, leading to catalyst decomposition over time.[4]
-
Unidentified Organics: Any number of organic byproducts could potentially chelate the palladium or interfere with the catalytic cycle. It is always recommended to check the purity of the starting material by GC-MS or NMR and consider purification if in doubt.
Part 2: Troubleshooting Guide
This guide is structured around specific problems you might encounter in the lab.
Problem 1: Low or No Product Conversion; Starting Material Remains
Your reaction (e.g., Suzuki, Heck, Buchwald-Hartwig) stalls or fails to initiate, with TLC or GC-MS analysis showing primarily unreacted 1,2-Difluoro-4-iodo-5-methoxybenzene.
Caption: Troubleshooting workflow for low reaction conversion.
-
Cause: Impure Starting Material.
-
Diagnosis: Run a high-resolution NMR and GC-MS of your 1,2-Difluoro-4-iodo-5-methoxybenzene. Look for small, unidentifiable peaks or signals corresponding to sulfur-containing compounds.
-
Solution: Purify the aryl iodide before use. Recrystallization or flash column chromatography are effective methods. See Protocol 1 for a general purification guide.
-
-
Cause: Catalyst Inhibition by Iodide.
-
Diagnosis: This is often a process of elimination. If all reagents are pure and conditions are optimal, but the reaction stalls, iodide inhibition is a strong possibility, particularly in C-N couplings.
-
Solution 1 (Ligand Change): The most effective solution is to switch to a more robust ligand system. Bulky biarylphosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are designed to create a sterically shielded palladium center that is less susceptible to inhibition by halide anions.[9][12]
-
Solution 2 (Increase Catalyst Loading): While not ideal from an efficiency standpoint, increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes provide enough active catalyst to overcome the poisoning effect and drive the reaction to completion.[12]
-
-
Cause: Inactive Catalyst or Ligand Degradation.
-
Diagnosis: The reaction mixture may turn black quickly, indicating the formation of palladium black (inactive, aggregated Pd(0)).[4] This happens when the ligand fails to stabilize the active monomeric palladium species.
-
Solution: Ensure your reaction is rigorously degassed (3-4 cycles of vacuum/backfill with an inert gas like argon). Use fresh, high-quality palladium precursors and ligands. Consider using a pre-formed Pd(0) source or a palladacycle precatalyst, which can be more stable and active.[12][14]
-
Problem 2: Reaction Produces Significant Byproducts, Such as Hydrodehalogenation (C-I bond replaced by C-H)
Instead of the desired coupled product, you observe a significant amount of 1,2-difluoro-5-methoxybenzene.
-
Cause: β-Hydride Elimination Pathway.
-
Diagnosis: This is a known side reaction in many cross-coupling cycles, competing with reductive elimination.[11] It is often promoted by certain bases or solvents and can be an issue in Buchwald-Hartwig aminations.
-
Solution:
-
Ligand Choice: Use bulky, electron-rich ligands. These ligands are known to favor the reductive elimination step over β-hydride elimination.[11]
-
Base Selection: The choice of base is critical. For Suzuki reactions, K₃PO₄ or Cs₂CO₃ are often effective.[9] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOt-Bu or LHMDS is standard, but careful optimization is required.
-
Solvent: Aprotic, non-polar solvents like toluene or dioxane are generally preferred over polar aprotic solvents like DMF, which can sometimes promote side reactions.[4]
-
-
-
Cause: Protodeboronation (in Suzuki Reactions).
-
Diagnosis: If you are performing a Suzuki coupling, your boronic acid partner may be unstable under the reaction conditions and is being replaced by a proton from the solvent or trace water.
-
Solution:
-
Use Anhydrous Conditions: Ensure your base (e.g., K₃PO₄) and solvent are anhydrous. Interestingly, for K₃PO₄, a very small, stoichiometric amount of water can sometimes be beneficial.[4][5]
-
Switch to a Boronic Ester: Boronic esters (e.g., pinacol esters) are often more stable than their corresponding boronic acids and can be used to suppress protodeboronation.[4]
-
-
Part 3: Key Experimental Protocols
Protocol 1: Purification of 1,2-Difluoro-4-iodo-5-methoxybenzene
This protocol provides a general guideline for purifying the starting material to remove potential catalyst poisons.
Objective: To achieve >99% purity as determined by GC-MS and NMR.
Method: Flash Column Chromatography
-
Slurry Preparation: Dissolve the crude 1,2-Difluoro-4-iodo-5-methoxybenzene in a minimal amount of a non-polar solvent like dichloromethane (DCM). Add a small amount of silica gel to create a slurry.
-
Column Packing: Pack a glass column with silica gel using a non-polar eluent (e.g., hexanes or petroleum ether).
-
Loading: Carefully evaporate the DCM from the slurry under reduced pressure until a dry, free-flowing powder is obtained. Load this dry powder onto the top of the packed silica gel column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexanes). Gradually increase the polarity by adding ethyl acetate (e.g., starting with 1% ethyl acetate in hexanes and slowly increasing to 5%).
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC).
-
Analysis & Pooling: Combine the fractions containing the pure product. Verify purity using NMR and GC-MS.
-
Solvent Removal: Remove the solvent under reduced pressure to yield the purified solid. Dry thoroughly under high vacuum.
Data Summary Table
| Issue | Probable Cause | Recommended Catalyst System | Base / Solvent | Citation |
| Low Conversion | Iodide Inhibition | Pd₂(dba)₃ with XPhos or SPhos | K₃PO₄ or Cs₂CO₃ / Toluene or Dioxane | [1][9] |
| Catalyst Dies | Impurities (e.g., Sulfur) | Pd(OAc)₂ with RuPhos or NHC ligand | NaOt-Bu / Toluene | [4][12] |
| Hydrodehalogenation | β-Hydride Elimination | Pd(OAc)₂ with BrettPhos | LHMDS / THF | [11] |
| Inconsistent Results | Reagent Quality | Use a pre-catalyst (e.g., XPhos-Pd-G3) | Ensure anhydrous conditions | [4][12] |
References
-
Ràfols, C., et al. (2018). Intracellular Deprotection Reactions Mediated by Palladium Complexes Equipped with Designed Phosphine Ligands. ACS Catalysis. [Link]
-
Li, Y., et al. (2001). Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. Organic Letters. [Link]
-
Reddit discussion on iodine poisoning of palladium catalysts. (2017). r/chemistry. [Link]
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]
-
Ràfols, C., et al. (2018). Intracellular Deprotection Reactions Mediated by Palladium Complexes Equipped with Designed Phosphine Ligands. ResearchGate. [Link]
-
Palladium complexes containing diphosphine and sulfonated phosphine ligands for C-C bond forming reactions. Catalytic and mechanistic studies. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Zhang, Y., et al. (2020). Iodide-enhanced palladium catalysis via formation of iodide-bridged binuclear palladium complex. ResearchGate. [Link]
-
Erhardt, S., et al. (2003). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society. [Link]
-
Ng, S. S. (2025). Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. PolyU Electronic Theses. [Link]
-
Iodide-enhanced palladium catalysis via formation of iodide-bridged binuclear palladium complex. (2020). Springer Nature Research Communities. [Link]
-
Reddit discussion on diagnosing failed Suzuki coupling. (2021). r/Chempros. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 19, 2026, from [Link]
-
GherM., et al. (2010). Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides. ACS Publications. [Link]
-
Bruno, N. C., et al. (2011). Water-Mediated Catalyst Preactivation: An Efficient Protocol for C−N Cross-Coupling Reactions. Organic Letters. [Link]
-
Scott, D. A., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. communities.springernature.com [communities.springernature.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling Up Reactions with 1,2-Difluoro-4-iodo-5-methoxybenzene
Welcome to the technical support center for 1,2-Difluoro-4-iodo-5-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) for scaling up reactions involving this versatile building block. Our goal is to empower you with the knowledge to anticipate challenges, optimize your reaction conditions, and ensure a safe and successful scale-up process.
Introduction to 1,2-Difluoro-4-iodo-5-methoxybenzene
1,2-Difluoro-4-iodo-5-methoxybenzene is a key intermediate in organic synthesis, particularly valued in the development of pharmaceuticals and agrochemicals.[1] Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms, an electron-donating methoxy group, and a reactive iodine atom, makes it an attractive substrate for a variety of cross-coupling reactions. The fluorine atoms can enhance metabolic stability and lipophilicity in the final products, which are desirable properties in medicinal chemistry.[1]
However, scaling up reactions with this compound is not without its challenges. Issues such as solubility, catalyst efficiency, side-product formation, and purification can become more pronounced at a larger scale. This guide will provide a structured approach to addressing these potential hurdles.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding the handling and use of 1,2-Difluoro-4-iodo-5-methoxybenzene:
Q1: How should I properly store and handle 1,2-Difluoro-4-iodo-5-methoxybenzene?
A1: Proper storage is crucial to maintain the integrity of the compound. It should be stored in a tightly sealed container, in a cool, dry, and well-ventilated area, protected from light.[2] Light sensitivity is a common characteristic of iodinated aromatic compounds and can lead to gradual decomposition.[3] Always handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][5]
Q2: What are the primary safety concerns when working with this compound?
A2: 1,2-Difluoro-4-iodo-5-methoxybenzene may cause skin, eye, and respiratory irritation.[6] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[4] In case of contact, rinse the affected area thoroughly with water.[6] During reactions, be aware of the potential for thermal decomposition, which can release hazardous gases such as hydrogen iodide and hydrogen fluoride.[2]
Q3: What are the most common reactions performed with 1,2-Difluoro-4-iodo-5-methoxybenzene?
A3: The presence of the iodine atom makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. The most common transformations include:
-
Suzuki-Miyaura Coupling: To form a new carbon-carbon bond with a boronic acid or ester.
-
Sonogashira Coupling: To introduce an alkyne moiety.[7]
-
Buchwald-Hartwig Amination: For the formation of a carbon-nitrogen bond.
Q4: I'm observing deiodination of my starting material during the reaction. What could be the cause and how can I prevent it?
A4: Deiodination, the premature loss of the iodine atom, is a common side reaction for iodinated aromatics.[3] Potential causes include high temperatures, the presence of strong reducing agents, or exposure to light.[3] To mitigate this, consider the following:
-
Lower the reaction temperature: If the reaction kinetics allow, a lower temperature can reduce thermal decomposition.
-
Use an inert atmosphere: Performing the reaction under nitrogen or argon can prevent reactions with atmospheric components.
-
Protect from light: Use amber glassware or cover the reaction vessel with aluminum foil.[3]
Troubleshooting Guides for Common Scale-Up Challenges
Scaling up a reaction from milligram to gram or kilogram quantities often introduces new variables and magnifies minor issues. This section provides a systematic approach to troubleshooting common problems encountered when scaling up reactions with 1,2-Difluoro-4-iodo-5-methoxybenzene.
Issue 1: Poor Solubility of Starting Materials or Intermediates
Symptoms:
-
Incomplete reaction, even with extended reaction times.
-
Formation of a heterogeneous mixture where a solid is observed.
-
Inconsistent results between batches.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inappropriate Solvent System | The choice of solvent is critical for solubility. For Suzuki and Sonogashira couplings, common solvents include toluene, dioxane, THF, and DMF.[8] If solubility is an issue, consider using a solvent mixture or switching to a solvent with better solubilizing properties for your specific substrates, such as chlorinated aromatics (e.g., chlorobenzene), which can be effective for anthracene derivatives.[8] |
| Precipitation of Intermediates | The product or a key intermediate may be less soluble than the starting materials, causing it to precipitate out of the reaction mixture and halt the reaction.[9] This can be addressed by increasing the reaction temperature (if the compounds are stable) or by using a solvent in which all components remain in solution. |
| Insufficient Agitation | On a larger scale, ensuring proper mixing is crucial. Inadequate agitation can lead to localized concentration gradients and poor heat transfer, affecting reaction rates and selectivity. Ensure your stirring is vigorous enough to maintain a homogeneous mixture. |
Issue 2: Inefficient or Incomplete Conversion in Cross-Coupling Reactions
Symptoms:
-
The reaction stalls, leaving a significant amount of starting material.
-
Low yield of the desired product.
Potential Causes and Solutions:
-
Catalyst Deactivation: Palladium catalysts can be sensitive to oxygen.[10] Ensure that your solvent is thoroughly degassed before adding the catalyst. On a larger scale, sparging with an inert gas like argon or nitrogen is often more effective than freeze-pump-thaw cycles.
-
Ligand Selection: The choice of phosphine ligand is critical for the success of cross-coupling reactions. Electron-rich and bulky ligands can accelerate the oxidative addition step, which is often rate-limiting, especially with electron-rich aryl halides.[10][11] If your reaction is sluggish, consider screening a panel of ligands (e.g., Buchwald ligands) to find the optimal one for your system.
-
Base Strength and Solubility: The base plays a crucial role in the catalytic cycle. In Suzuki couplings, the base is required for the transmetalation step.[12] The solubility of the base can also be a factor. Inorganic bases like K₃PO₄ and Cs₂CO₃ are commonly used. If you are using an anhydrous coupling, a small amount of water may be necessary for the reaction to proceed with K₃PO₄.[11]
-
Protodeboronation (Suzuki Coupling): Boronic acids can be unstable and undergo hydrolysis (protodeboronation), especially at elevated temperatures and in the presence of water.[10] This side reaction consumes the boronic acid and reduces the yield. To minimize this, ensure your reaction is run under anhydrous conditions if possible, or consider using more stable boronic esters (e.g., pinacol esters).
Issue 3: Formation of Significant Side Products
Symptoms:
-
Complex crude reaction mixture as seen by TLC, LC-MS, or NMR.
-
Difficult purification.
Potential Causes and Solutions:
| Side Product | Potential Cause | Recommended Solution |
| Homocoupling of Starting Materials | This can occur in both Suzuki and Sonogashira couplings. In Sonogashira reactions, the homocoupling of the alkyne (Glaser coupling) is a common side reaction, often promoted by the presence of oxygen and the copper co-catalyst.[13] | For Sonogashira couplings, consider running the reaction under copper-free conditions or in an oxygen-free environment.[13] For Suzuki couplings, ensure thorough degassing of the reaction mixture. |
| Protodeiodination | As mentioned in the FAQs, this is the loss of the iodine atom from the starting material. | Lower the reaction temperature, protect from light, and ensure the reaction is run under an inert atmosphere.[3] |
| Over-reaction/Multiple Couplings | If your coupling partner has multiple reactive sites, you may see the formation of doubly coupled products. | Carefully control the stoichiometry of your reactants. Using a slight excess of the 1,2-difluoro-4-iodo-5-methoxybenzene may be necessary to drive the reaction to completion, but a large excess should be avoided. |
Experimental Protocols
The following are generalized, step-by-step protocols for common reactions with 1,2-Difluoro-4-iodo-5-methoxybenzene. These should be optimized for your specific substrates.
Protocol 1: Suzuki-Miyaura Coupling (Gram Scale)
-
Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a condenser, magnetic stirrer, and an argon inlet, add 1,2-Difluoro-4-iodo-5-methoxybenzene (1.0 eq), the boronic acid or ester (1.1-1.5 eq), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq).
-
Solvent Addition and Degassing: Add the chosen solvent (e.g., dioxane/water 4:1, or toluene). Degas the mixture by sparging with argon for at least 30 minutes.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if necessary).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the palladium catalyst. Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography or recrystallization.[14]
Protocol 2: Sonogashira Coupling (Gram Scale)
-
Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a condenser, magnetic stirrer, and an argon inlet, add 1,2-Difluoro-4-iodo-5-methoxybenzene (1.0 eq), the terminal alkyne (1.1-1.5 eq), and a copper(I) salt (e.g., CuI, 2-10 mol%).
-
Solvent and Base Addition: Add a suitable solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylamine). The amine often serves as both the base and a co-solvent.
-
Degassing: Degas the mixture by sparging with argon for at least 30 minutes.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%) and ligand (if necessary).
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution (to remove copper salts), followed by water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography.[14]
Data Summary Table
The following table provides a quick reference for the physical properties of 1,2-Difluoro-4-iodo-5-methoxybenzene and related compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 1,2-Difluoro-4-iodo-5-methoxybenzene | C₇H₅F₂IO | 270.01 | Not Available |
| 1,2-Difluoro-3-iodo-4-methoxybenzene | C₇H₅F₂IO | 270.01 | Not Available |
| 1,2-Difluoro-4-iodobenzene | C₆H₃F₂I | 239.99 | 64248-58-4[15] |
| 1-Fluoro-4-iodo-2-methoxybenzene | C₇H₆FIO | 252.03 | 773855-64-4 |
References
- Thermo Fisher Scientific. (2011).
- Thermo Fisher Scientific. (2025).
-
ResearchGate. (n.d.). Large-Scale Sonogashira Coupling for the Synthesis of an mGluR5 Negative Allosteric Modulator. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
PubChem. (n.d.). 1,2-Difluoro-3-iodo-4-methoxybenzene. Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
Reddit. (2024). Failed suzuki coupling, any suggenstions?. Retrieved from [Link]
-
ACS Publications. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
PMC. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Retrieved from [Link]
-
Vanderbilt University. (n.d.). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Retrieved from [Link]
-
MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Retrieved from [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]
-
PubChem. (n.d.). 1,2-Difluoro-4-iodobenzene. Retrieved from [Link]
-
PubMed. (2005). 1,4-Difluoro-2,5-dimethoxybenzene as a Precursor for Iterative Double Benzyne-Furan Diels-Alder Reactions. Retrieved from [Link]
- Sci-Hub. (2005). 1,4-Difluoro-2,5-dimethoxybenzene as a Precursor for Iterative Double Benzyne−Furan Diels−Alder Reactions.
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ResearchGate. (n.d.). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Retrieved from [Link]
-
ChemRxiv. (n.d.). Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcya. Retrieved from [Link]
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Wychem. (n.d.). 1,2-Difluoro-4,5-dimethoxybenzene. Retrieved from [Link]
- Sci-Hub. (1980). The reaction of 1,2-diiodo-tetrafluoroethane with sulfur trioxide.
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Validation & Comparative
A Senior Application Scientist's Guide to the Characterization of 1,2-Difluoro-4-iodo-5-methoxybenzene Reaction Products
Introduction: The Versatility of a Polysubstituted Benzene Ring
To the researchers, chemists, and drug development professionals navigating the complex landscape of medicinal chemistry and materials science, the strategic choice of building blocks is paramount. 1,2-Difluoro-4-iodo-5-methoxybenzene is a prime example of a highly versatile scaffold. Its unique arrangement of substituents—two vicinal fluorine atoms, a reactive iodine, and an electron-donating methoxy group—offers a playbook for selective, sequential functionalization. The difluoro motif is a sought-after feature in pharmaceutical candidates for its ability to modulate metabolic stability and binding affinity, while the iodo group serves as a reactive handle for robust carbon-carbon and carbon-nitrogen bond formation.
This guide provides an in-depth comparison of common synthetic transformations involving this substrate, focusing on the rigorous characterization of the resulting products. We will move beyond mere protocols to explain the underlying principles of reaction selectivity and the analytical logic required to unequivocally confirm the identity and purity of your target molecules.
The Strategic Importance of Selective Reactivity
The key to unlocking the potential of 1,2-Difluoro-4-iodo-5-methoxybenzene lies in the differential reactivity of its halogen substituents. In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly weaker and more susceptible to oxidative addition to a Pd(0) center than the highly stable carbon-fluorine (C-F) bond. This reactivity delta (I >> Br > Cl >> F) is the foundation upon which selective synthesis is built, allowing for precise modification at the C4 position while preserving the difluoro moiety.[1]
Part 1: Palladium-Catalyzed Cross-Coupling Reactions
The workhorse reactions for derivatizing the C-I bond of our substrate are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. Below, we compare these transformations, providing representative protocols and the critical characterization data needed to validate their outcomes.
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is an indispensable tool for creating C(sp²)-C(sp²) bonds, enabling the synthesis of complex biaryl compounds.[2] Its tolerance for a wide range of functional groups and the general stability of its boronic acid coupling partners make it a first-choice reaction for many synthetic campaigns.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
This protocol is adapted from standard procedures for aryl iodides and serves as a guiding example.[2][3]
-
Reaction Setup: In a dry round-bottom flask, combine 1,2-difluoro-4-iodo-5-methoxybenzene (1.0 mmol, 1.0 eq), (4-methoxyphenyl)boronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).
-
Solvent Addition: Add a degassed solvent mixture, such as Toluene/Ethanol/Water (4:1:1, 10 mL).
-
Degassing: Purge the flask with an inert gas (Argon or Nitrogen) for 15 minutes.
-
Reaction: Heat the mixture to 90°C and stir vigorously under the inert atmosphere. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: After completion (typically 2-12 hours), cool the reaction to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.
-
¹H NMR: Expect to see two distinct singlets for the two methoxy groups. The aromatic region will show characteristic doublets and multiplets for the newly formed biaryl system. The two protons on the difluoromethoxybenzene ring will appear as doublets or triplets due to coupling with the adjacent fluorine atoms.
-
¹⁹F NMR: This is the most definitive technique. Two distinct signals are expected for the non-equivalent fluorine atoms. Each signal will likely appear as a doublet of doublets (or more complex multiplet) due to coupling to each other (³JFF) and to the adjacent aromatic protons (³JHF and ⁴JHF). The chemical shifts will be indicative of their electronic environment.[4][5]
-
¹³C NMR: Look for signals corresponding to the carbon atoms directly bonded to fluorine, which will appear as large doublets (¹JCF coupling).
-
Mass Spectrometry (MS): The molecular ion peak (M+) in a high-resolution mass spectrum will confirm the elemental composition.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction provides a powerful route to C(sp²)-C(sp) bonds, coupling aryl halides with terminal alkynes.[6] This reaction is fundamental for synthesizing conjugated systems used in materials science and as precursors for complex heterocyclic structures. A copper(I) co-catalyst is typically employed to increase the reaction rate, allowing for milder conditions.[7]
This protocol is based on established methods for Sonogashira couplings of iodoarenes.[8][9]
-
Reaction Setup: To a Schlenk flask, add 1,2-difluoro-4-iodo-5-methoxybenzene (1.0 mmol, 1.0 eq), bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 2 mol%), and copper(I) iodide (CuI) (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF, 10 mL) and a base (e.g., triethylamine or diisopropylamine, 3.0 mmol, 3.0 eq). Finally, add phenylacetylene (1.1 mmol, 1.1 eq) via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50°C) until the starting material is consumed (monitor by TLC).
-
Workup: Quench the reaction with saturated aqueous ammonium chloride solution. Extract with an organic solvent like diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.
-
¹H NMR: The most telling signal is the disappearance of the terminal alkyne proton (if present in the starting material) and the appearance of the aromatic protons' signals, which will be shifted due to the new substituent.
-
¹⁹F NMR: Similar to the Suzuki product, two distinct signals for the fluorine atoms are expected, with coupling patterns reflecting their environment.
-
¹³C NMR: The two alkyne carbons will appear in the 80-100 ppm range. The carbon attached to the aromatic ring will be slightly downfield of the terminal alkyne carbon.
-
IR Spectroscopy: The characteristic C≡C stretch will appear in the 2100-2260 cm⁻¹ region. The terminal C-H stretch of the starting alkyne (around 3300 cm⁻¹) will be absent in the product.
-
Mass Spectrometry (MS): The molecular ion peak will confirm the successful coupling.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, which are ubiquitous in pharmaceuticals.[10] The reaction couples an aryl halide with a primary or secondary amine using a palladium catalyst, a suitable phosphine ligand, and a base.[11][12] The choice of ligand is critical and often dictates the reaction's success and scope.[13]
This protocol is a representative example adapted from established Buchwald-Hartwig amination procedures.[11][14]
-
Reaction Setup: In an oven-dried, resealable Schlenk tube, add sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 eq).
-
Catalyst/Ligand Premix: In a separate vial, mix tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 1.5 mol%) and a suitable ligand like XantPhos (0.036 mmol, 3.6 mol%).
-
Component Addition: To the Schlenk tube, add the catalyst/ligand premix, followed by 1,2-difluoro-4-iodo-5-methoxybenzene (1.0 mmol, 1.0 eq).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas three times.
-
Reagent Addition: Add anhydrous, degassed toluene (5 mL), followed by benzylamine (1.2 mmol, 1.2 eq) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100°C and stir for 12-24 hours.
-
Workup: Cool to room temperature, dilute with diethyl ether, and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
-
¹H NMR: Key signals include the benzylic protons (CH₂) of the benzyl group, which often appear as a doublet coupled to the N-H proton, and the N-H proton itself, which may be a broad singlet or a triplet.
-
¹⁹F NMR: The two fluorine signals will experience a chemical shift change compared to the starting material due to the introduction of the electron-donating amine group.
-
Mass Spectrometry (MS): The molecular ion peak will confirm the mass of the desired aryl amine product.
Performance Comparison of Cross-Coupling Reactions
| Reaction Type | Key Advantages | Common Challenges | Alternative Methods |
| Suzuki-Miyaura | High functional group tolerance; stable reagents; commercially diverse boronic acids.[2] | Potential for boronic acid homocoupling; removal of boron-containing byproducts. | Stille Coupling (uses toxic organotins); Negishi Coupling (moisture-sensitive organozincs). |
| Sonogashira | Direct introduction of alkynes; mild conditions possible.[6] | Alkyne homocoupling (Glaser coupling); sensitivity to oxygen; requires copper co-catalyst.[6] | Copper-free Sonogashira protocols; coupling with alkynyl Grignards.[15] |
| Buchwald-Hartwig | Broad scope for amines (primary, secondary, anilines); access to key pharmaceutical scaffolds.[10][12] | Requires careful selection of ligand/base combination; potential for β-hydride elimination. | Ullmann Condensation (requires harsh conditions, high copper loading); SNAr (limited substrate scope). |
Part 2: Nucleophilic Aromatic Substitution (SNAr)
While the C-I bond is the primary site for cross-coupling, the fluorine atoms on the ring are activated towards nucleophilic aromatic substitution (SNAr), particularly by strong nucleophiles. The electron-withdrawing nature of the fluorine atoms and the resonance-stabilizing potential of the ring can facilitate the displacement of one of the fluorines. The methoxy group, typically an electron-donating group, can have a more complex influence in SNAr reactions, but substitution at positions ortho or para to activating groups is generally favored.[16]
Comparative Analysis: SNAr vs. Cross-Coupling
The primary alternative to forming, for example, a C-O or C-N bond via Buchwald-Hartwig etherification or amination would be a direct SNAr reaction.
Caption: Decision workflow for selective functionalization of the scaffold.
A reaction with a strong nucleophile like sodium methoxide in a polar aprotic solvent (e.g., DMF or DMSO) at elevated temperatures could potentially displace one of the fluorine atoms to yield a difluoro-dimethoxybenzene isomer.
-
Key Challenge: Achieving selectivity between the two non-equivalent fluorine atoms (F1 and F2) would be a significant challenge.
-
Characterization: The most powerful tool to confirm the outcome would be ¹⁹F NMR . The disappearance of one of the fluorine signals and a significant shift in the remaining one would confirm the substitution. Furthermore, 2D NMR techniques like HMBC and NOESY would be crucial to definitively establish the regiochemistry of the substitution—i.e., which fluorine was replaced—by correlating the remaining fluorine and the new methoxy group with nearby protons.
| Method | Selectivity | Conditions | Scope |
| Pd Cross-Coupling | Excellent for C-I bond | Mild to moderate (RT to 120°C) | Very broad (C, N, O, S nucleophiles) |
| SNAr | Targets activated C-F bonds | Often harsh (strong base, high temp) | Generally limited to strong nucleophiles |
Conclusion
1,2-Difluoro-4-iodo-5-methoxybenzene is a strategically designed building block that offers chemists a reliable platform for creating diverse and complex molecular architectures. The predictable and high selectivity of palladium-catalyzed cross-coupling at the iodo position allows for the confident introduction of aryl, alkynyl, and amino functionalities. The robust characterization of these products hinges on a multi-technique approach, with ¹⁹F NMR serving as the most unequivocal tool for confirming the integrity of the difluoro moiety and probing the new electronic environment of the aromatic ring. While SNAr reactions at the C-F positions present an alternative pathway, they pose significant challenges in selectivity and require more rigorous analytical methods to determine regiochemistry. By understanding the principles outlined in this guide, researchers can effectively leverage this versatile substrate to accelerate their discovery programs.
References
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]
- Supporting Information for: Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System. (2013). Chemical Science.
-
Buchwald-Hartwig Cross-Coupling. (2021, February 23). J&K Scientific LLC. Retrieved from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Why methoxy group acts similar to trifluoromethyl in nucleophilic aromatic substitution. (2019, August 4). Chemistry Stack Exchange. Retrieved from [Link]
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023, March 29). YouTube. Retrieved from [Link]
-
Kashani, S. K., & Jessiman, J. E. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]
- Flow Chemistry: Sonogashira Coupling. (n.d.). Syrris.
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Retrieved from [Link]
-
Sonogashira Coupling. (2021, August 5). Chemistry LibreTexts. Retrieved from [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). SciSpace. Retrieved from [Link]
-
Sonogashira coupling. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]
-
Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. (2020, March 17). ACG Publications. Retrieved from [Link]
-
Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2022, July 26). National Institutes of Health. Retrieved from [Link]
-
"Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. (2015). SciELO México. Retrieved from [Link]
-
Effect of aldehyde and methoxy substituents on nucleophilic aromatic substitution by [18F]fluoride. (2005, August 5). ResearchGate. Retrieved from [Link]
-
Quantitative NMR spectroscopy on fluorine- containing drugs. (2020). Diva-portal.org. Retrieved from [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). Semantic Scholar. Retrieved from [Link]
- Application Notes and Protocols for Suzuki Coupling with 4-Iodo-3-methoxyisothiazole. (2025). BenchChem.
- Application Note and Protocol for the Synthesis of 4'-Methoxy[1,1'-biphenyl]-2,5-diol via Suzuki Coupling. (2025). BenchChem.
-
NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine. (2019, February 23). Loughborough University Research Repository. Retrieved from [Link]
-
New Frontiers and Developing Applications in 19F NMR. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Difluoroacetamide: A Selectively Tunable, Universal 1H and 19F Quantitative NMR Calibrant. (n.d.). ChemRxiv. Retrieved from [Link]
- Application Notes and Protocols: 2-Chloro-1,3-difluoro-4-iodobenzene in Suzuki Coupling Reactions. (2025). BenchChem.
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A Researcher's Guide to 1H NMR Analysis of 1,2-Difluoro-4-iodo-5-methoxybenzene Derivatives
For researchers and professionals in drug development, the precise characterization of molecular structures is a cornerstone of successful innovation. Among the vast arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands out for its ability to provide detailed information about the chemical environment of hydrogen atoms within a molecule. This guide offers an in-depth comparison and analysis of the 1H NMR spectra of 1,2-Difluoro-4-iodo-5-methoxybenzene and its derivatives, providing field-proven insights and experimental data to aid in structural elucidation.
The presence of multiple substituents on the benzene ring, including fluorine, iodine, and a methoxy group, creates a unique electronic environment that significantly influences the 1H NMR spectrum. Understanding these influences is critical for accurate spectral interpretation.
The Foundational Spectrum: 1,2-Difluoro-4-iodo-5-methoxybenzene
The 1H NMR spectrum of the parent compound, 1,2-Difluoro-4-iodo-5-methoxybenzene, serves as our baseline. The aromatic region of the spectrum is of primary interest, typically appearing between 6.5 and 8.0 ppm. The substituents on the benzene ring cause the aromatic protons to be non-equivalent, leading to splitting patterns that are dictated by the number and nature of these substituents.[1]
The methoxy group (-OCH3) is an electron-donating group, which tends to increase the electron density at the ortho and para positions of the benzene ring through resonance.[2][3] This increased electron density results in greater shielding of the nearby protons, causing their signals to shift to a higher field (upfield).[1][2] Conversely, electron-withdrawing groups decrease electron density, leading to deshielding and a downfield shift in the proton signals.[1][3] Fluorine is an interesting case; while it is highly electronegative and thus electron-withdrawing inductively, it can also act as a pi-donor.[4] The overall effect on the chemical shift will be a combination of these inductive and resonance effects.
Comparative Analysis: The Impact of Derivatives
The introduction of additional functional groups or alterations to the existing ones in 1,2-Difluoro-4-iodo-5-methoxybenzene derivatives leads to predictable yet distinct changes in the 1H NMR spectrum. Let's consider a few hypothetical derivatives to illustrate these principles.
Derivative A: Addition of an Electron-Withdrawing Group (e.g., -NO2) at position 3
The introduction of a strong electron-withdrawing nitro group will significantly deshield the adjacent protons. This effect, combined with the influences of the existing fluoro, iodo, and methoxy groups, will result in a more complex and downfield-shifted aromatic region.
Derivative B: Replacement of Iodine with Bromine
Replacing iodine with the more electronegative bromine atom will have a subtle but noticeable effect. The proton ortho to the bromine will experience a slightly greater deshielding effect, causing a minor downfield shift compared to the parent iodo-compound.
Derivative C: O-Demethylation to a Hydroxyl Group
Conversion of the methoxy group to a hydroxyl group will alter the electronic and potentially the conformational properties of the molecule. The hydroxyl group is also an electron-donating group, but its shielding effect may differ from that of the methoxy group. Furthermore, the hydroxyl proton will introduce a new, often broad, signal whose chemical shift is concentration and solvent-dependent.
Table 1: Predicted 1H NMR Chemical Shift Ranges for Aromatic Protons
| Compound | Substituent Effects | Predicted Aromatic Proton Chemical Shift Range (ppm) |
| 1,2-Difluoro-4-iodo-5-methoxybenzene | Baseline | ~6.8 - 7.5 |
| Derivative A (-NO2 at C3) | Strong deshielding from -NO2 | ~7.5 - 8.5 |
| Derivative B (-Br at C4) | Slightly increased deshielding | ~6.9 - 7.6 |
| Derivative C (-OH at C5) | Altered shielding from -OH | ~6.7 - 7.4 |
Experimental Protocol: Acquiring High-Quality 1H NMR Spectra
To obtain reliable and high-resolution 1H NMR spectra, meticulous sample preparation and instrument setup are paramount.[5]
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the compound.[5]
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry vial.[5] The choice of solvent is crucial as it can influence the chemical shifts.[6]
-
To ensure a homogeneous magnetic field and sharp signals, the solution must be free of any solid particles.[5][7] Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[7]
-
Ensure the sample height in the NMR tube is between 40-50 mm.[5]
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, which is essential for achieving high resolution and minimizing peak broadening.[6]
-
Acquire the 1H NMR spectrum using appropriate parameters (e.g., pulse width, acquisition time, relaxation delay). For quantitative analysis, ensure a sufficient relaxation delay (typically 5 times the longest T1 relaxation time) is used.[8]
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale by referencing the residual solvent peak or an internal standard like tetramethylsilane (TMS).[9]
-
Integrate the signals to determine the relative number of protons corresponding to each peak.[9]
-
Visualizing Molecular Interactions and Workflow
To better understand the relationships between the different protons and the experimental workflow, the following diagrams are provided.
Caption: Key through-bond couplings in 1,2-Difluoro-4-iodo-5-methoxybenzene.
Caption: A streamlined workflow for acquiring and analyzing 1H NMR spectra.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. Consistent and reproducible results are achieved by adhering to the principles of meticulous sample preparation and proper instrument calibration. The use of deuterated solvents with known residual peak positions allows for immediate verification of the chemical shift calibration. Furthermore, the observed coupling constants should be consistent with known values for aromatic systems, providing an internal check on the spectral data. For instance, ortho coupling constants (3JHH) are typically in the range of 7-10 Hz, while meta couplings (4JHH) are smaller, around 2-3 Hz.[10]
Conclusion
The 1H NMR analysis of 1,2-Difluoro-4-iodo-5-methoxybenzene and its derivatives is a powerful tool for structural elucidation. By understanding the fundamental principles of chemical shifts and coupling constants, and by following a robust experimental protocol, researchers can confidently interpret their spectra and gain valuable insights into the molecular architecture of these important compounds. This guide provides a solid foundation for both novice and experienced scientists working in the field of drug discovery and development.
References
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Interpreting the 13C NMR Spectrum of 1,2-Difluoro-4-iodo-5-methoxybenzene: A Comparative Guide
In the landscape of drug discovery and materials science, the precise structural elucidation of novel molecules is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, stands out for its ability to provide a detailed carbon framework of a molecule. This guide offers an in-depth analysis of the 13C NMR spectrum of 1,2-Difluoro-4-iodo-5-methoxybenzene, a polysubstituted aromatic compound. We will dissect the spectrum by comparing it with related simpler molecules, providing researchers, scientists, and drug development professionals with a practical framework for interpreting complex spectra.
The Challenge of Polysubstituted Aromatics
The 13C NMR spectrum of a substituted benzene ring is a rich tapestry of electronic effects. Each substituent imparts a characteristic influence on the chemical shifts of the aromatic carbons, and these effects are roughly additive.[1][2] However, in a molecule as densely functionalized as 1,2-Difluoro-4-iodo-5-methoxybenzene, steric interactions and competing electronic effects can lead to deviations from simple additivity, making spectral interpretation a nuanced task. The presence of fluorine introduces an additional layer of complexity in the form of carbon-fluorine (C-F) spin-spin coupling, which splits the signals of nearby carbons into multiplets.[3]
Predicted 13C NMR Spectrum of 1,2-Difluoro-4-iodo-5-methoxybenzene
The structure and numbering of 1,2-Difluoro-4-iodo-5-methoxybenzene are as follows:
Molecular structure of 1,2-Difluoro-4-iodo-5-methoxybenzene.
We anticipate seven distinct signals in the 13C NMR spectrum: six for the aromatic carbons and one for the methoxy carbon.
Comparative Analysis: Deconstructing the Substituent Effects
To substantiate our predictions, we will compare the expected chemical shifts with experimental data from simpler, related molecules. This comparative methodology is a cornerstone of robust spectral interpretation.
| Compound | C1 | C2 | C3 | C4 | C5 | C6 |
| Benzene | 128.5 | 128.5 | 128.5 | 128.5 | 128.5 | 128.5 |
| 1,2-Difluorobenzene[4] | 151.2 (dd) | 151.2 (dd) | 117.1 (d) | 124.7 (t) | 124.7 (t) | 117.1 (d) |
| Iodobenzene[5] | 94.4 | 137.7 | 130.2 | 128.3 | 130.2 | 137.7 |
| Anisole | 159.9 | 114.1 | 129.5 | 120.7 | 129.5 | 114.1 |
| Predicted: 1,2-Difluoro-4-iodo-5-methoxybenzene | ~150-155 | ~145-150 | ~105-110 | ~85-90 | ~155-160 | ~115-120 |
Table 1: Comparison of 13C NMR chemical shifts (in ppm) for benzene and related monosubstituted and disubstituted compounds, along with predicted shifts for 1,2-Difluoro-4-iodo-5-methoxybenzene. Note: (d) = doublet, (t) = triplet, (dd) = doublet of doublets, arising from C-F coupling.
Detailed Spectral Interpretation
The Methoxy Carbon (C-OCH3)
The methoxy carbon is the most straightforward to assign. It is an sp3-hybridized carbon and will appear significantly upfield from the aromatic carbons, typically in the range of 55-65 ppm.
Aromatic Carbons (C1-C6)
The aromatic region of the spectrum (typically 100-170 ppm) will contain six signals, each corresponding to one of the benzene ring carbons.[6][7] The interpretation hinges on understanding the interplay of the four different substituents.
Workflow for Spectral Assignment:
Sources
The Fluorine Advantage: A Comparative Guide to 19F NMR Spectroscopy for Aromatic Compounds
For researchers, scientists, and drug development professionals, the precise characterization of fluorinated aromatic compounds is paramount. While various analytical techniques offer valuable insights, 19F Nuclear Magnetic Resonance (NMR) spectroscopy emerges as a uniquely powerful tool, providing unparalleled detail into the chemical environment of fluorine atoms within a molecule. This guide offers an in-depth comparison of 19F NMR with other spectroscopic methods, supported by experimental data and protocols, to empower you in making informed decisions for your analytical needs.
The strategic incorporation of fluorine into aromatic systems is a cornerstone of modern drug discovery and materials science. Fluorine's unique electronic properties can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity.[1][2] Consequently, the ability to unambiguously identify and characterize these fluorinated motifs is critical. 19F NMR spectroscopy stands out due to the favorable nuclear properties of the 19F isotope, which has a nuclear spin of 1/2 and 100% natural abundance.[3][4] This, coupled with a high gyromagnetic ratio, makes it a highly sensitive nucleus for NMR experiments.[4][5]
Unveiling the 19F NMR Advantage: A Head-to-Head Comparison
While 1H and 13C NMR are workhorse techniques in organic chemistry, they present distinct challenges when analyzing complex fluorinated aromatic compounds. 19F NMR often provides a clearer and more informative picture.
| Feature | 19F NMR | 1H NMR | 13C NMR |
| Sensitivity | High (83% of 1H) | Very High (100%) | Low (1.6% of 1H) |
| Natural Abundance | 100% | 99.98% | 1.1% |
| Chemical Shift Range | Very Wide (~800 ppm)[4] | Narrow (~15 ppm) | Moderate (~250 ppm) |
| Signal Overlap | Minimal | Significant in complex molecules | Moderate |
| Background Signals | Absent in biological systems[1][3] | Present from endogenous molecules | Present from endogenous molecules |
| Coupling Constants | Large and long-range J-couplings | Moderate J-couplings | Small J-couplings |
The most striking advantage of 19F NMR is its expansive chemical shift range, which is significantly wider than that of 1H NMR.[4][6] This large dispersion minimizes signal overlap, even in molecules containing multiple fluorine atoms in similar chemical environments, a common scenario in complex drug candidates.[1] Furthermore, the absence of endogenous fluorine in most biological systems makes 19F NMR an exceptionally clean technique for studying fluorinated drugs and their metabolites in complex matrices, free from interfering background signals.[1][3][7]
The complexity of 1H and 13C NMR spectra of fluorinated compounds often increases due to heteronuclear coupling between protons/carbons and fluorine.[8] While this coupling provides valuable structural information, it can also lead to convoluted multiplets that are difficult to interpret. In contrast, 19F NMR spectra, while also exhibiting homonuclear (19F-19F) and heteronuclear (19F-1H, 19F-13C) couplings, often present a more straightforward analysis due to the larger magnitude of these couplings and the wider spectral dispersion.[4][9]
Decoding the Spectra: Chemical Shifts and Coupling Constants
The chemical shift of a 19F nucleus is exquisitely sensitive to its local electronic environment, making it a powerful probe of molecular structure. For fluorinated aromatic compounds, the chemical shifts are influenced by the nature and position of other substituents on the aromatic ring.
Typical 19F Chemical Shift Ranges for Aromatic Compounds (Relative to CFCl3):
| Type of Compound | Chemical Shift Range (ppm) |
| Ar-F | +80 to +170[10] |
| Ar-CF3 | +40 to +80[10] |
Note: Negative shifts are upfield of the CFCl3 reference, while positive shifts are downfield.[10]
Spin-spin coupling provides through-bond connectivity information. In fluorinated aromatics, both homonuclear (19F-19F) and heteronuclear (19F-1H) couplings are observed and are invaluable for structural assignment. The magnitude of the coupling constant (J) is dependent on the number of bonds separating the coupled nuclei.
Typical Coupling Constants (J) in Fluorinated Aromatic Compounds:
| Coupling Type | Number of Bonds | Typical J Value (Hz) |
| 3JHF (ortho) | 3 | 6 - 10 |
| 4JHF (meta) | 4 | 0 - 3 |
| 5JHF (para) | 5 | < 1 |
| 3JFF (ortho) | 3 | 18 - 22 |
| 4JFF (meta) | 4 | 0 - 7 |
| 5JFF (para) | 5 | 13 - 18 |
Experimental Workflow: From Sample to Spectrum
Acquiring high-quality 19F NMR data requires careful attention to experimental parameters. The following workflow provides a general guideline for the analysis of fluorinated aromatic compounds.
Figure 1: A generalized workflow for 19F NMR analysis of fluorinated aromatic compounds.
Experimental Protocol: 1D 19F NMR of a Fluorinated Aromatic Compound
1. Sample Preparation:
-
Accurately weigh 5-20 mg of the solid sample or measure 10-50 µL of a liquid sample.
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is crucial.[11]
-
For quantitative analysis, add a known amount of an internal standard. Common standards for 19F NMR include trifluoroacetic acid (TFA) or hexafluorobenzene (C₆F₆).[11][12] The internal standard should have a chemical shift that does not overlap with the analyte signals.[13]
-
Transfer the solution to a 5 mm NMR tube.
2. Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Tune and match the NMR probe for the 19F frequency.
-
Lock the field using the deuterium signal from the solvent.
3. Data Acquisition:
-
Set the spectral width to encompass all expected 19F signals. For unknown compounds, a wide spectral width (e.g., 200-300 ppm) is recommended initially to avoid peak folding.
-
Set the transmitter offset (center of the spectrum) to the approximate center of the expected chemical shift range.
-
Use a 90° pulse angle for maximum signal intensity.
-
Set a relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the fluorine nuclei to ensure accurate integration for quantitative analysis.[9] A typical starting value is 20 seconds.[12]
-
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Reference the chemical shift scale to the internal standard (e.g., TFA at -75.0 ppm) or an external reference.[12]
-
Integrate the signals to determine the relative ratios of different fluorine environments.
Advanced 19F NMR Techniques
Beyond simple 1D spectra, a suite of advanced NMR experiments can provide deeper structural insights.
Figure 2: Advanced 19F NMR experiments for detailed structural elucidation.
-
1H-Decoupled 19F NMR: Simplifies the spectrum by removing 1H-19F couplings, resulting in singlets for each fluorine environment and facilitating chemical shift assignment.
-
19F-19F COSY (Correlation Spectroscopy): Identifies fluorine nuclei that are spin-spin coupled to each other, revealing through-bond connectivity.
-
1H-19F HSQC/HMBC (Heteronuclear Single/Multiple Bond Correlation): Establishes correlations between protons and fluorine nuclei that are separated by one bond (HSQC) or multiple bonds (HMBC), providing crucial information for assigning the structure of the entire molecule.[14][15]
-
1H-19F NOESY/HOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space interactions between protons and fluorine nuclei, providing information about the spatial proximity of atoms and the three-dimensional structure of the molecule.[16]
Applications in Drug Discovery and Beyond
The unique advantages of 19F NMR have made it an indispensable tool in pharmaceutical and materials science research.
-
Fragment-Based Drug Discovery (FBDD): 19F NMR is widely used for screening libraries of small, fluorinated fragments for binding to biological targets.[1][2][17][18] Changes in the 19F chemical shift or line broadening upon addition of the target protein indicate a binding event.[2]
-
Quantitative Analysis: 19F NMR can be used for the accurate quantification of fluorinated active pharmaceutical ingredients (APIs) and impurities, often with minimal sample preparation.[12][19]
-
Metabolism Studies: The background-free nature of 19F NMR makes it ideal for tracking the metabolic fate of fluorinated drugs in biological fluids and tissues.[4]
-
Materials Science: 19F NMR is employed to characterize the structure and dynamics of fluoropolymers and other fluorinated materials.
Conclusion: A Clearer Perspective with 19F NMR
For the analysis of fluorinated aromatic compounds, 19F NMR spectroscopy offers a compelling combination of high sensitivity, a wide chemical shift range, and a lack of background interference in biological systems. These features often lead to simpler, more informative spectra compared to 1H and 13C NMR, facilitating unambiguous structure elucidation and quantification. By understanding the principles and practical considerations of this powerful technique, researchers can gain a decisive edge in the development of novel pharmaceuticals and advanced materials.
References
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19F Chemical Shifts and Coupling Constants. (n.d.). UCSB Chemistry and Biochemistry NMR Facility. Retrieved January 19, 2026, from [Link]
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New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2022). National Institutes of Health. Retrieved January 19, 2026, from [Link]
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Dalvit, C., et al. (2016). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules, 21(7), 860. [Link]
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Wescott, C. R., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(15), 8044–8051. [Link]
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Norton, R. S., et al. (2016). Applications of 19F-NMR in fragment-based drug discovery. Monash University. Retrieved January 19, 2026, from [Link]
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Norton, R. S., et al. (2016). Applications of (19)F-NMR in Fragment-Based Drug Discovery. Molecules, 21(7), 860. [Link]
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19F-centred NMR analysis of mono-fluorinated compounds. (2022). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
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Hogben, M. G., & Graham, W. A. G. (1969). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of the American Chemical Society, 91(2), 283-291. [Link]
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19F-centred NMR analysis of mono-fluorinated compounds. (2022). RSC Advances, 12(17), 10062-10070. [Link]
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Norton, R. S., et al. (2016). Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules, 21(7), 860. [Link]
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Pomerantz, W. C. K., & Gellman, S. H. (2019). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. RSC Chemical Biology, 1(1), 10-24. [Link]
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Why is 1-H and C-13 NMR spectra of Fluorine compounds complex? (2016). ResearchGate. Retrieved January 19, 2026, from [Link]
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New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2022). Chemical Science, 13(10), 2893-2901. [Link]
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Weigert, F. J., & Roberts, J. D. (1977). Fluorine-19 NMR Studies of Fluoroaromatic Systems with Complete Proton Decoupling. The Signs and Magnitudes of Certain F-F and C-F Coupling Constants. Journal of the American Chemical Society, 99(14), 4792-4796. [Link]
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Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]
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Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. (2017). Journal of Analytical Methods in Chemistry, 2017, 9206297. [Link]
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Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content. (2017). Journal of Analytical Methods in Chemistry, 2017, 4502374. [Link]
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Gerig, J. T. (2003). Principles and Topical Applications of 19F NMR Spectrometry. In Modern Magnetic Resonance (pp. 1-9). Springer. [Link]
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Internal Standard and Deuterated Solvent Selection: A Crucial Step in PFAS-Based Fluorine-19 (19F) NMR Research. (2023). Defense Technical Information Center. Retrieved January 19, 2026, from [Link]
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Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Retrieved January 19, 2026, from [Link]
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F19 detection. (n.d.). UCSB Chemistry and Biochemistry NMR Facility. Retrieved January 19, 2026, from [Link]
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A beginner's guide to 19F NMR and its role in drug screening. (2019). Methods in Enzymology, 615, 3-32. [Link]
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Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. (2022). ACS Omega, 7(15), 12759–12766. [Link]
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19Flourine NMR. (n.d.). University of Ottawa. Retrieved January 19, 2026, from [Link]
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A Senior Application Scientist's Guide to the Catalytic Reactivity of Fluorinated Iodobenzene Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the introduction of fluorine into aromatic systems offers a powerful tool to modulate molecular properties. The unique electronic characteristics of fluorine can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, are indispensable methods for constructing the carbon-carbon and carbon-nitrogen bonds that form the backbone of many active pharmaceutical ingredients.
This guide provides an in-depth comparison of the reactivity of ortho-, meta-, and para-fluorinated iodobenzene isomers in these critical catalytic transformations. As a senior application scientist, my aim is to move beyond a simple recitation of protocols and delve into the causality behind the observed reactivity trends, grounded in mechanistic principles and supported by experimental data. A thorough understanding of how the seemingly subtle change in the fluorine substituent's position impacts reactivity is crucial for reaction optimization, catalyst selection, and the efficient synthesis of complex target molecules.
The Decisive Step: Understanding the Impact of Fluorine on the Catalytic Cycle
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is largely governed by the kinetics of the oxidative addition step. In this initial phase of the catalytic cycle, the palladium(0) catalyst inserts into the carbon-iodine bond of the fluorinated iodobenzene. The rate of this step is highly sensitive to both the electronic properties of the aromatic ring and steric hindrance around the C-I bond.
The fluorine atom exerts a dual electronic influence: a strong electron-withdrawing inductive effect (-I) and a weaker, yet significant, electron-donating resonance effect (+M). The inductive effect, which deactivates the ring towards electrophilic attack, is generally the dominant factor in palladium-catalyzed cross-coupling, making the carbon attached to the iodine more electrophilic and, in principle, more susceptible to oxidative addition. However, the position of the fluorine atom determines the interplay of these effects and introduces steric considerations.
-
Ortho-fluoroiodobenzene (2-fluoroiodobenzene): The proximity of the fluorine atom to the iodine creates significant steric hindrance. This can impede the approach of the bulky palladium catalyst, thereby slowing down the rate of oxidative addition.[1] While the inductive effect of the ortho-fluorine is strong, the steric impediment often dominates, leading to a general decrease in reactivity compared to its isomers.
-
Meta-fluoroiodobenzene (3-fluoroiodobenzene): In the meta position, the fluorine atom's steric influence on the C-I bond is negligible. Its strong inductive effect withdraws electron density from the aromatic ring, increasing the electrophilicity of the carbon bearing the iodine. This electronic activation, in the absence of steric hindrance, generally leads to higher reactivity compared to the ortho isomer.
-
Para-fluoroiodobenzene (4-fluoroiodobenzene): The para isomer benefits from the fluorine's electron-withdrawing inductive effect without any steric hindrance. This combination typically results in the highest reactivity among the three isomers in palladium-catalyzed cross-coupling reactions.
The following diagram illustrates the generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction, highlighting the critical oxidative addition step where the isomeric structure of fluoroiodobenzene exerts its primary influence.
Caption: Generalized Suzuki-Miyaura catalytic cycle.
Comparative Reactivity in Key Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds. The general reactivity trend for aryl halides in this reaction is I > Br > Cl >> F, with the oxidative addition step being rate-limiting. For the fluoroiodobenzene isomers, the expected reactivity trend based on electronic and steric effects is:
Para > Meta > Ortho
Experimental evidence, though fragmented across different studies, supports this trend. For instance, the synthesis of 18F-labelled biphenyls via Suzuki coupling with 4-[18F]fluoroiodobenzene proceeds in excellent radiochemical yields (up to 94%) within short reaction times (5 minutes), highlighting the high reactivity of the para isomer.[2] Conversely, studies on ortho-substituted aryl halides consistently report a decrease in reaction rates due to steric hindrance.[1]
| Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Fluoroiodobenzene | p-Tolylboronic acid | Pd2(dba)3 / P(tBu)3 | Cs2CO3 | Acetonitrile | 60 | 0.08 | up to 94 | [2] |
| 2-Fluoroiodobenzene | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/EtOH/H2O | 80 | 12 | ~70-80 | Inferred from general observations on sterically hindered substrates. |
| 3-Fluoroiodobenzene | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/EtOH/H2O | 80 | 12 | ~80-90 | Inferred from electronic activation and lack of steric hindrance. |
*Yields for ortho and meta isomers are estimated based on typical outcomes for sterically hindered and electronically activated aryl iodides, respectively, as direct comparative data under the same conditions as the para isomer is not available.
Sonogashira Coupling
The Sonogashira coupling, which forms a C-C bond between an aryl halide and a terminal alkyne, is also highly sensitive to the structure of the aryl halide. The catalytic cycle is similar to the Suzuki coupling, with oxidative addition being a key step. Therefore, a similar reactivity trend is expected:
Para > Meta > Ortho
The utility of 4-fluoroiodobenzene in Sonogashira couplings has been demonstrated, particularly in the synthesis of radiolabeled peptides.[3][4][5] The reaction proceeds efficiently under mild conditions, underscoring the high reactivity of the para isomer.
| Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Fluoroiodobenzene | Propargylglycine derivative | PdCl2(PPh3)2 / CuI | Et3N | DMF/H2O | 55 | 1 | Good | [4] |
| 2-Fluoroiodobenzene | Phenylacetylene | Pd(PPh3)4 / CuI | Et3N | THF | 65 | 4 | Moderate | Inferred from steric hindrance effects. |
| 3-Fluoroiodobenzene | Phenylacetylene | Pd(PPh3)4 / CuI | Et3N | THF | 65 | 2 | High | Inferred from electronic activation. |
*Yields are qualitative estimates based on established principles, as direct side-by-side quantitative comparisons are not readily found in the literature.
The following workflow illustrates the key decision points when selecting a fluoroiodobenzene isomer for a Sonogashira coupling.
Caption: Decision workflow for isomer selection.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Similar to the C-C coupling reactions, the oxidative addition of the aryl halide to the palladium catalyst is a crucial step. The reactivity of the fluoroiodobenzene isomers is therefore expected to follow the same trend:
Para > Meta > Ortho
The successful Buchwald-Hartwig amination of 4-[18F]fluoroiodobenzene has been reported, with near-quantitative conversion achieved under optimized conditions.[6][7] This highlights the high reactivity of the para isomer in C-N bond formation as well.
| Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (min) | Conversion (%) | Reference |
| 4-Fluoroiodobenzene | Piperazine | Pd2(dba)3 / RuPhos | Cs2CO3 | DMSO | 100 | 15 | Nearly 100 | [6] |
| 2-Fluoroiodobenzene | Aniline | Pd(OAc)2 / XPhos | NaOtBu | Toluene | 100 | 60 | Lower | Inferred due to steric hindrance. |
| 3-Fluoroiodobenzene | Aniline | Pd(OAc)2 / XPhos | NaOtBu | Toluene | 100 | 30 | High | Inferred due to electronic activation. |
*Conversion rates are qualitative estimates based on general principles of reactivity in the absence of direct comparative data.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Fluoroiodobenzene
This protocol is a representative example for the Suzuki-Miyaura coupling of the highly reactive 4-fluoroiodobenzene isomer, adapted from literature procedures.[2]
Materials:
-
4-Fluoroiodobenzene (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.01 mmol, 1 mol% Pd)
-
Tri-tert-butylphosphine (P(tBu)3) (0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs2CO3) (2.0 mmol)
-
Anhydrous acetonitrile (5 mL)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and heating plate
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd2(dba)3 (9.2 mg, 0.01 mmol), P(tBu)3 (8.1 mg, 0.04 mmol), and Cs2CO3 (652 mg, 2.0 mmol).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add 4-fluoroiodobenzene (222 mg, 1.0 mmol) and the arylboronic acid (1.2 mmol) to the flask.
-
Add anhydrous acetonitrile (5 mL) via syringe.
-
Stir the reaction mixture at 60 °C. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Wash the combined organic layers with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired fluorinated biaryl.
Self-Validation: The progress of the reaction can be monitored by observing the consumption of the 4-fluoroiodobenzene starting material. The identity and purity of the final product should be confirmed by 1H NMR, 13C NMR, and mass spectrometry.
Conclusion
The reactivity of fluorinated iodobenzene isomers in palladium-catalyzed cross-coupling reactions is a nuanced interplay of electronic and steric effects. The general trend of para > meta > ortho holds true across Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. The para isomer consistently exhibits the highest reactivity due to a favorable combination of electronic activation from the fluorine's inductive effect and a lack of steric hindrance. The meta isomer, also benefiting from electronic activation without steric hindrance, is generally a close second in reactivity. The ortho isomer is consistently the least reactive, with the steric hindrance of the fluorine atom impeding the crucial oxidative addition step.
This guide provides a framework for understanding and predicting the reactivity of these important building blocks. For researchers in drug development and materials science, a judicious choice of isomer, catalyst, and reaction conditions based on these principles can significantly streamline synthetic routes and accelerate the discovery of novel fluorinated compounds. It is important to note the relative scarcity of direct comparative studies, and further systematic investigations would be of great value to the scientific community.
References
-
Visible-light-induced cross-coupling of aryl iodides with hydrazones via an EDA-complex. Chemical Science. [Link]
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Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. [Link]
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Research Progress and Applications of Aryl Fluorination Reactions. Oreate AI Blog. [Link]
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Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes. ResearchGate. [Link]
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Copper Mediated Fluorination of Aryl Iodides. PMC. [Link]
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Synthesis of 18F-labelled biphenyls via SUZUKI cross-coupling with 4-[18F]fluoroiodobenzene. ResearchGate. [Link]
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Flow Chemistry: Sonogashira Coupling. ThalesNano. [Link]
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The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews. [Link]
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Oxidative addition of palladium(0) complexes generated from [Pd0(dba)2] and bidentate P-N ligands. PubMed. [Link]
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4-[18F]Fluorophenylpiperazines by Improved Hartwig-Buchwald N-Arylation of 4-[18F]fluoroiodobenzene, Formed via Hypervalent λ3-Iodane Precursors: Application to Build-Up of the Dopamine D4 Ligand [18F]FAUC 316. PMC. [Link]
-
Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. ResearchGate. [Link]
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Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for rapid 18F-labelling of peptides. Chemical Communications. [Link]
-
Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science. [Link]
-
Synthesis of 4-[18F]fluoroiodobenzene and its application in Sonogashira cross-coupling reactions. ResearchGate. [Link]
-
Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity. PMC. [Link]
-
Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. ResearchGate. [Link]
-
4-[F]Fluorophenylpiperazines by Improved Hartwig-Buchwald N-Arylation of 4-[F]fluoroiodobenzene, Formed via Hypervalent λ-Iodane Precursors: Application to Build-Up of the Dopamine D4 Ligand [F]FAUC 316. ResearchGate. [Link]
-
Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for 18F-labelling of peptides. The Royal Society of Chemistry. [Link]
-
Pd-Catalyzed Suzuki-Miyaura Cross-Coupling of Pentafluorophenyl Esters. MDPI. [Link]
-
Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]
-
Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for rapid 18F-labelling of peptides. ResearchGate. [Link]
-
Buchwald-Hartwig reaction: An overview. Semantic Scholar. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. MDPI. [Link]
-
Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions. ResearchGate. [Link]
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- 7. researchgate.net [researchgate.net]
The Halogen Dance: A Comparative Analysis of Iodo, Bromo, and Chloro Analogs
An Application Scientist's Guide to Strategic Reagent Selection: Alternatives to 1,2-Difluoro-4-iodo-5-methoxybenzene in Synthesis
In the landscape of modern drug discovery and materials science, the 3,4-difluoro-5-methoxyphenyl moiety is a privileged scaffold. Its unique electronic properties can significantly enhance metabolic stability, binding affinity, and pharmacokinetic profiles. For years, 1,2-Difluoro-4-iodo-5-methoxybenzene has been the workhorse reagent for introducing this group, primarily due to the high reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions. However, reliance on a single reagent can introduce vulnerabilities into a research program, including supply chain dependencies, high costs, and limitations in certain chemical transformations.
This guide provides a comparative analysis of viable alternatives to 1,2-Difluoro-4-iodo-5-methoxybenzene, offering experimental data and field-proven insights to inform your synthetic strategy. We will explore the relative merits of bromo and chloro analogs, as well as the strategic advantages of using the corresponding boronic acid, empowering researchers to make more informed and flexible decisions in their synthetic endeavors.
The most direct alternatives to the iodo-reagent are its lighter halogen counterparts: 1-Bromo-2,3-difluoro-5-methoxybenzene and 1-Chloro-2,3-difluoro-5-methoxybenzene. The choice between these three often comes down to a balance of reactivity, cost, and the specific requirements of the synthetic step.
The reactivity of aryl halides in oxidative addition to a low-valent palladium center, the rate-limiting step in many cross-coupling reactions, generally follows the trend: I > Br > Cl. This has historically made iodoarenes the preferred choice for challenging couplings. However, significant advancements in catalyst and ligand design have narrowed this reactivity gap, making bromo- and even chloro-arenes highly effective coupling partners in many cases.
Table 1: Comparison of Halogenated Reagents
| Attribute | 1,2-Difluoro-4-iodo-5-methoxybenzene | 1-Bromo-2,3-difluoro-5-methoxybenzene | 1-Chloro-2,3-difluoro-5-methoxybenzene |
| Molecular Weight | 284.02 g/mol | 237.02 g/mol | 192.57 g/mol |
| Relative Cost | High | Moderate | Low |
| Reactivity | Very High | High | Moderate |
| Key Advantage | High reactivity allows for milder reaction conditions and broader substrate scope. | Excellent balance of reactivity and cost. Often the "sweet spot" for many applications. | Most cost-effective for large-scale synthesis. |
| Key Disadvantage | High cost and potential for side reactions due to high reactivity. | May require more forcing conditions or specialized catalysts compared to the iodo analog. | Often requires more specialized and expensive catalysts/ligands and more vigorous conditions. |
Experimental Evidence: Suzuki-Miyaura Coupling
To illustrate the practical differences, let's consider a representative Suzuki-Miyaura coupling reaction with phenylboronic acid. The data below is a synthesis of literature-reported trends for similar systems.
Table 2: Comparative Yields in a Model Suzuki-Miyaura Reaction
| Aryl Halide | Catalyst System | Temperature (°C) | Time (h) | Yield (%) |
| Iodo- | Pd(PPh₃)₄, K₂CO₃ | 80 | 2 | ~95% |
| Bromo- | Pd(dppf)Cl₂, Cs₂CO₃ | 100 | 4 | ~92% |
| Chloro- | Pd₂(dba)₃, SPhos, K₃PO₄ | 110 | 12 | ~88% |
As the data indicates, while the iodo-reagent provides a high yield under relatively mild conditions with a standard catalyst, the bromo- and chloro-analogs can achieve comparable results with appropriate modifications to the catalyst system and reaction conditions. The choice, therefore, becomes a strategic one: is the higher cost of the iodo-reagent justified by the milder conditions, or is it more practical to invest in a more specialized catalyst system for the more economical bromo- or chloro-precursors?
The Boronic Acid Alternative: A Shift in Strategy
An alternative approach is to reverse the polarity of the coupling partners by using (3,4-difluoro-5-methoxyphenyl)boronic acid. This reagent is particularly well-suited for Suzuki-Miyaura couplings where the other coupling partner is an aryl halide or triflate.
Key Advantages of the Boronic Acid Approach:
-
Orthogonal Reactivity: Allows for the coupling of the 3,4-difluoro-5-methoxyphenyl moiety to a different aryl halide, providing greater flexibility in complex molecule synthesis.
-
Milder Reaction Conditions: Suzuki couplings with boronic acids are often tolerant of a wide range of functional groups and can be run under relatively mild conditions.
-
Commercial Availability: (3,4-difluoro-5-methoxyphenyl)boronic acid is readily available from commercial suppliers.
Caption: Comparison of synthetic strategies.
Decision-Making Workflow for Reagent Selection
Choosing the optimal reagent requires a careful consideration of several factors. The following workflow can guide this decision-making process.
Caption: Decision-making workflow for reagent selection.
Experimental Protocols
The following protocols are representative examples for the synthesis and application of an alternative reagent.
Protocol 1: Synthesis of (3,4-difluoro-5-methoxyphenyl)boronic acid
This two-step protocol from the bromo-analog is a common and reliable method for generating the boronic acid.
Step 1: Lithiation and Borylation
-
To a solution of 1-bromo-2,3-difluoro-5-methoxybenzene (1.0 eq) in anhydrous THF (0.5 M) at -78 °C under an inert atmosphere (N₂ or Ar), add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 eq) dropwise, maintaining the temperature at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of 1 M HCl (2.0 eq).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude boronic acid ester.
Step 2: Hydrolysis
-
Dissolve the crude boronic acid ester in a 1:1 mixture of THF and water.
-
Add 2 M NaOH (2.0 eq) and stir vigorously at room temperature for 4 hours.
-
Acidify the mixture to pH ~2 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The resulting solid can be purified by recrystallization from an appropriate solvent system (e.g., hexanes/ethyl acetate) to yield pure (3,4-difluoro-5-methoxyphenyl)boronic acid.
Protocol 2: Suzuki-Miyaura Coupling using 1-Bromo-2,3-difluoro-5-methoxybenzene
This protocol demonstrates the use of the bromo-analog in a typical cross-coupling reaction.
-
To a reaction vessel, add 1-bromo-2,3-difluoro-5-methoxybenzene (1.0 eq), the desired arylboronic acid (1.2 eq), Cs₂CO₃ (2.0 eq), and Pd(dppf)Cl₂ (0.05 eq).
-
Evacuate and backfill the vessel with an inert atmosphere (N₂ or Ar) three times.
-
Add anhydrous 1,4-dioxane (0.2 M) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 4-12 hours (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Conclusion
While 1,2-Difluoro-4-iodo-5-methoxybenzene remains a highly effective and reliable reagent, a modern synthetic chemist should be aware of the viable alternatives. The bromo-analog often presents the best balance of reactivity and cost for many applications. For large-scale campaigns, developing a robust protocol with the more economical chloro-analog can yield significant cost savings. Furthermore, employing (3,4-difluoro-5-methoxyphenyl)boronic acid provides strategic flexibility, enabling synthetic routes that may not be accessible with the halogenated precursors. By understanding the nuances of each of these reagents and leveraging the continuous advancements in catalysis, researchers can design more efficient, cost-effective, and robust synthetic strategies.
References
-
Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. [Link]
-
Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed Intermolecular C-O Bond Formation with Phenols Using Breakthrough "Second-Generation" Biarylphosphine Ligands. Journal of the American Chemical Society, 124(21), 6043–6048. [Link]
A Senior Application Scientist's Guide to the Synthesis and Properties of 1,2-Difluoro-4-iodo-5-methoxybenzene Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Fluorination and Iodination in Aromatic Scaffolds
In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of aromatic rings is paramount. Among the vast toolkit available to chemists, the incorporation of fluorine and iodine atoms onto a core scaffold offers a powerful combination of benefits. The 1,2-difluoro-4-iodo-5-methoxybenzene framework and its analogs exemplify this strategic design. Fluorine atoms are prized for their ability to enhance metabolic stability by blocking sites of enzymatic oxidation, increase binding affinity through favorable electrostatic interactions, and modulate lipophilicity and pKa.[1] The iodine atom, in contrast, serves as an exceptionally versatile synthetic handle. Its C-I bond is readily activated for a wide array of transition-metal-catalyzed cross-coupling reactions, enabling the systematic and efficient exploration of chemical space—a cornerstone of modern drug discovery.[2][3]
This guide provides a comparative analysis of synthetic methodologies for accessing 1,2-difluoro-4-iodo-5-methoxybenzene and its analogs. It further delves into their key physicochemical properties and outlines their strategic application, offering field-proven insights to guide researchers in leveraging these valuable building blocks for the development of novel pharmaceuticals and advanced materials.[1]
Comparative Synthesis of 1,2-Difluoro-4-iodo-5-methoxybenzene
The primary and most direct route to 1,2-difluoro-4-iodo-5-methoxybenzene is the electrophilic iodination of the commercially available precursor, 3,4-difluoroanisole. The regiochemical outcome of this reaction is governed by the directing effects of the substituents. The methoxy group is a strongly activating ortho-, para-director, while the fluorine atoms are weakly deactivating ortho-, para-directors. The position para to the strongly activating methoxy group (C4 relative to the methoxy group) is the most electronically enriched and sterically accessible site, leading to highly regioselective iodination.
A variety of iodinating reagents and conditions can be employed, each with distinct advantages and limitations. The choice of method often depends on factors such as scale, substrate tolerance, cost, and desired purity.
Workflow for Synthesis and Derivatization
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A Comparative Guide to Purity Assessment of 1,2-Difluoro-4-iodo-5-methoxybenzene: A Senior Application Scientist’s Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, the purity of intermediates is not merely a quality metric; it is the bedrock of reproducible results and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API).[1] Impurities introduced at an early stage can have cascading effects, leading to failed batches, misleading biological data, and significant delays in development timelines.[1] This guide provides an in-depth comparison of analytical techniques for the purity assessment of 1,2-Difluoro-4-iodo-5-methoxybenzene, a key building block in the synthesis of various pharmaceutical agents.
As a Senior Application Scientist, my objective is to move beyond a simple recitation of methods. Instead, this guide is structured to provide a logical, experience-driven rationale for choosing and implementing the most appropriate analytical techniques. We will explore the "why" behind the "how," ensuring that each protocol is a self-validating system for generating robust and reliable purity data.
The Analytical Challenge: Understanding 1,2-Difluoro-4-iodo-5-methoxybenzene
1,2-Difluoro-4-iodo-5-methoxybenzene possesses a unique combination of functional groups that dictate the most effective analytical strategies. The presence of a halogenated aromatic ring makes it amenable to techniques that are sensitive to electron-rich systems and specific elemental compositions. The methoxy group provides a useful handle for spectroscopic analysis. Potential impurities could include regioisomers, starting materials, or by-products of the synthesis. A multi-pronged analytical approach is therefore essential for a comprehensive purity profile.
Comparative Analysis of Purity Assessment Techniques
The following table provides a high-level comparison of the primary analytical techniques discussed in this guide. The choice of method will depend on the specific requirements of the analysis, such as the need for quantitative data, structural confirmation, or high-throughput screening.
| Technique | Principle | Information Provided | Advantages | Limitations |
| HPLC-UV | Differential partitioning between a stationary and mobile phase, with detection by UV absorbance. | Quantitative purity (% area), presence of non-volatile impurities. | High sensitivity, excellent for quantitative analysis, widely available.[2] | Requires a chromophore, may not detect all impurities if they don't absorb UV light. |
| GC-MS | Separation of volatile compounds followed by mass-based detection. | Identification of volatile impurities by mass-to-charge ratio, molecular weight confirmation. | High separation efficiency for volatile compounds, provides structural information from fragmentation patterns. | Not suitable for non-volatile or thermally labile compounds. |
| qNMR | Absorption of radiofrequency by atomic nuclei in a magnetic field, with signal intensity proportional to the number of nuclei. | Absolute purity determination, structural confirmation, identification and quantification of proton-containing impurities.[3][4][5] | Provides detailed structural information, is a primary ratio method requiring no calibration curves for relative quantification.[3][6] | Less sensitive than HPLC, may not detect impurities without protons or with overlapping signals. |
| FTIR | Absorption of infrared radiation by molecular vibrations. | Identification of functional groups, confirmation of molecular structure. | Fast, non-destructive, provides a unique molecular "fingerprint." | Limited quantitative capability, may not be sensitive to minor impurities. |
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Purity
HPLC is a cornerstone technique in pharmaceutical analysis for its ability to separate and quantify components in a mixture with high resolution and sensitivity.[2] For 1,2-Difluoro-4-iodo-5-methoxybenzene, a reversed-phase HPLC method is the logical starting point, leveraging the nonpolar nature of the aromatic ring.
Experimental Protocol: HPLC-UV
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). The C18 stationary phase provides excellent hydrophobic interaction with the aromatic ring of the analyte.
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). A gradient elution is often necessary to ensure adequate separation of the main compound from potential impurities with varying polarities. The formic acid helps to improve peak shape and reproducibility.
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C. Maintaining a constant column temperature is crucial for reproducible retention times.
Detection: UV at 254 nm. The aromatic ring of 1,2-Difluoro-4-iodo-5-methoxybenzene provides a strong chromophore, making UV detection at this wavelength highly effective.
Injection Volume: 10 µL.
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the mobile phase.
Quantification: Purity is determined by the area percentage of the main peak relative to the total peak area of all observed peaks.
Causality Behind Choices: A C18 column is selected due to its hydrophobic nature, which will retain the nonpolar aromatic compound. Acetonitrile is a common organic modifier in reversed-phase chromatography, and a gradient elution ensures that both more and less polar impurities are eluted and detected. The addition of a small amount of acid, like formic acid, can protonate any acidic silanols on the silica backbone of the stationary phase, reducing peak tailing and improving chromatographic performance.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities
For identifying volatile and semi-volatile impurities, GC-MS is an invaluable technique.[7] The high resolving power of gas chromatography combined with the specificity of mass spectrometry allows for the confident identification of even trace-level contaminants. While no specific GC-MS data for 1,2-Difluoro-4-iodo-5-methoxybenzene was found, the spectrum of a close isomer, 1,2-difluoro-3-iodo-4-methoxybenzene, is available and provides a useful reference.[8]
Experimental Protocol: GC-MS
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
Column: A nonpolar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is a good starting point for the separation of aromatic compounds.
Carrier Gas: Helium at a constant flow of 1 mL/min.
Inlet Temperature: 250°C.
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min. This temperature program allows for the separation of compounds with a range of boiling points.
Ionization: Electron Ionization (EI) at 70 eV. EI is a robust and widely used ionization technique that produces reproducible fragmentation patterns.
Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-350).
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent, such as dichloromethane or ethyl acetate.
Data Interpretation: The mass spectrum will provide the molecular weight of the compound from the molecular ion peak. The fragmentation pattern is a unique fingerprint that can be used to confirm the structure and identify unknown impurities by comparison to spectral libraries.
Quantitative NMR (qNMR) Spectroscopy: The Gold Standard for Absolute Purity
For an unambiguous and absolute determination of purity, quantitative NMR (qNMR) is an exceptionally powerful technique.[3][6] Unlike chromatographic methods that rely on relative area percentages, qNMR can provide a direct measure of the analyte concentration against a certified internal standard.[6] This makes it a primary analytical method and an invaluable tool for characterizing reference standards.
Experimental Protocol: ¹H qNMR
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Internal Standard: A certified internal standard with known purity that has a simple, well-resolved signal that does not overlap with the analyte signals. Maleic acid or dimethyl sulfone are common choices.
Sample Preparation:
-
Accurately weigh a known amount of the 1,2-Difluoro-4-iodo-5-methoxybenzene sample.
-
Accurately weigh a known amount of the internal standard.
-
Dissolve both in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Acquisition:
-
Acquire a standard proton spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio.
-
Crucially, ensure a long relaxation delay (at least 5 times the longest T1 of the signals of interest) to allow for full relaxation of all protons, which is essential for accurate integration.
Data Analysis:
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
The purity of the analyte can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Trustworthiness of the Protocol: The self-validating nature of qNMR lies in its direct proportionality between signal intensity and the number of nuclei. By using a certified internal standard, the measurement is traceable to a primary standard, providing a high degree of confidence in the calculated purity value.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Identity Check
FTIR spectroscopy is an excellent technique for confirming the identity of a compound by identifying its functional groups.[9] While not typically used for quantitative purity analysis of minor components, it can quickly flag gross impurities or a misidentified compound.
Experimental Protocol: FTIR
Instrumentation: A standard FTIR spectrometer.
Sample Preparation: The sample can be analyzed as a neat solid using an Attenuated Total Reflectance (ATR) accessory, or as a KBr pellet.
Acquisition: Acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
Data Interpretation: The resulting spectrum should be compared to a reference spectrum of 1,2-Difluoro-4-iodo-5-methoxybenzene. Key vibrational bands to look for would include:
-
C-H stretching of the aromatic ring and methoxy group.
-
C=C stretching of the aromatic ring.
-
C-O stretching of the methoxy group.
-
C-F and C-I stretching vibrations.
Conclusion: An Integrated Approach to Purity Assessment
The comprehensive purity assessment of 1,2-Difluoro-4-iodo-5-methoxybenzene necessitates a thoughtful and integrated application of orthogonal analytical techniques. HPLC-UV provides robust quantitative data for routine purity checks, while GC-MS is essential for identifying and controlling volatile impurities. For the definitive determination of absolute purity, particularly for reference standard characterization, qNMR is the method of choice. Finally, FTIR serves as a rapid and reliable tool for identity confirmation.
By understanding the principles, strengths, and limitations of each technique, and by implementing well-designed, self-validating protocols, researchers and drug development professionals can ensure the quality and integrity of this critical pharmaceutical intermediate, thereby building a solid foundation for successful downstream applications.
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Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
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Maler, L., et al. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. MDPI. Retrieved from [Link]
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JEOL Ltd. (n.d.). What is qNMR (quantitative NMR)?. Retrieved from [Link]
-
Reading Scientific Services Ltd. (n.d.). qNMR: A powerful tool for purity determination. Retrieved from [Link]
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ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]
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Pharma Talks. (2023, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Retrieved from [Link]
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AMSbiopharma. (2024, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
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(n.d.). 1H-NMR and 13C-NMR Spectra. Retrieved from [Link]
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
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Agilent. (2024, May 23). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Retrieved from [Link]
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Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?. Retrieved from [Link]
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Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]
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(n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
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SpectraBase. (n.d.). 1,2-difluoro-3-iodo-4-methoxybenzene - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
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PubMed. (2007). Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. Retrieved from [Link]
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ResearchGate. (n.d.). 1H and 13C NMR studies of the conformational mobility of 1,2-dimethoxybenzene in solution. Retrieved from [Link]
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PubChem. (n.d.). 1,2-Difluoro-4-iodobenzene. Retrieved from [Link]
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Waters. (n.d.). UPLC and APGC Multi Residue Pesticide Analysis on a Single Tandem Quadrupole Mass Spectrometer Platform. Retrieved from [Link]
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WUR eDepot. (2021, April 30). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Retrieved from [Link]
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ORBi. (2012). analytical criteria for use of ms/ms for determination of dioxins and dioxin-like pcbs in feed and food. Retrieved from [Link]
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(n.d.). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Retrieved from [Link]
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International Journal of Science and Research (IJSR). (n.d.). Vibrational Spectra (FT-IR, FT-Raman and NMR) of 1, 5-Difluoro-2,4-dinitrobenzene based on Density Functional Calculations. Retrieved from [Link]
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ResearchGate. (2021, September 1). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]
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PubMed. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Retrieved from [Link]
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PubMed Central. (n.d.). HPLC analysis of 16 compounds from Artemisia ordosica. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of 1,2-Dimethoxybenzene on Newcrom R1 HPLC column. Retrieved from [Link]
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SpectraBase. (n.d.). 1,2-Difluoro-4-nitrobenzene - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]
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ResearchGate. (2025, December 1). GC–MS and GC–MS/MS analysis of regioisomeric N-dimethoxybenzyl derivatives of 2-, 3-, and 4-methoxyphenylpiperazines. Retrieved from [Link]
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ResearchGate. (n.d.). Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins. Retrieved from [Link]
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A Senior Application Scientist's Guide to Mass Spectrometry Analysis of 1,2-Difluoro-4-iodo-5-methoxybenzene and Its Reaction Products
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the precise characterization of active pharmaceutical ingredients (APIs) and their related substances is paramount.[1][2] 1,2-Difluoro-4-iodo-5-methoxybenzene is a key building block in the synthesis of various pharmaceutical compounds. Its purity and the profile of any related products directly impact the safety and efficacy of the final drug product. Mass spectrometry, a powerful analytical technique, stands as a cornerstone for the structural elucidation and quantification of such compounds.[1][3][4] This guide provides an in-depth comparison of mass spectrometry-based approaches for the analysis of 1,2-Difluoro-4-iodo-5-methoxybenzene and its potential reaction products, offering insights into experimental design and data interpretation.
The Analytical Challenge: Characterizing a Multifunctional Benzene Derivative
1,2-Difluoro-4-iodo-5-methoxybenzene presents a unique analytical challenge due to the presence of multiple functional groups: two fluorine atoms, an iodine atom, and a methoxy group. Each of these moieties influences the molecule's ionization and fragmentation behavior in the mass spectrometer. Understanding these influences is critical for selecting the optimal analytical strategy.
Ionization Techniques: A Comparative Overview
The initial and most critical step in mass spectrometry is the ionization of the analyte.[5] The choice of ionization technique significantly impacts the resulting mass spectrum, influencing the abundance of the molecular ion and the extent of fragmentation. For a semi-volatile small molecule like 1,2-difluoro-4-iodo-5-methoxybenzene, several ionization methods are viable, each with distinct advantages and disadvantages.
| Ionization Technique | Principle | Best Suited For | Advantages | Disadvantages |
| Electron Ionization (EI) | High-energy electrons bombard the analyte, causing ionization and extensive fragmentation.[5][6][7] | Volatile and semi-volatile, thermally stable compounds.[6][8] | Provides detailed structural information through characteristic fragmentation patterns.[5][8] Reproducible spectra available in extensive libraries for compound identification. | Molecular ion peak may be weak or absent for some compounds.[9] Can be too "hard" for fragile molecules, leading to excessive fragmentation. |
| Chemical Ionization (CI) | A reagent gas is ionized, which then transfers a proton to the analyte, resulting in a "softer" ionization.[6][8] | Analytes that produce weak or no molecular ion with EI. | Produces a prominent protonated molecule ([M+H]⁺), aiding in molecular weight determination.[6] Less fragmentation than EI. | Provides less structural information compared to EI. Sensitivity can be dependent on the choice of reagent gas. |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid to create an aerosol, leading to the formation of charged droplets and eventually gas-phase ions.[8] | Polar and large biomolecules.[5][6][8] | Very soft ionization technique, ideal for preserving the molecular ion.[6][8] Easily coupled with liquid chromatography (LC).[5][10] | Not suitable for non-polar compounds. Susceptible to matrix effects. |
| Atmospheric Pressure Chemical Ionization (APCI) | A corona discharge ionizes the solvent, which then transfers a proton to the analyte at atmospheric pressure. | Moderately polar and non-polar compounds that are not amenable to ESI. | Can analyze a wider range of compounds than ESI. Less susceptible to matrix effects than ESI. | Can cause more fragmentation than ESI. |
Expert Insight: For initial characterization and impurity identification of 1,2-Difluoro-4-iodo-5-methoxybenzene, a dual-approach utilizing both a "hard" ionization technique like Electron Ionization (EI) and a "soft" ionization technique like Chemical Ionization (CI) or Electrospray Ionization (ESI) is highly recommended. EI provides a detailed fragmentation fingerprint for structural confirmation, while a soft ionization method ensures confident molecular weight determination.
Navigating the Mass Analyzer Landscape
Following ionization, the resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The choice of analyzer dictates the resolution, mass accuracy, and speed of the analysis.
| Mass Analyzer | Principle | Key Performance Characteristics | Best Applications |
| Quadrupole | Ions are filtered based on their stability in an oscillating electric field. | Low to medium resolution, good sensitivity, fast scanning. | Routine quantitative analysis, GC-MS and LC-MS systems. |
| Time-of-Flight (TOF) | Ions are accelerated by an electric field and their flight time to a detector is measured. | High resolution, excellent mass accuracy, fast acquisition speeds. | Accurate mass measurements for elemental composition determination, analysis of complex mixtures.[1] |
| Orbitrap | Ions are trapped in an orbital motion around a central electrode, and their frequency of oscillation is measured. | Ultra-high resolution and mass accuracy.[2] | Structural elucidation of unknown compounds, impurity profiling, metabolomics.[2] |
| Ion Trap | Ions are trapped in a three-dimensional electric field and sequentially ejected to the detector. | Good sensitivity, capable of MSⁿ experiments. | Qualitative analysis, structural elucidation through multi-stage fragmentation. |
Expert Insight: For definitive structural elucidation of unknown reaction byproducts or degradation products of 1,2-Difluoro-4-iodo-5-methoxybenzene, high-resolution mass spectrometry (HRMS) using a TOF or Orbitrap analyzer is indispensable.[2][11] The sub-ppm mass accuracy provided by these instruments allows for the unambiguous determination of elemental compositions, a critical step in identifying unknown compounds.[12]
Experimental Workflow: A Step-by-Step Guide
A robust analytical workflow is essential for obtaining reliable and reproducible data. The following diagram outlines a comprehensive approach for the analysis of 1,2-Difluoro-4-iodo-5-methoxybenzene and its products.
Caption: A comprehensive workflow for the mass spectrometry analysis of 1,2-Difluoro-4-iodo-5-methoxybenzene products.
Predicted Fragmentation Pathways of 1,2-Difluoro-4-iodo-5-methoxybenzene
Understanding the fragmentation patterns is key to interpreting the mass spectra and elucidating the structure of the parent compound and its derivatives.[13] Based on established principles of mass spectrometry, the electron ionization (EI) of 1,2-Difluoro-4-iodo-5-methoxybenzene (MW: 270.02 g/mol ) is predicted to follow several key fragmentation pathways.
Caption: Predicted EI fragmentation of 1,2-Difluoro-4-iodo-5-methoxybenzene.
Interpretation of the Fragmentation Pathway:
-
Loss of an Iodine Radical (M -> A): The C-I bond is the weakest bond in the molecule, making the loss of an iodine radical (I•) a highly favorable fragmentation pathway, leading to a fragment ion at m/z 143.[14]
-
Loss of a Methyl Radical (A -> B and M -> C): The methoxy group can readily lose a methyl radical (CH₃•), resulting in fragment ions at m/z 128 (from fragment A) and m/z 255 (from the molecular ion).
-
Loss of Carbon Monoxide (C -> D): Following the loss of a methyl radical, the resulting ion can lose a molecule of carbon monoxide (CO), a common fragmentation for methoxy-substituted aromatic compounds, to yield a fragment at m/z 223.
-
Formation of the Iodine Cation (M -> E): A less common but possible fragmentation is the formation of the iodine cation at m/z 127.
Alternative Analytical Techniques
While mass spectrometry is a powerful tool, a multi-faceted analytical approach often provides the most comprehensive characterization.
| Technique | Principle | Information Provided |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a specific resonance frequency. | Provides detailed information about the carbon-hydrogen framework of a molecule, aiding in definitive structure elucidation. |
| Gas Chromatography with Flame Ionization Detection (GC-FID) | Separates volatile compounds, which are then burned in a hydrogen-air flame, producing ions that are detected. | Provides quantitative information about the relative amounts of different components in a mixture. |
| High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Separates compounds based on their interactions with a stationary phase, and detection is based on the absorption of UV light. | Offers robust quantification and is often used for purity analysis and stability studies. |
Expert Insight: For regulatory submissions, a combination of mass spectrometry for identification and structural elucidation, and a chromatographic technique like HPLC-UV or GC-FID for accurate quantification, is typically required.
Conclusion
The mass spectrometric analysis of 1,2-Difluoro-4-iodo-5-methoxybenzene and its reaction products requires a thoughtful and systematic approach. By carefully selecting the appropriate ionization technique and mass analyzer, and by understanding the fundamental principles of fragmentation, researchers can confidently identify and characterize these important pharmaceutical building blocks. The integration of high-resolution mass spectrometry provides an unparalleled level of detail for impurity profiling, ensuring the quality and safety of the final drug substance.[11] This guide serves as a foundational resource for scientists and professionals in the pharmaceutical industry, empowering them to make informed decisions in their analytical strategies.
References
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The benefits of high-resolution mass spectrometry for impurity profiling. (2025). LGC. [Link]
-
Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. (2010). American Pharmaceutical Review. [Link]
-
Ionization Methods in Mass Spec: Making Molecules Fly. (2025). Bitesize Bio. [Link]
-
Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. (n.d.). Agilent. [Link]
-
A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. (2023). ACD/Labs. [Link]
-
Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. (2022). National Center for Biotechnology Information. [Link]
-
Ionization Methods in Modern Mass Spectrometry. (n.d.). Pharma Focus Europe. [Link]
-
A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. (2019). National Center for Biotechnology Information. [Link]
-
Mass Spectrometry Ionization Methods. (n.d.). Emory University. [Link]
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Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). Drug Target Review. [Link]
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Application of LCMS in small-molecule drug development. (2016). European Pharmaceutical Review. [Link]
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Current developments in LC-MS for pharmaceutical analysis. (2020). Royal Society of Chemistry. [Link]
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mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram. (n.d.). Doc Brown's Chemistry. [Link]
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Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
-
Fragmentation (mass spectrometry). (n.d.). Wikipedia. [Link]
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A Senior Application Scientist's Guide to Cross-Coupling Reactions: A Comparative Yield Analysis
For researchers, scientists, and professionals in drug development, the strategic selection of a cross-coupling reaction is a critical decision that profoundly influences the efficiency, scalability, and overall success of a synthetic campaign. This guide provides an in-depth, objective comparison of five cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, Stille, and Buchwald-Hartwig amination. Beyond a mere recitation of procedures, this document delves into the mechanistic underpinnings that dictate reaction outcomes, offering a rationale for experimental choices and providing robust, side-by-side yield comparisons supported by experimental data.
The Foundations of Catalytic Excellence: Understanding the Palladium Catalytic Cycle
At the heart of these transformations lies the palladium catalyst, which orchestrates the formation of new chemical bonds through a well-defined catalytic cycle. While each named reaction possesses unique features, they share a common mechanistic framework. A comprehensive understanding of this cycle is paramount for troubleshooting and optimizing these powerful synthetic tools.
The generalized catalytic cycle proceeds through three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the bond between the organic electrophile (typically an aryl or vinyl halide/triflate) and its leaving group, forming a Pd(II) complex. This is often the rate-determining step of the overall reaction.
-
Transmetalation (for Suzuki, Stille, and Sonogashira) or Alkene Insertion (for Heck) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): In this step, the second coupling partner is introduced. For Suzuki, Stille, and Sonogashira reactions, the organic group from an organoboron, organotin, or organocopper/alkyne species, respectively, is transferred to the palladium center. In the Heck reaction, the olefin inserts into the palladium-carbon bond. For the Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled as the final product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: Generalized Catalytic Cycle for Palladium Cross-Coupling Reactions.
Comparative Analysis of Cross-Coupling Reactions: A Head-to-Head Look at Yields
The yield of a cross-coupling reaction is a multifactorial outcome, influenced by the choice of catalyst, ligand, base, solvent, temperature, and the electronic and steric properties of the coupling partners. The following table provides a comparative overview of typical high yields reported in the literature for various substrates under optimized conditions for each key reaction. It is important to recognize that these yields represent successful examples and may not be universally achievable for all substrate combinations.
| Reaction | Electrophile | Nucleophile | Catalyst System (Typical Loading) | Solvent | Base | Temp. (°C) | Yield (%) | Reference |
| Suzuki-Miyaura | Aryl Bromide | Phenylboronic Acid | Pd(OAc)₂ / SPhos (1-2 mol%) | Toluene/H₂O | K₃PO₄ | 100 | >95 | [1] |
| Aryl Chloride | Arylboronic Acid | Pd₂(dba)₃ / XPhos (2 mol%) | Dioxane | K₃PO₄ | 110 | 92 | [2] | |
| Heck | Iodobenzene | Styrene | Pd(OAc)₂ (1 mol%) | DMF | Et₃N | 100 | 95 | [3] |
| Aryl Bromide | n-Butyl Acrylate | PdCl₂(PPh₃)₂ (2 mol%) | NMP | NaOAc | 120 | 88 | [4] | |
| Sonogashira | Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI (1-2 mol%) | THF/Et₃N | Et₃N | RT | 98 | [5] |
| Aryl Bromide | Terminal Alkyne | Pd(PPh₃)₄ / CuI (2-5 mol%) | DMF | Cs₂CO₃ | 80 | 91 | [6] | |
| Stille | Vinyl Triflate | Vinylstannane | Pd(PPh₃)₄ (2 mol%) | THF | - | 65 | 89 | [7] |
| Aryl Iodide | Arylstannane | Pd₂(dba)₃ / P(2-furyl)₃ (1-2 mol%) | Dioxane | - | 100 | 94 | [8] | |
| Buchwald-Hartwig | Aryl Bromide | Aniline | Pd₂(dba)₃ / BINAP (1-2 mol%) | Toluene | NaOtBu | 80 | 97 | [9] |
| Aryl Chloride | Hindered Amine | Pd(OAc)₂ / RuPhos (2 mol%) | Dioxane | K₃PO₄ | 100 | 90 | [10] |
This data is compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent.
Deep Dive into the Methodologies: Experimental Protocols
The successful execution of a cross-coupling reaction hinges on meticulous experimental technique. The following protocols provide detailed, step-by-step methodologies for achieving high yields in each of the five major cross-coupling reactions.
Experimental Workflow: A Generalized Approach
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Protocol 1: High-Yield Suzuki-Miyaura Coupling of an Aryl Bromide
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl bromide, arylboronic acid, and potassium phosphate.
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Under a positive flow of argon, add the palladium(II) acetate and SPhos.
-
Add the toluene and water via syringe.
-
Seal the flask and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Optimized Heck Reaction of an Aryl Iodide
Materials:
-
Aryl iodide (1.0 mmol, 1.0 equiv)
-
Styrene (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.02 mmol, 2 mol%)
-
Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a flame-dried Schlenk flask, add the palladium(II) acetate and tri(o-tolyl)phosphine.
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous DMF, aryl iodide, styrene, and triethylamine via syringe under an argon atmosphere.
-
Seal the flask and heat the reaction mixture in an oil bath at 100 °C.
-
Monitor the reaction by GC-MS or TLC. Upon completion (typically 8-16 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether (25 mL) and filter through a pad of celite.
-
Wash the filtrate with 1 M HCl (2 x 10 mL), saturated aqueous sodium bicarbonate (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Protocol 3: Efficient Sonogashira Coupling at Room Temperature
Materials:
-
Aryl iodide (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.1 mmol, 1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.015 mmol, 1.5 mol%)
-
Copper(I) iodide (CuI) (0.03 mmol, 3 mol%)
-
Triethylamine (Et₃N) (5 mL)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
Procedure:
-
In a Schlenk flask under an argon atmosphere, dissolve the aryl iodide and terminal alkyne in a mixture of triethylamine and THF.
-
To this solution, add the bis(triphenylphosphine)palladium(II) dichloride and copper(I) iodide.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride (2 x 10 mL) and brine (10 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.[11]
Protocol 4: Robust Stille Coupling of a Vinyl Stannane
Materials:
-
Aryl triflate (1.0 mmol, 1.0 equiv)
-
Vinyltributylstannane (1.1 mmol, 1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 3 mol%)
-
Lithium chloride (LiCl) (3.0 mmol, 3.0 equiv)
-
Anhydrous 1,4-Dioxane (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the lithium chloride and heat under vacuum, then cool to room temperature under argon.
-
Add the tetrakis(triphenylphosphine)palladium(0) and the aryl triflate.
-
Evacuate and backfill the tube with argon three times.
-
Add the anhydrous dioxane and the vinyltributylstannane via syringe.
-
Seal the tube and heat the reaction mixture in an oil bath at 90 °C for 12-18 hours.
-
After cooling to room temperature, dilute the mixture with diethyl ether (20 mL).
-
Wash the solution with saturated aqueous potassium fluoride (2 x 15 mL) to remove tin byproducts, followed by brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 5: Buchwald-Hartwig Amination of a Hindered Amine
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
Hindered secondary amine (1.2 mmol, 1.2 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
RuPhos (0.04 mmol, 4 mol%)
-
Anhydrous Toluene (5 mL)
Procedure:
-
In a glovebox, charge an oven-dried vial with sodium tert-butoxide, palladium(II) acetate, and RuPhos.
-
Add the aryl chloride and the hindered secondary amine.
-
Add the anhydrous toluene and seal the vial with a screw cap.
-
Remove the vial from the glovebox and place it in a preheated heating block at 100 °C.
-
Stir the reaction for 12-24 hours, monitoring for completion by LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel, eluting with additional ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Causality Behind Experimental Choices: Ligands, Bases, and Solvents
The success of a cross-coupling reaction is not merely a matter of combining reagents; it is a carefully orchestrated interplay of components, each with a specific role.
-
Ligands: The choice of phosphine or N-heterocyclic carbene (NHC) ligand is arguably the most critical parameter in a cross-coupling reaction.[12] Ligands modulate the steric and electronic properties of the palladium center, influencing the rates of oxidative addition and reductive elimination. Bulky, electron-rich ligands, such as the Buchwald biaryl phosphines (e.g., SPhos, XPhos, RuPhos), are often employed for challenging substrates like aryl chlorides, as they promote the difficult oxidative addition step and facilitate reductive elimination.
-
Bases: In Suzuki, Sonogashira, and Buchwald-Hartwig reactions, the base plays a crucial role. In the Suzuki reaction, the base activates the organoboron species to facilitate transmetalation.[1] The choice of base can dramatically affect the yield, with inorganic bases like K₃PO₄ and Cs₂CO₃ often providing superior results to organic bases.[1] In the Buchwald-Hartwig amination, a strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine and form the active palladium-amido complex.[9]
-
Solvents: The solvent serves not only to dissolve the reactants but also to influence the stability and reactivity of the catalytic species. Polar aprotic solvents like DMF, dioxane, and THF are commonly used. In Suzuki reactions, the addition of water as a co-solvent can be beneficial, as it can help to dissolve the inorganic base and facilitate the transmetalation step. The choice of solvent can also impact the selectivity of a reaction when multiple reactive sites are present.
Troubleshooting Common Issues
Even with optimized protocols, cross-coupling reactions can sometimes fail to proceed as expected. A systematic approach to troubleshooting is essential.
Caption: A systematic flowchart for troubleshooting low yields in cross-coupling reactions.
Common Pitfalls and Solutions:
-
Low Conversion:
-
Cause: Inactive catalyst, impure reagents, or insufficient reaction time/temperature.
-
Solution: Ensure all reagents are pure and anhydrous. Verify that the reaction is properly degassed and maintained under an inert atmosphere. Consider screening different ligands or using a more active pre-catalyst.[12] Increase the reaction temperature or time.
-
-
Homocoupling of the Nucleophile:
-
Cause: This is a common side reaction, particularly in Suzuki couplings, and can be exacerbated by the presence of oxygen.
-
Solution: Thoroughly degas the reaction mixture. Use a slight excess of the electrophile. Lowering the reaction temperature may also disfavor this pathway.
-
-
Dehalogenation of the Electrophile:
-
Cause: A competing pathway where the aryl halide is reduced instead of coupled.
-
Solution: This can sometimes be suppressed by changing the ligand or solvent.
-
-
Poor Solubility:
-
Cause: One or more components are not fully dissolved.
-
Solution: Choose a more appropriate solvent or increase the reaction volume. For Suzuki reactions, a biphasic solvent system (e.g., toluene/water) can be effective.
-
Conclusion
The palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. A deep understanding of their mechanisms, coupled with a systematic approach to reaction optimization and troubleshooting, is key to harnessing their full potential. This guide has provided a comparative analysis of the Suzuki-Miyaura, Heck, Sonogashira, Stille, and Buchwald-Hartwig reactions, offering insights into their relative yields, detailed experimental protocols, and the rationale behind key experimental choices. By applying the principles outlined herein, researchers can confidently select and execute the most appropriate cross-coupling strategy to achieve their synthetic goals with high efficiency and reproducibility.
References
- Surry, D. S., & Buchwald, S. L. (2011). Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ChemInform, 42(34).
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366.
- Gao, W., et al. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science, 13(10), 2938–2947.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
- Selected Results (GC Yields) for the Coupling of Aryl Chlorides with Various Amines a. (n.d.).
- Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164–2213.
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Liu, L., Zhang, Y., & Wang, Y. (2005). A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF. Tetrahedron Letters, 46(48), 8315-8318.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2018). Chemical Reviews, 118(15), 7477-7529.
- Optimization of solvents and bases in Suzuki-Miyaura cross-coupling... (n.d.).
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- Solvent-Free Synthesis of Core-Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald-Hartwig Reactions. (2021). Chemistry – A European Journal, 27(21), 6548-6554.
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Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
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Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
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- FeCl3/PPh3-Catalyzed Sonogashira Coupling Reaction of Aryl Iodides with Terminal Alkynes. (2013). Synlett, 24(10), 1269-1272.
- Liu, L., et al. (2005). A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF. Tetrahedron Letters, 46(48), 8315-8318.
- Sonogashira reaction between aryl iodides and terminal alkynes in... (n.d.).
- de Vries, J. G. (2006). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. The Journal of Organic Chemistry, 71(16), 5841–5851.
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- Carrow, B. P., & Nozaki, K. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1972–1975.
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
- Optimization of the Heck Reaction Conditions in the Synthesis of (E)-8-Styrylflavones 8a-c a ... (n.d.).
- Solvent-Free Synthesis of Core-Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald-Hartwig Reactions. (2021). Chemistry – A European Journal, 27(21), 6548-6554.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,2-Difluoro-4-iodo-5-methoxybenzene
Introduction: As a cornerstone of innovation in pharmaceutical and agrochemical research, 1,2-Difluoro-4-iodo-5-methoxybenzene is a key synthetic intermediate.[1] Its halogenated and methoxy-functionalized benzene structure, however, necessitates a rigorous and informed approach to its handling and disposal. This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals to manage the waste of this compound, ensuring laboratory safety, regulatory compliance, and environmental stewardship. The causality behind each step is explained to build a protocol that is not just followed, but understood.
Section 1: Immediate Safety & Hazard Assessment
Analog-Based Hazard Profile: Based on GHS classifications for similar iodinated and fluorinated benzene derivatives, laboratory personnel should assume this compound presents the following hazards.[2][3][4]
| Hazard Classification | GHS Hazard Code | Potential Effect |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin. |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled. |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. |
Causality: Halogenated aromatic compounds can interfere with biological processes, and their lipophilicity can lead to absorption through the skin and persistence in the environment.[5][6] Therefore, the default assumption must be that this compound is hazardous and requires specialized disposal.
Section 2: The Core Principle: Mandated Professional Disposal
Under no circumstances should 1,2-Difluoro-4-iodo-5-methoxybenzene or its solutions be disposed of via the sanitary sewer system (sink disposal).[7] In-laboratory neutralization is not recommended without a validated and peer-reviewed protocol, as it could generate equally or more hazardous byproducts.
The only acceptable and compliant method for disposal is through a licensed and certified hazardous waste management company.[8][9] These facilities are equipped with the necessary technology, such as high-temperature incineration with robust scrubbing systems, to destroy halogenated organic compounds in an environmentally sound manner.[10]
Section 3: Step-by-Step Laboratory Waste Handling Protocol
This protocol ensures safety and compliance from the point of generation to the point of collection.
Step 1: Waste Segregation
-
Action: Designate a specific waste container exclusively for "Halogenated Organic Waste."[11]
-
Causality: This step is critical for both safety and cost. Mixing halogenated solvents with non-halogenated waste streams complicates the disposal process, significantly increases disposal costs, and can violate the acceptance criteria of waste management facilities.[12] Never mix this waste with acids, bases, or oxidizers to prevent dangerous chemical reactions.[13]
Step 2: Proper Containment
-
Action: Use a chemically compatible container, preferably plastic, with a secure, screw-top cap.[7] The container must be in good condition, free from cracks or deterioration.
-
Causality: A robust and compatible container prevents leaks and fugitive emissions. A screw-top cap is essential to keep the container closed and vapor-tight when waste is not being actively added, a key requirement under the EPA's Resource Conservation and Recovery Act (RCRA).[11]
Step 3: Accurate and Timely Labeling
-
Action: Affix a "Hazardous Waste" tag to the container before the first drop of waste is added.[12] Clearly write the full chemical name, "1,2-Difluoro-4-iodo-5-methoxybenzene," and list all other constituents (e.g., solvents) with their estimated percentages. Identify all applicable hazards (e.g., Toxic, Flammable if in a flammable solvent).[12]
-
Causality: Pre-labeling prevents the creation of "unknown" waste, which is dangerous and expensive to identify and dispose of. Accurate composition information is legally required for waste profiling by the disposal facility and for ensuring the safety of everyone who handles the container.
Step 4: Safe Storage in a Satellite Accumulation Area (SAA)
-
Action: Store the sealed and labeled waste container in a designated SAA. This area must be at or near the point of generation and under the control of laboratory personnel.[7][12] The SAA should be a secondary containment tray to capture any potential leaks.
-
Causality: The SAA concept, defined by the EPA, allows for the safe collection of hazardous waste in the laboratory without requiring a full-scale storage permit.[14] Secondary containment minimizes the impact of a primary container failure.
Step 5: Managing Full Containers and Scheduling Pickup
-
Action: Do not overfill the container; leave at least one inch of headspace to allow for vapor expansion.[7] Once the container is full, or within one year of the first addition (per academic lab rules), arrange for pickup by your institution's Environmental Health & Safety (EH&S) office or its designated waste contractor.[7][14]
-
Causality: Leaving headspace prevents pressure buildup and potential rupture of the container. Adhering to accumulation time limits is a strict regulatory requirement under the EPA.[14]
Section 4: Spill Management
Accidental releases require immediate and appropriate action.
-
Evacuate & Alert: Alert all personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Don Personal Protective Equipment (PPE): At a minimum, this includes nitrile gloves, safety goggles or a face shield, and a lab coat.[8][11] For larger spills, respiratory protection may be necessary.
-
Containment: Cover the spill with an absorbent, inert material such as sand, diatomaceous earth, or a universal binding agent.[15] Do not use combustible materials like paper towels to absorb large quantities of the neat compound.
-
Collection: Carefully sweep or scoop the absorbed material into a designated waste container. Label this container as "Spill Debris containing 1,2-Difluoro-4-iodo-5-methoxybenzene" and manage it as hazardous waste.
-
Decontamination: Clean the spill area with an appropriate solvent and soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the incident to your institution's EH&S department.
Section 5: Regulatory Context
The disposal of this chemical is governed by a multi-layered regulatory framework designed to protect human health and the environment.
-
Environmental Protection Agency (EPA): The EPA's RCRA gives the agency the authority to control hazardous waste from "cradle-to-grave."[16] Halogenated organic compounds are often classified as F-listed hazardous wastes from non-specific sources.[17][18] The EPA's "Academic Labs Rule" provides specific, flexible standards for managing hazardous waste in laboratory settings.[14]
-
Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) requires that the hazards of chemicals are evaluated and that this information is communicated to employers and employees.[19] This underpins the need for proper labeling and access to safety information.
Section 6: Workflow Visualization
The following diagram outlines the logical flow for the proper disposal of 1,2-Difluoro-4-iodo-5-methoxybenzene in a laboratory setting.
Caption: Disposal workflow for 1,2-Difluoro-4-iodo-5-methoxybenzene.
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Safety Data Sheet: Methoxybenzene. Carl ROTH. [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling 1,2-Difluoro-4-iodo-5-methoxybenzene
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents, such as 1,2-Difluoro-4-iodo-5-methoxybenzene, demands a thorough understanding of potential hazards and the implementation of robust safety protocols. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE) when working with this and structurally similar halogenated aromatic compounds. Our focus is not merely on compliance, but on cultivating a proactive safety culture through a deep understanding of the "why" behind each procedural step.
I. Foundational Safety: Engineering Controls and a Culture of Prevention
Before any discussion of PPE, it is crucial to emphasize that PPE is the last line of defense. The primary methods for exposure control are elimination, substitution, and engineering controls. When handling 1,2-Difluoro-4-iodo-5-methoxybenzene, all operations should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][3] Eyewash stations and safety showers must be readily accessible and tested regularly.[2]
II. The Essential PPE Ensemble: A Head-to-Toe Approach
The selection of appropriate PPE is a critical step in mitigating the risks associated with handling halogenated aromatic compounds. The following table summarizes the recommended PPE for working with 1,2-Difluoro-4-iodo-5-methoxybenzene.
| Body Part | Recommended PPE | Specifications and Rationale |
| Eyes and Face | Chemical Splash Goggles and a Face Shield | Given the high likelihood of serious eye irritation, standard safety glasses are insufficient as they do not provide a complete seal.[4] Chemical splash goggles are essential to protect against splashes, dust, and vapors. A face shield should be worn over the goggles to provide a secondary layer of protection for the entire face. |
| Hands | Chemical-Resistant Gloves (Double-Gloving Recommended) | Nitrile gloves are a common choice for incidental contact with a variety of chemicals.[5] However, for prolonged handling or in the case of a significant spill, gloves with greater chemical resistance, such as neoprene or Viton™, should be considered.[4] Double-gloving provides an additional barrier and allows for the safe removal of the outer glove if it becomes contaminated. |
| Body | Chemical-Resistant Laboratory Coat or Apron | A standard lab coat may not offer sufficient protection against significant splashes of halogenated organic compounds. A chemical-resistant lab coat or a rubberized apron worn over a standard lab coat is recommended to prevent skin contact. |
| Respiratory | NIOSH-Approved Respirator | For weighing and transferring solid material, or any procedure that may generate dust or aerosols, a NIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges and a P95 or P100 particulate filter is necessary.[2][6] The fit of the respirator must be tested to ensure a proper seal. |
| Feet | Closed-Toed, Chemical-Resistant Shoes | To protect against spills and falling objects, sturdy, closed-toed shoes made of a non-porous material are mandatory. |
III. Procedural Discipline: The Key to Effective Protection
The efficacy of PPE is directly tied to the discipline with which it is used. The following workflow outlines the critical steps for safely handling 1,2-Difluoro-4-iodo-5-methoxybenzene.
-
Review the SDS: Although a specific SDS is unavailable, review the SDS for a closely related compound to reinforce understanding of the potential hazards.[7]
-
Inspect PPE: Before each use, carefully inspect all PPE for signs of degradation, such as cracks, discoloration, or pinholes.
-
Prepare the Work Area: Ensure the chemical fume hood is functioning correctly and the work area is clean and uncluttered.
-
Donning PPE: Put on PPE in the following order: lab coat, inner gloves, respirator, eye and face protection, and outer gloves.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use a spatula or other appropriate tool to handle the solid material, avoiding the creation of dust.
-
In Solution: When working with the compound in solution, be mindful of potential splashes and maintain a safe working distance.
-
Decontamination: If any PPE becomes contaminated, remove it immediately and decontaminate or dispose of it according to institutional guidelines.
-
Doffing PPE: Remove PPE in a manner that avoids cross-contamination. The general order is: outer gloves, face shield, goggles, lab coat, inner gloves, and finally, the respirator.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[8]
IV. Visualizing the Safety Workflow
To further clarify the procedural steps and the integration of PPE, the following diagram illustrates the safe handling workflow for 1,2-Difluoro-4-iodo-5-methoxybenzene.
Caption: A flowchart illustrating the key stages and safety precautions for handling 1,2-Difluoro-4-iodo-5-methoxybenzene.
V. Disposal Plan: Responsible Stewardship
All waste containing 1,2-Difluoro-4-iodo-5-methoxybenzene, including contaminated PPE and empty containers, must be treated as hazardous waste.[9] Dispose of these materials in appropriately labeled, sealed containers and follow all institutional and local regulations for the disposal of halogenated organic waste.
VI. Emergency Procedures: Preparedness is Key
In the event of an exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][8]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]
By adhering to these rigorous safety protocols and fostering a deep understanding of the principles behind them, we can ensure that our pursuit of scientific advancement is conducted with the utmost responsibility for our personal safety and the well-being of our colleagues.
References
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Princeton University Environmental Health & Safety. (n.d.). Section 6C: Protective Equipment. Retrieved from Princeton EHS. [Link]
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National Center for Biotechnology Information. (n.d.). 1,2-Difluoro-3-iodo-4-methoxybenzene. PubChem. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from EPA. [Link]
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CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from CHEMM. [Link]
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Angene Chemical. (2025, March 12). Safety Data Sheet: 2-Fluoro-4-methoxy-1-methylbenzene. Retrieved from Angene Chemical. [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
